1,1-DICYCLOPROPYL-ETHANOL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dicyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDTXNAECZPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498147 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18895-50-6 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,1-dicyclopropylethanol from dicyclopropyl ketone
An In-Depth Technical Guide to the Synthesis of 1,1-Dicyclopropylethanol from Dicyclopropyl Ketone
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-dicyclopropylethanol, a tertiary alcohol featuring the sterically demanding dicyclopropyl motif. The primary synthetic route detailed herein involves the nucleophilic addition of a methyl group to dicyclopropyl ketone via the Grignard reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-tested experimental protocol, characterization data, and a discussion of the compound's relevance. The cyclopropyl group is a valuable structural motif in medicinal chemistry, and this guide provides a robust pathway to a key building block.[1]
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is a unique structural element in organic chemistry. Its strained ring system imparts distinct electronic and conformational properties, making it a "bioisostere" for various functional groups. In drug development, the incorporation of cyclopropyl rings can lead to significant improvements in metabolic stability, receptor binding affinity, and membrane permeability. Dicyclopropyl ketone serves as a key precursor for introducing the dicyclopropyl carbinol core into more complex molecules.[2][3] The synthesis of 1,1-dicyclopropylethanol from this ketone is a foundational carbon-carbon bond-forming reaction, primarily achieved through the addition of an organometallic nucleophile.[4]
Synthetic Strategy: The Grignard Reaction
The most direct and efficient method for converting dicyclopropyl ketone to 1,1-dicyclopropylethanol is the Grignard reaction.[5] This reaction employs an organomagnesium halide (a Grignard reagent), in this case, methylmagnesium bromide (CH₃MgBr), to act as a potent nucleophile.[4]
Causality of Reagent and Condition Selection
-
Grignard Reagent (CH₃MgBr): The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge.[4] This makes the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the dicyclopropyl ketone.[5][6]
-
Aprotic Solvent (Anhydrous Diethyl Ether or THF): Grignard reagents are powerful bases and will react with any acidic protons, such as those in water or alcohols. Therefore, the reaction must be conducted under strictly anhydrous (dry) conditions. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and can solvate the magnesium species, stabilizing the Grignard reagent.
-
Initiation (Iodine): The formation of the Grignard reagent from magnesium metal and an alkyl halide can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[1]
-
Aqueous Workup (NH₄Cl): After the nucleophilic addition is complete, the resulting magnesium alkoxide intermediate must be protonated to yield the final alcohol. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid, sufficient to protonate the alkoxide without causing potential side reactions (like elimination) that could occur with stronger acids.
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of dicyclopropyl ketone. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a magnesium alkoxide intermediate.[1][6]
-
Protonation: The magnesium alkoxide is then treated with a mild proton source, such as aqueous ammonium chloride, during the workup. The oxygen atom is protonated, yielding the final tertiary alcohol, 1,1-dicyclopropylethanol.
Caption: The two-step mechanism of the Grignard reaction.
Experimental Protocol
This protocol outlines the synthesis of 1,1-dicyclopropylethanol. The synthesis of the starting material, dicyclopropyl ketone, is well-documented and can be achieved via several methods.[7][8][9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Dicyclopropyl Ketone | C₇H₁₀O | 110.15 | 5.51 g | 50.0 | Substrate |
| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | Reagent |
| Methyl Iodide | CH₃I | 141.94 | 8.52 g (3.75 mL) | 60.0 | Reagent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Solvent |
| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | Quenching Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Methodology
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of nitrogen or argon and fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. The entire apparatus is maintained under a positive pressure of inert gas.
-
Grignard Reagent Preparation: The magnesium turnings (1.46 g) and a single crystal of iodine are placed in the flask. A solution of methyl iodide (3.75 mL) in 50 mL of anhydrous diethyl ether is prepared and added to the dropping funnel.
-
Initiation: Approximately 5 mL of the methyl iodide solution is added to the stirring magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the brown iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once initiated, the remaining methyl iodide solution is added dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, the gray-colored reaction mixture is stirred for an additional 60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: A solution of dicyclopropyl ketone (5.51 g) in 50 mL of anhydrous diethyl ether is added to the dropping funnel. This solution is then added dropwise to the stirring Grignard reagent at 0 °C (ice bath).
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Quenching: The reaction flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 25 mL portions of diethyl ether.
-
Drying and Solvent Removal: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 1,1-dicyclopropylethanol as a clear liquid.
Caption: Experimental workflow for the synthesis of 1,1-dicyclopropylethanol.
Product Characterization
To confirm the identity and purity of the synthesized 1,1-dicyclopropylethanol, standard analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the methyl (CH₃) protons and a complex multiplet pattern in the upfield region (typically 0.2-0.8 ppm) corresponding to the protons on the two cyclopropyl rings. A singlet for the hydroxyl (-OH) proton will also be present, the chemical shift of which can vary depending on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the quaternary carbon attached to the hydroxyl group, a signal for the methyl carbon, and distinct signals for the CH and CH₂ carbons of the cyclopropyl rings.
-
IR (Infrared) Spectroscopy: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.[6] The C-O stretch will appear around 1150 cm⁻¹. The absence of a strong absorption around 1700 cm⁻¹ confirms the complete consumption of the starting ketone.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of a methyl group to the starting ketone.
Applications in Drug Discovery
Tertiary alcohols like 1,1-dicyclopropylethanol are versatile intermediates in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be replaced to introduce other groups. For professionals in drug development, molecules containing the cyclopropyl moiety are of high interest. The rigid, strained ring can lock conformations, protect adjacent functional groups from metabolism, and improve binding to biological targets. This specific building block could be utilized in the synthesis of novel therapeutic agents where the dicyclopropyl carbinol core is a key pharmacophore.[3][10][11]
References
-
Curtis, O. E., Jr., Sandri, J. M., Crocker, R. E., & Hart, H. (n.d.). Dicyclopropyl ketone. Organic Syntheses Procedure. Available at: [Link]
-
Purdue University. (n.d.). Grignard Reagents. Available at: [Link]
-
LookChem. (n.d.). Synthesis of Dicyclopropyl ketone. Chempedia. Available at: [Link]
- Google Patents. (n.d.). US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.
-
LookChem. (n.d.). Dicyclopropyl ketone 1121-37-5 wiki. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Available at: [Link]
- Google Patents. (n.d.). CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
-
Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. Methylmagnesium bromide, for example, reacts with cyclohexanone to yield a product.... Available at: [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectroscopic data for compounds 6-11. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Available at: [Link]
-
MDPI. (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Available at: [Link]
-
European Pharmaceutical Review. (2005). Applications in drug development. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of dicarbonyl 29. Available at: [Link]
-
PubMed. (2014). Ionic liquids in pharmaceutical applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Grignard Reagents [chemed.chem.purdue.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 9. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 10. Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1,1-Dicyclopropylethanol via the Grignard Reaction
Abstract
The synthesis of sterically hindered tertiary alcohols is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical and materials science. 1,1-dicyclopropylethanol, featuring two strained cyclopropyl rings attached to a carbinol center, represents a valuable structural motif. This technical guide provides a comprehensive overview of its synthesis utilizing the Grignard reaction, one of the most powerful and versatile methods for carbon-carbon bond formation.[1] This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses critical parameters, safety considerations, and troubleshooting strategies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation for the construction of complex molecular architectures.
Introduction and Strategic Overview
The Grignard reaction, discovered by Victor Grignard in the early 20th century, employs organomagnesium halides to perform nucleophilic additions to electrophilic carbon centers, most notably carbonyls.[1] Its application in the synthesis of tertiary alcohols is particularly robust. For a target molecule like 1,1-dicyclopropylethanol, the retrosynthetic analysis points to a convergent strategy involving the reaction of two equivalents of a cyclopropyl Grignard reagent with a suitable two-carbon electrophile, such as an ester or an acyl chloride.[2][3][4]
This guide will focus on the reaction between cyclopropylmagnesium bromide and an acetyl source (e.g., ethyl acetate or acetyl chloride). This pathway is efficient and proceeds through a well-defined mechanism, culminating in the desired tertiary alcohol after an acidic workup.
The Reaction Mechanism: A Two-Fold Addition
The formation of a tertiary alcohol from an ester or acyl chloride using a Grignard reagent is not a single addition event. It is a sequential process where two equivalents of the organometallic reagent add to the carbonyl substrate.[3][4][5][6]
-
First Nucleophilic Addition-Elimination: The first equivalent of the cyclopropylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acetyl source.[7][8] This forms a transient tetrahedral intermediate.[1][3] This intermediate is unstable and rapidly collapses, expelling the leaving group (either ethoxide, -OEt, from an ester or chloride, -Cl, from an acyl chloride) to form a new carbonyl compound: dicyclopropyl ketone.[1][3][8][9] This initial step is a classic nucleophilic acyl substitution.[8]
-
Second Nucleophilic Addition: The ketone generated in situ is more reactive towards nucleophilic attack than the starting ester.[3] This heightened reactivity is because esters are resonance-stabilized by the lone pair on the alkoxy oxygen, which reduces the electrophilicity of the carbonyl carbon—a stabilization absent in ketones.[3] Consequently, a second equivalent of cyclopropylmagnesium bromide immediately and rapidly attacks the dicyclopropyl ketone.[8][10]
-
Protonation: This second addition yields a magnesium alkoxide intermediate. The reaction is then "quenched" with a mild acid source, which protonates the alkoxide to furnish the final 1,1-dicyclopropylethanol product.[2][4][5]
The overall mechanism can be visualized as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Physical and chemical properties of 1,1-dicyclopropylethanol
Page not found. [Link]
[1] 1,1-Dicyclopropylethan-1-ol | C8H14O | ChemSpider Structure, properties, spectra, suppliers and links for: 1,1-Dicyclopropylethan-1-ol. ... 1,1-Dicyclopropylethan-1-ol. Validated by Experts, Validated by Users, Non-Validated, Removed by Users. 1,1-Dicyclopropylethan-1-ol. C8H14O. SMILES. InChI. InChIKey. ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol. Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module. ... Structure, properties, spectra, suppliers and links for: 1,1-Dicyclopropylethan-1-ol. ... 1,1-Dicyclopropylethan-1-ol. C8H14O. SMILES. InChI. InChIKey. ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol. ... ChemSpider 2D Image | 1,1-Dicyclopropylethan-1-ol.
[2] 1,1-DICYCLOPROPYL-ETHANOL CAS#: 18895-50-6 - ChemicalBook this compound Chemical Properties. Boiling point: 58 °C(Press: 15 Torr); Density: 0.9445 g/cm3 ; storage temp. Storage temp ... ... this compound Basic information ... Synonyms: DICYCLOPROPYLMETHYL CARBINOL. This compound. 1,1-Dicyclopropylethan-1-ol. Cyclopropanemethanol, α-cyclopropyl-α-methyl- 1,1-Dicyclopropylethan-1-ol - [D94054] ... this compound CAS#: 18895-50-6. ... this compound. ...
-
This compound(18895-50-6)Related Product Information
-
This compound.
-
DICYCLOPROPYLMETHANE.
-
DICYCLOPROPYLMETHANOL.
-
1,1-DICYCLOPROPYLBENZENEMETHANOL.
-
ALPHA,ALPHA-DICYCLOPROPYL-4-METHYLBENZENEMETHANOL. ... this compound Chemical Properties ... storage temp. ...
-
1,1-DICYCLOPROPYL-ETHANOLSupplier
-
Shanghai Haohong Pharmaceutical Co., Ltd.
-
CHG Opto-Electronic Corporation Limited.
-
TCI (Shanghai) Chemical Trading Co., Ltd.
-
"Beijing Solarbio Science & Tecnology Co., Ltd."
-
Biosynth Biological Technology (Suzhou) Co Ltd. An In-Depth Technical Guide to 1,1-Dicyclopropylethanol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dicyclopropylethanol is a fascinating tertiary alcohol characterized by the presence of two cyclopropyl rings attached to the carbinol carbon. This unique structural motif imparts distinct physical and chemical properties that are of significant interest in synthetic organic chemistry and drug discovery. The cyclopropyl group, a three-membered carbocycle, is a well-established bioisostere for various functional groups, capable of modulating a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physical and chemical properties of 1,1-dicyclopropylethanol, its synthesis, and its characteristic reactivity, offering valuable insights for its application in research and development.
Physical and Chemical Properties
The physical and chemical properties of 1,1-dicyclopropylethanol are tabulated below. These properties are crucial for its handling, purification, and application in various chemical transformations.
| Property | Value | Source |
| CAS Number | 18895-50-6 | [2] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.19 g/mol | [1] |
| Boiling Point | 58 °C (at 15 Torr) | [2] |
| Density | 0.9445 g/cm³ | [2] |
| Synonyms | Dicyclopropylmethyl carbinol, 1,1-Dicyclopropylethan-1-ol, α-cyclopropyl-α-methyl-Cyclopropanemethanol | [2] |
Synthesis of 1,1-Dicyclopropylethanol
The most common and efficient method for the synthesis of 1,1-dicyclopropylethanol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[4] This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with dicyclopropyl ketone.[5]
Experimental Protocol: Grignard Reaction for the Synthesis of 1,1-Dicyclopropylethanol
Materials:
-
Dicyclopropyl ketone
-
Methylmagnesium bromide (in a suitable ether solvent, e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Addition of Ketone: Dicyclopropyl ketone is dissolved in anhydrous diethyl ether or THF and added to the reaction flask.
-
Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the ketone at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.[5]
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[6] The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,1-dicyclopropylethanol.[7]
Spectroscopic Characterization
The structure of 1,1-dicyclopropylethanol can be unequivocally confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-dicyclopropylethanol is expected to show characteristic signals for the methyl protons, the hydroxyl proton, and the cyclopropyl protons. The cyclopropyl protons will appear as a complex multiplet in the upfield region (typically 0-1 ppm) due to their unique chemical environment and complex spin-spin coupling. The methyl group will appear as a singlet, and the hydroxyl proton will be a broad singlet, the chemical shift of which can vary with concentration and solvent.[8][9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide distinct signals for the different carbon atoms in the molecule. Key expected chemical shifts include the quaternary carbinol carbon, the methyl carbon, and the carbons of the cyclopropyl rings.[10][11] The chemical shifts of the cyclopropyl carbons are typically found at high field.[12]
FT-IR Spectroscopy
The infrared spectrum of 1,1-dicyclopropylethanol will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[13] Characteristic C-H stretching vibrations for the cyclopropyl and methyl groups will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration will appear in the fingerprint region, typically between 1000-1200 cm⁻¹.[14]
Mass Spectrometry
The mass spectrum of 1,1-dicyclopropylethanol will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the tertiary alcohol and the cyclopropyl groups. Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of a methyl or a cyclopropyl radical.[15][16]
Chemical Reactivity
As a tertiary cyclopropylcarbinol, 1,1-dicyclopropylethanol exhibits a rich and diverse reactivity profile, primarily centered around the hydroxyl group and the strained cyclopropyl rings.
Acid-Catalyzed Rearrangements
Tertiary alcohols, particularly those with adjacent strained rings, are prone to undergo acid-catalyzed rearrangements.[17][18] In the presence of acid, the hydroxyl group is protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then undergo rearrangement, potentially involving ring-opening of one of the cyclopropyl groups, to form more stable carbocationic intermediates, which can then lead to a variety of products.[19] This reactivity is a key consideration in reactions performed under acidic conditions.
Oxidation
The oxidation of tertiary alcohols is generally resistant under standard conditions.[20] Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbinol carbon, which is necessary for oxidation to a ketone or carboxylic acid. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur.
Applications in Medicinal Chemistry
The incorporation of cyclopropyl groups into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The cyclopropyl moiety can improve metabolic stability by blocking sites of oxidation, increase potency by providing a rigid scaffold for optimal binding to a target, and modulate physicochemical properties such as lipophilicity and solubility.[3] While specific applications of 1,1-dicyclopropylethanol in drug development are not extensively documented in publicly available literature, its structural features make it an attractive building block for the synthesis of novel bioactive molecules.
Conclusion
1,1-Dicyclopropylethanol is a valuable synthetic intermediate with a unique combination of a tertiary alcohol and two cyclopropyl rings. Its synthesis is readily achieved via the Grignard reaction, and its structure can be fully characterized by standard spectroscopic methods. The reactivity of this molecule is dominated by the interplay between the hydroxyl group and the strained cyclopropyl rings, leading to interesting and potentially useful chemical transformations. For researchers and scientists in drug development, 1,1-dicyclopropylethanol represents a promising scaffold for the design and synthesis of novel therapeutic agents with improved pharmacological profiles.
References
- Majetich, G., & Hull, K. (1979). Oxidative rearrangements of tertiary cyclopropylcarbinols leading to .beta.,.gamma.-unsaturated ketones. A simple approach to 1,4-carbonyl transposition. The Journal of Organic Chemistry.
- Zhang, M., et al. (n.d.). Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling. Royal Society of Chemistry.
- Danheiser, R. L., et al. (n.d.). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0006839).
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Benchchem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- LibreTexts Chemistry. (2023).
- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- LibreTexts Chemistry. (2023). 3.3: Rearrangements.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video).
- Michigan State University. (n.d.). Mass Spectrometry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Unknown Source.
- PubMed. (n.d.).
- NIH. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC.
- Khan Academy. (n.d.).
- Benchchem. (2025). Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
- ACS Publications. (2022).
- Master Organic Chemistry. (2023). The Pinacol Rearrangement.
- MDPI. (2024).
- Wikipedia. (n.d.). Pinacol rearrangement.
- passel. (n.d.). Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants.
- Unknown Source. Lab 6- FT-IR - CHEM 212: Analytical Chemistry.
- Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.
- Pearson+. (n.d.).
- NIH. (n.d.). Reactivity of electrophilic cyclopropanes - PMC.
- NIH. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC.
- Eurisotop. (n.d.).
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.
- YouTube. (2022). Oxidations - DMP, PCC & Swern - Aldehydes & Ketones (IOC 24).
- Unknown Source. Current and Potential Applications of Simultaneous DSC-FTIR Microspectroscopy for Pharmaceutical Analysis.
- Unknown Source. Notes on NMR Solvents.
- Organic Syntheses Procedure. (n.d.). A. - Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Semantic Scholar. (n.d.).
- Unknown Source. Page not found.
- ChemSpider. (n.d.). 1,1-Dicyclopropylethan-1-ol | C8H14O.
- ChemicalBook. (n.d.). This compound CAS#: 18895-50-6.
Sources
- 1. Tertiary cyclopropyl carbagermatranes: synthesis and cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 1-CYCLOPROPYLETHANOL(765-42-4) 13C NMR spectrum [chemicalbook.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Khan Academy [khanacademy.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Unique Structural Motifs of 1,1-Dicyclopropylethanol
An In-Depth Technical Guide to the Characterization of 1,1-Dicyclopropylethanol (CAS 18895-50-6)
1,1-Dicyclopropylethanol is a fascinating molecule for researchers and drug development professionals due to its combination of two key structural features: a tertiary alcohol and two cyclopropyl rings. Tertiary alcohols are crucial structural components in a wide array of pharmaceutical agents and natural products.[1][2] The cyclopropyl group, a three-membered carbocycle, is far more than a simple alkyl substituent. Its strained ring structure results in C-C bonds with high p-character, giving it a "pseudo-unsaturated" nature.[3] This unique electronic profile allows it to act as a potent π-electron donor, influencing a molecule's conformation, metabolic stability, and receptor binding properties.[3][4] Consequently, the cyclopropyl ring is frequently incorporated into drug candidates to enhance potency, increase brain permeability, and reduce metabolic clearance.[4]
This guide provides a comprehensive technical overview of the synthesis and characterization of 1,1-Dicyclopropylethanol. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently identify, quantify, and utilize this compound in a laboratory setting. We will explore the causality behind experimental choices, from synthetic strategy to the application of modern spectroscopic techniques, ensuring a robust and validated understanding of the molecule.
Physicochemical and Safety Profile
A foundational understanding begins with the molecule's basic properties and safety considerations. While detailed toxicological data for this specific compound is not widely available, its structure as a tertiary alcohol and its likely synthesis reagents inform a cautious and professional handling approach.
Molecular Structure
Caption: Workflow for the synthesis of 1,1-Dicyclopropylethanol.
Experimental Protocol: Synthesis
-
Expertise & Trustworthiness: This protocol incorporates critical steps for ensuring a successful Grignard reaction, such as the use of anhydrous solvents and flame-dried glassware to prevent the highly basic Grignard reagent from being quenched by water. The dropwise addition at low temperature controls the exothermic reaction.
-
Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow it to cool to room temperature.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether or THF via cannula. Add a few drops of methyl bromide (1.05 equivalents, dissolved in anhydrous ether) to initiate the reaction, which may be evidenced by bubbling or gentle refluxing. Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. [1]3. Nucleophilic Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve dicyclopropyl ketone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 10 °C.
-
Reaction & Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting ketone is consumed, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Comprehensive Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of 1,1-Dicyclopropylethanol. The workflow begins with qualitative tests to confirm the tertiary alcohol class, followed by spectroscopic analysis to elucidate the complete molecular structure.
Caption: A multi-technique workflow for compound characterization.
Qualitative Chemical Tests for Tertiary Alcohols
Before proceeding to spectroscopic methods, simple and rapid chemical tests can provide strong evidence for the presence of a tertiary alcohol. This is a self-validating step; a negative result in these tests is the expected positive confirmation of the alcohol class.
-
Oxidation Test (Jones or Permanganate): Tertiary alcohols are resistant to oxidation under mild conditions. [5][6] * Protocol: Dissolve a few drops of the sample in acetone. Add a few drops of Jones' reagent (CrO₃ in H₂SO₄).
-
Expected Result: The solution should remain orange. A color change to green or brown would indicate the presence of a primary or secondary alcohol impurity. [5][7]* Lucas Test: This test relies on the rate of formation of an alkyl chloride from an alcohol using the Lucas reagent (ZnCl₂ in conc. HCl), which proceeds via an Sₙ1 mechanism. Tertiary alcohols react almost instantaneously because they form a stable tertiary carbocation intermediate. [8] * Protocol: Add 5-6 drops of the sample to 2 mL of the Lucas reagent in a test tube. Shake vigorously and observe.
-
Expected Result: Turbidity or the formation of an immiscible layer should appear immediately, indicating a positive test for a tertiary alcohol. [8]
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. [9][10]For 1,1-Dicyclopropylethanol, IR will confirm the presence of the hydroxyl (-OH) group and the unique C-H bonds of the cyclopropyl rings.
-
Protocol: Neat Liquid Sample
-
Ensure the salt plates (NaCl or KBr) are clean and dry.
-
Place one drop of the neat liquid sample onto one plate.
-
Carefully place the second plate on top, gently spreading the liquid into a thin film.
-
Place the plates in the FTIR spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. [11]
-
-
Data Interpretation:
Table 2: Characteristic IR Absorption Bands for 1,1-Dicyclopropylethanol
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale & Significance |
|---|---|---|---|
| ~3600-3200 | O-H stretch (alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group. Broadness is due to intermolecular hydrogen bonding. |
| ~3080 | C-H stretch (cyclopropyl) | Medium | Diagnostic peak. The C-H bonds in strained rings absorb at a higher frequency than typical sp³ C-H bonds. [11] |
| ~2980-2850 | C-H stretch (alkyl) | Strong | Corresponds to the methyl group C-H bonds. [9][11] |
| ~1460 | CH₂ scissoring | Medium | Bending vibration from methylene groups in the cyclopropane rings. [11] |
| ~1150 | C-O stretch (tertiary alcohol) | Strong | Confirms the C-O single bond of the tertiary alcohol. |
| ~1020 | Cyclopropane ring deformation | Medium | A characteristic "ring breathing" mode for the cyclopropyl group. [11]|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. [12]Separate ¹H (proton) and ¹³C (carbon) NMR experiments are conducted to create a complete structural picture.
-
Protocol: Sample Preparation
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) and the carbon signal (e.g., CDCl₃ at 77.2 ppm) can be used as internal references. [13]
-
-
¹H NMR Data Interpretation: The high degree of magnetic anisotropy from the strained cyclopropyl rings leads to a significant upfield (shielded) chemical shift for the ring protons, a hallmark of this functional group.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Significance |
|---|---|---|---|---|
| ~1.2 | Singlet (s) | 3H | -CH₃ | A singlet because there are no adjacent protons. Its chemical shift is typical for a methyl group attached to a quaternary carbon. |
| Variable (~1.5-2.5) | Broad Singlet (br s) | 1H | -OH | The alcohol proton signal is often broad and its position is highly dependent on sample concentration and temperature due to hydrogen bonding. |
| ~0.2-0.8 | Multiplets (m) | 10H | Cyclopropyl Protons | These protons are highly shielded and appear far upfield. The complex splitting arises from geminal and vicinal coupling between non-equivalent protons on the rings. |
-
¹³C NMR Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Significance |
|---|---|---|
| ~70-75 | C-OH (quaternary) | The most downfield (deshielded) carbon due to the direct attachment of the electronegative oxygen atom. |
| ~25-30 | -CH₃ | A typical chemical shift for a methyl carbon in this environment. |
| ~15-20 | Cyclopropyl CH | The methine carbons of the two equivalent cyclopropyl rings. |
| ~5-10 | Cyclopropyl CH₂ | The methylene carbons of the two equivalent cyclopropyl rings, shifted significantly upfield due to ring strain. [11]|
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. [11]Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for a volatile compound like this.
-
Protocol: GC-MS Analysis
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (~1 µL) into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation. [11]
-
-
Data Interpretation:
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 126, corresponding to the molecular weight of C₈H₁₄O.
-
Key Fragmentation Pathways: Alcohols commonly undergo alpha-cleavage (cleavage of a bond adjacent to the carbon bearing the -OH group) and dehydration.
-
Loss of Methyl (M-15): Alpha-cleavage of a C-C bond results in the loss of a methyl radical (•CH₃), giving a prominent peak at m/z 111 . This fragment is often stabilized by resonance.
-
Loss of Water (M-18): Dehydration can lead to the loss of a water molecule, producing a peak at m/z 108 .
-
Loss of Cyclopropyl (M-41): Alpha-cleavage can also result in the loss of a cyclopropyl radical (•C₃H₅), leading to a fragment at m/z 85 .
-
-
Conclusion
The comprehensive characterization of 1,1-Dicyclopropylethanol is achieved through a logical and self-validating workflow. Synthesis via the Grignard reaction provides a reliable route to the material. Subsequent confirmation of its identity as a tertiary alcohol is efficiently performed using qualitative chemical tests. Finally, a complete structural elucidation is accomplished through the combined application of modern spectroscopic techniques. FTIR confirms the key functional groups, multi-dimensional NMR spectroscopy maps the precise carbon-hydrogen framework, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation analysis. This integrated approach ensures the highest degree of scientific integrity for researchers utilizing this versatile chemical building block.
References
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Grignard Reactions And Synthesis (2). (2016, January 19). Master Organic Chemistry. Retrieved from [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Determining Alcohol Classifications in the Lab - alternate reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Franklin, E. (2025, February 17). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Vanderbilt University. Retrieved from [Link]
-
Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
-
1,1-dicyclopropyl-ethanol cas no.18895-50-6. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd. Retrieved from [Link]
-
Identification of Primary, Secondary and Tertiary Alcohols. (n.d.). Unacademy. Retrieved from [Link]
-
How to Identify Primary, Secondary & Tertiary Alcohols | USING OXIDATION REACTIONS!. (2025, May 25). Chemistry Student. Retrieved from [Link]
-
Identification of Primary, Secondary, and Tertiary Alcohols: An Experiment in Spectrophotometry, Organic Chemistry, and Analytical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Test for Alcohols. (2025, June 23). Save My Exams. Retrieved from [Link]
-
Safety data sheet. (2024, February 28). Agilent. Retrieved from [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 1, 1-cyclopropanedimethanol. (2025, August 10). ResearchGate. Retrieved from [Link]
-
PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
- Preparation method of 1, 1-cyclopropane dimethanol. (n.d.). Google Patents.
- Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite. (n.d.). Google Patents.
-
1H Nuclear Magnetic Resonance. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Direct infusion acoustic droplet ejection mass spectrometry (diADE-MS): enabling high-throughput shotgun lipidomics. (n.d.). ChemRxiv. Retrieved from [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest. Retrieved from [Link]
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Organic Chemistry 8th Edition - Chapter 15. (n.d.). Pearson. Retrieved from [Link]
-
What is the probable structure regarding this 1H-NMR and 13C-NMR spectra?. (2022, November 24). ResearchGate. Retrieved from [Link]
-
A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. compoundchem.com [compoundchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. umsl.edu [umsl.edu]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Spectroscopic Data of Dicyclopropyl-Substituted Tertiary Alcohols: An In-Depth Technical Guide
Introduction
Dicyclopropyl-substituted tertiary alcohols represent a unique class of organic compounds characterized by the presence of two cyclopropyl rings and a hydroxyl group attached to a central tertiary carbon. The inherent ring strain and the unique electronic properties of the cyclopropyl group, which exhibits characteristics of both sigma and pi bonds, impart distinct chemical reactivity and spectroscopic features to these molecules. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—associated with these intriguing structures. Understanding these spectroscopic signatures is paramount for researchers in medicinal chemistry and materials science, where the cyclopropyl moiety is often incorporated to modulate biological activity, metabolic stability, and conformational rigidity. This document will delve into the theoretical underpinnings of the observed spectral characteristics and provide practical, field-proven experimental protocols for their synthesis and analysis.
I. Synthesis of Dicyclopropyl-Substituted Tertiary Alcohols
The most direct and reliable method for the synthesis of dicyclopropyl-substituted tertiary alcohols is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone.[1][2][3] For the synthesis of a model compound like 1,1-dicyclopropylethanol, dicyclopropyl ketone serves as the electrophilic partner, and methylmagnesium bromide acts as the nucleophile.
Experimental Protocol: Synthesis of 1,1-Dicyclopropylethanol via Grignard Reaction
This protocol outlines the synthesis of 1,1-dicyclopropylethanol from dicyclopropyl ketone and methylmagnesium bromide. The causality behind the stringent anhydrous conditions is to prevent the highly basic Grignard reagent from being quenched by protic solvents like water, which would lead to the formation of methane and reduce the yield of the desired tertiary alcohol.[4]
Materials:
-
Dicyclopropyl ketone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Dicyclopropyl ketone (1.0 eq.) is dissolved in anhydrous diethyl ether and charged into the flask. The solution is cooled to 0 °C using an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide solution (1.1 eq.) is added dropwise to the stirred solution of the ketone via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux. The causality for slow addition is to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete consumption of the ketone.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the intermediate magnesium alkoxide to form the tertiary alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with water alone.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Concentration: The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,1-dicyclopropylethanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure tertiary alcohol.
Caption: Workflow for the synthesis of 1,1-dicyclopropylethanol.
II. Spectroscopic Analysis of Dicyclopropylmethanol
Dicyclopropylmethanol (C₇H₁₂O) serves as the parent secondary alcohol in this class and provides a foundational understanding of the spectroscopic characteristics imparted by the dicyclopropylmethyl group.[5][6]
A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for Dicyclopropylmethanol:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 1.5 - 3.0 | br s | - |
| CH-OH | 2.5 - 2.8 | t | ~8.0 |
| CH (cyclopropyl) | 0.8 - 1.2 | m | - |
| CH₂ (cyclopropyl, cis) | 0.4 - 0.6 | m | - |
| CH₂ (cyclopropyl, trans) | 0.2 - 0.4 | m | - |
Interpretation:
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.
-
Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen atom and is expected to appear as a triplet due to coupling with the two vicinal methine protons of the cyclopropyl rings.
-
Cyclopropyl Protons (CH and CH₂): The protons on the cyclopropyl rings are highly shielded due to the ring current effect and appear in the upfield region of the spectrum (0.2 - 1.2 ppm). The complex splitting patterns arise from geminal and vicinal coupling, often resulting in overlapping multiplets.[9] The protons cis to the carbinol carbon are typically slightly more deshielded than the trans protons.
B. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework. The presence of the cyclopropyl groups is indicated by the characteristically shielded carbon signals.
¹³C NMR Data for Dicyclopropylmethanol: [10]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH-OH | 75.2 |
| CH (cyclopropyl) | 16.5 |
| CH₂ (cyclopropyl) | 2.5 |
Interpretation:
-
Carbinol Carbon (CH-OH): The carbon atom bearing the hydroxyl group is significantly deshielded and appears at approximately 75.2 ppm.
-
Methine Carbons (CH of cyclopropyl): The methine carbons of the two cyclopropyl rings are magnetically equivalent and appear as a single peak at around 16.5 ppm.
-
Methylene Carbons (CH₂ of cyclopropyl): The four methylene carbons of the two cyclopropyl rings are also equivalent and are highly shielded, appearing at approximately 2.5 ppm.
C. Infrared (IR) Spectroscopy
The IR spectrum of dicyclopropylmethanol exhibits the characteristic absorption bands for an alcohol.
Key IR Absorption Bands for Dicyclopropylmethanol:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | ~3350 | Strong, Broad |
| C-H stretch (cyclopropyl) | ~3080, ~3000 | Medium |
| C-H stretch (aliphatic) | ~2950 | Medium |
| C-O stretch | ~1050 | Strong |
Interpretation:
-
O-H Stretch: The broad and intense absorption band around 3350 cm⁻¹ is a definitive indicator of the presence of a hydrogen-bonded hydroxyl group.
-
C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the cyclopropyl rings. The bands below 3000 cm⁻¹ correspond to the C-H stretching of the methine carbons.
-
C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.
D. Mass Spectrometry (MS)
The mass spectrum of dicyclopropylmethanol provides information about its molecular weight and fragmentation pattern under electron ionization (EI).
Key Fragments in the Mass Spectrum of Dicyclopropylmethanol:
| m/z | Proposed Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 94 | [M - H₂O]⁺ |
| 83 | [M - C₂H₅]⁺ |
| 71 | [M - C₃H₅]⁺ (loss of a cyclopropyl radical) |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ (cyclopropyl cation) |
Interpretation:
The fragmentation of dicyclopropylmethanol is primarily driven by the lability of the bond alpha to the hydroxyl group and the stability of the resulting carbocations.[11][12]
-
Molecular Ion ([M]⁺): The molecular ion peak is observed at m/z = 112, corresponding to the molecular weight of dicyclopropylmethanol.[5]
-
Loss of Water ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z = 94.
-
Alpha-Cleavage: Cleavage of a carbon-carbon bond adjacent to the oxygen atom is a favorable process. The loss of a cyclopropyl radical (C₃H₅) results in a prominent peak at m/z = 71.
-
Cyclopropyl Cation ([C₃H₅]⁺): The peak at m/z = 41 is characteristic of the stable cyclopropyl cation.
Caption: Key fragmentation pathways for dicyclopropylmethanol in MS.
Conclusion
The spectroscopic analysis of dicyclopropyl-substituted tertiary alcohols reveals a set of distinct and interpretable features. The unique upfield shifts of the cyclopropyl protons in ¹H and ¹³C NMR spectra, coupled with the characteristic IR absorption bands of the hydroxyl group and the predictable fragmentation patterns in mass spectrometry, provide a robust toolkit for the structural elucidation and characterization of this important class of molecules. The synthetic protocol detailed herein offers a reliable method for accessing these compounds, enabling further exploration of their chemical and biological properties. This guide serves as a foundational resource for researchers, facilitating the confident identification and synthesis of dicyclopropyl-substituted tertiary alcohols in their drug discovery and development endeavors.
References
-
SpectraBase. Dicyclopropylmethanol. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
Scribd. Coupling Constants For 1h and 13c NMR. [Link]
-
National Institute of Standards and Technology. Dicyclopropyl carbinol. [Link]
-
National Institute of Standards and Technology. Dicyclopropyl carbinol. [Link]
-
Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
YouTube. 12.3b Synthesis of Alcohols; Grignard Addition. [Link]
-
CHM 244 Lab Practical- Grignard Reactions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of ... [Link]
-
YouTube. Fragmentation in Mass Spectrometry. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
ResearchGate. Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. [Link]
-
PubChem. 1-Cyclopropylethanol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
-
ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. britthipple.com [britthipple.com]
- 5. whitman.edu [whitman.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectrabase.com [spectrabase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
Stability of the dicyclopropylmethyl cation
An In-depth Technical Guide to the Core Stability of the Dicyclopropylmethyl Cation
Authored by: A Senior Application Scientist
The dicyclopropylmethyl cation is a cornerstone in the study of carbocation chemistry, exhibiting a degree of stability that challenges and expands upon classical models of electronic stabilization. This guide provides a comprehensive exploration of the structural and electronic factors underpinning its remarkable stability. We will dissect the unique bonding characteristics of the cyclopropyl group, quantify the cation's stability through experimental and computational data, and provide detailed protocols for its generation and kinetic analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of non-classical carbocation stabilization.
Introduction: Beyond Classical Carbocation Stability
The stability of carbocations has long been rationalized by two primary mechanisms: inductive effects and resonance (delocalization). While tertiary carbocations (e.g., tert-butyl) and resonance-stabilized systems (e.g., benzyl, tropylium) are well-understood archetypes, the dicyclopropylmethyl cation, [C(C₃H₅)₂H]⁺, presents a fascinating case of profound stabilization derived from σ-bond interactions. The cyclopropyl group, despite being a saturated alkyl fragment, stabilizes an adjacent positive charge with an efficacy that surpasses even that of a phenyl group.[1][2] This phenomenon is a direct consequence of the unique electronic structure inherent to the strained three-membered ring, which allows its C-C σ-bonds to participate in efficient hyperconjugation. Understanding this cation is not merely an academic exercise; it provides critical insights into reaction mechanisms, transition state stabilization, and the design of novel chemical entities where cationic intermediates are pivotal.
The Electronic Anatomy of the Cyclopropyl Group
To comprehend the stability of the dicyclopropylmethyl cation, one must first appreciate the anomalous nature of the bonding within the cyclopropane ring itself. The severe angle strain, with internal bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbon, forces a rehybridization of the carbon orbitals.[1][3]
Two primary models describe the resulting electronic structure:
-
The Coulson-Moffitt (Bent-Bond) Model: This model proposes that the C-C bonding orbitals have a significantly increased p-character (sp⁵ hybridization has been suggested) to accommodate the small bond angles.[4] This causes the regions of maximum electron density to lie outside the internuclear axes, creating "bent" or "banana" bonds.[1][4] These high-energy, p-rich bonds are more nucleophilic than typical σ-bonds and are geometrically poised to overlap with an adjacent empty p-orbital.[5]
-
The Walsh Orbital Model: This alternative model describes the cyclopropane framework using a basis set of sp² hybridized orbitals for the C-H bonds and the exterior of the ring, leaving three p-orbitals directed towards the ring's center. These p-orbitals combine to form a set of three molecular orbitals, one of which is particularly high in energy and symmetric, allowing for strong interaction with an external p-orbital.[4]
Mechanism of Stabilization: σ-Bond Hyperconjugation ("Dancing Resonance")
The exceptional stability of the dicyclopropylmethyl cation stems from the effective delocalization of the positive charge from the central carbon into the two adjacent cyclopropyl rings. This is achieved through hyperconjugation, where the electrons from the bent C-C σ-bonds of the cyclopropyl rings overlap with the vacant p-orbital of the carbocationic center.
This interaction is so pronounced that it is often informally termed "dancing resonance".[5][6] The positive charge is not confined to the central carbon but is distributed across the α-carbon and the carbons of the cyclopropyl rings. The optimal geometry for this overlap is the "bisected" conformation, where the vacant p-orbital is aligned parallel to the plane of the C-2 and C-3 carbons of the ring.
Caption: Orbital overlap in the dicyclopropylmethyl cation.
Quantitative Measures of Stability
The stability of a carbocation can be assessed experimentally and computationally. The data consistently place the dicyclopropylmethyl cation among the most stable carbocations known.
Solvolysis Kinetics
The rate of Sₙ1 solvolysis, where carbocation formation is the rate-determining step, serves as an excellent proxy for carbocation stability.[7] Precursors to more stable carbocations ionize more rapidly. Studies on the solvolysis of cyclopropylcarbinyl derivatives show dramatically accelerated rates compared to simpler secondary systems, and the addition of a second cyclopropyl group enhances this effect further. For instance, the solvolysis of cyclopropylcarbinyl derivatives can be accompanied by rearrangement to cyclobutyl products, indicating a complex potential energy surface governed by the stable, delocalized cation.[8]
Thermochemical Data
Gas-phase measurements provide an intrinsic measure of stability without solvent effects. A key metric is the Hydride Ion Affinity (HIA) , which is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower HIA corresponds to a more stable carbocation.
| Cation | Hydride Ion Affinity (HIA) (kcal/mol) | Reference |
| tert-Butyl | 231.4 | [9] (Referenced) |
| Cyclopropylmethyl | 241 | [9] |
| 1,1-Dicyclopropylethyl | 207 | [9] |
| Tropylium | ~200 | [9] |
NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for probing charge distribution. In a carbocation, the chemical shift of the positively charged carbon (C⁺) is highly sensitive to electron density. Significant charge delocalization will shield the central carbon, causing an upfield shift compared to a hypothetical localized cation. While specific data for the dicyclopropylmethyl cation requires specialized "long-lived" cation studies in superacid media, studies on related ions show the C⁺ carbon at a chemical shift that is inconsistent with a fully localized positive charge.[10][11]
Experimental Protocols
Protocol for Generation of a Long-Lived Dicyclopropylmethyl Cation
This protocol describes the generation of the cation in a superacid medium for spectroscopic analysis (e.g., NMR).
WARNING: Superacids like SbF₅ are extremely corrosive and react violently with water. This procedure must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Dicyclopropylmethanol
-
Antimony pentafluoride (SbF₅)
-
Sulfuryl chloride fluoride (SO₂ClF) as solvent
-
NMR tube rated for low-temperature use
-
Dry ice/acetone or liquid nitrogen bath
Procedure:
-
Solvent Preparation: In a glovebox or under an inert atmosphere, prepare a solution of SbF₅ in SO₂ClF (approx. 1 M). Cool the solution to -78 °C.
-
Precursor Preparation: Prepare a dilute solution of dicyclopropylmethanol in a minimal amount of SO₂ClF in a separate flask, also cooled to -78 °C.
-
Cation Generation: Slowly add the alcohol solution dropwise to the vigorously stirred superacid solution at -78 °C. The formation of the carbocation is often accompanied by a color change.
-
Sample Transfer: Once the addition is complete, transfer the cold solution via a pre-cooled cannula into a pre-cooled NMR tube.
-
Spectroscopic Analysis: Immediately acquire NMR spectra at the lowest possible temperature to prevent decomposition or rearrangement.
Caption: Workflow for generating the dicyclopropylmethyl cation.
Protocol for Kinetic Measurement via Solvolysis
This protocol outlines a method to determine the first-order rate constant for the solvolysis of a dicyclopropylmethyl derivative (e.g., dicyclopropylmethyl chloride).
Materials:
-
Dicyclopropylmethyl chloride
-
Solvent: 80% aqueous ethanol (v/v)
-
Indicator solution (e.g., bromothymol blue)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks
Procedure:
-
Thermostatting: Place a flask containing ~100 mL of the 80% ethanol solvent in a constant temperature water bath (e.g., 25.0 °C) and allow it to equilibrate.
-
Initiation: Accurately weigh a small amount of dicyclopropylmethyl chloride and dissolve it in a minimal amount of solvent to create a stock solution. To start the reaction, inject a precise volume (e.g., 1 mL) of the stock solution into the thermostatted solvent and start a timer. This creates the reaction mixture (final concentration ~0.005 M).
-
Titration of Aliquots: At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing acetone at 0 °C to stop the reaction.
-
Analysis: Add a few drops of indicator to the quenched aliquot and titrate the generated HCl with the standardized NaOH solution to the endpoint. Record the volume of NaOH used.
-
Data Processing: The reaction follows first-order kinetics. The rate constant, k, is determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume at infinite time (after ~10 half-lives). The slope of the line is -k.
Conclusion
The dicyclopropylmethyl cation stands as a testament to the power of σ-bond participation in stabilizing electronic charge. Its remarkable stability, which rivals and in some contexts exceeds that of classically resonance-stabilized systems, is derived directly from the unique, high-energy, p-character bonds of its two cyclopropyl rings. The delocalization of positive charge through hyperconjugation is so efficient that it challenges the traditional boundaries between σ and π systems. For chemists engaged in synthesis and drug development, the principles demonstrated by this cation offer a deeper understanding of reaction intermediates and provide a powerful, non-classical tool for modulating the electronics of molecular scaffolds.
References
-
Chemistry Stack Exchange. (2023). Stability comparison between tropylium, cyclopropylmethylium and dicyclopropylmethylium cations. Link
-
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Link
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Link
-
Nikoletić, M., Borčić, S., & Sunko, D. E. SOLVOLYSIS RATES OF (METHYLCYCLO- PROPYL)-CARBINYL DERIVATIVES. IUPAC. Link
-
Chemistry Stack Exchange. (n.d.). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Link
-
Wikipedia. (n.d.). Cyclopropyl group. Link
-
Van der Eycken, J., et al. (2022). Stability of Alkyl Carbocations. ResearchGate. Link
-
Scribd. (2019). Cyclopropyl Methyl Cation. Link
-
Hop-Cat. (n.d.). Computational prediction of complex cationic rearrangement outcomes. PMC. Link
-
ECHEMI. (n.d.). Is the ethyl cation really more stable than benzylic and allylic carbocations?. Link
-
Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Link
-
Reddit. (2024). What is the exact answer of this question : r/chemhelp. Link
-
PubMed Central. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Link
-
ResearchGate. (2025). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. Link
-
ResearchGate. (2025). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Link
-
SpectraBase. (n.d.). trans-Cyclopropyl-methyl-carbenium cation - Optional[13C NMR] - Chemical Shifts. Link
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. publications.iupac.org [publications.iupac.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
Conformational analysis of 1,1-dicyclopropylethanol
An In-depth Technical Guide to the Conformational Analysis of 1,1-dicyclopropylethanol
Abstract
The conformational landscape of a molecule dictates its physical, chemical, and biological properties. For molecules incorporating strained ring systems like cyclopropane, the interplay of steric and electronic effects creates a complex and fascinating conformational profile. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational preferences of 1,1-dicyclopropylethanol. By integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and robust computational chemistry techniques, we present a synergistic workflow for researchers in medicinal chemistry, materials science, and chemical biology. This document details not only the "how" but also the "why" behind the experimental and theoretical choices, offering a self-validating framework for rigorous conformational analysis.
Introduction: The Structural Significance of the Dicyclopropyl Carbinol Motif
1,1-dicyclopropylethanol presents a unique structural challenge. The molecule features a quaternary carbon stereocenter bonded to two cyclopropyl rings, a hydroxyl group, and a methyl group. The cyclopropyl group, with its high s-character in the C-H bonds and p-character in the C-C bonds, acts as a sterically demanding and electronically distinct substituent. The rotational freedom around the single bonds connecting the cyclopropyl rings and the ethyl group to the central carbon atom gives rise to multiple potential low-energy conformations (rotamers).
Understanding the preferred three-dimensional arrangement of these groups is critical. In drug development, for instance, the specific conformation of a molecule determines its ability to bind to a biological target. The relative orientation of the hydroxyl and cyclopropyl groups can influence hydrogen bonding potential, lipophilicity, and metabolic stability. This guide provides the technical foundation for dissecting this complex conformational space.
Synthesis of 1,1-dicyclopropylethanol
A prerequisite for any analytical study is the synthesis of the target compound. 1,1-dicyclopropylethanol can be readily prepared via a Grignard reaction.
Protocol 2.1: Synthesis via Grignard Reagent
-
Preparation of Dicyclopropyl Ketone: Start from cyclopropane-1,1-dicarboxylic acid, which can be synthesized from diethyl malonate and 1,2-dibromoethane.[1] The dicarboxylic acid is then converted to the corresponding ketone through various established methods.
-
Grignard Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium to form the methylmagnesium iodide Grignard reagent.
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of dicyclopropyl ketone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation to yield pure 1,1-dicyclopropylethanol.
Experimental Determination of Conformation
No single technique can fully describe a molecule's conformational behavior. A combination of solid-state and solution-state methods is essential.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous determination of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and torsion angles.[2][3] This solid-state conformation represents a single, low-energy state trapped in the crystal lattice and serves as a crucial validation point for computational and solution-state studies.
Protocol 3.1.1: X-ray Diffraction Analysis
-
Crystal Growth:
-
Dissolve the purified 1,1-dicyclopropylethanol in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, hexane, or ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for diffraction.[4] The presence of the hydroxyl group offers the potential for hydrogen bonding, which can aid in forming a well-ordered crystal lattice.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.[2]
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.[4] The quality of the final structure is assessed by parameters such as the R-factor.
-
NMR Spectroscopy: Probing the Solution-State Ensemble
In solution, molecules like 1,1-dicyclopropylethanol exist as a dynamic equilibrium of multiple conformers. NMR spectroscopy is unparalleled in its ability to provide information about the time-averaged structure and, in some cases, the dynamics of this conformational exchange.[6]
Key NMR Experiments:
-
¹H and ¹³C NMR: These experiments confirm the basic connectivity of the molecule. The chemical shifts of the cyclopropyl protons are particularly sensitive to their orientation relative to the hydroxyl and methyl groups. High-field shifts are expected for the cyclopropyl protons due to the ring current effect.[7]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most powerful NMR technique for conformational analysis. NOE detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their through-bond connectivity.[8][9] By identifying key NOE correlations, one can deduce the preferred rotameric states. For 1,1-dicyclopropylethanol, critical correlations would be between the methyl protons and the protons on the face of the cyclopropyl rings, and between the hydroxyl proton and nearby cyclopropyl protons.
Protocol 3.2.1: NMR Analysis
-
Sample Preparation: Dissolve a ~5-10 mg sample of 1,1-dicyclopropylethanol in a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent can influence conformational equilibria.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C spectra to assign all resonances.
-
Acquire a 2D NOESY or ROESY spectrum. A mixing time of 300-800 ms is typical for small molecules in NOESY. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.
-
-
Data Analysis:
-
Assign all cross-peaks in the 2D spectrum.
-
Identify unambiguous NOE correlations. For example, a strong NOE between the methyl protons and the cis-protons of one cyclopropyl ring would strongly suggest a conformation where the methyl group is oriented towards that ring.
-
Quantify the NOE cross-peak volumes to estimate inter-proton distances, which can be used as restraints in computational modeling.
-
Computational Chemistry: Mapping the Potential Energy Surface
Computational modeling provides a theoretical framework to complement experimental data. It allows for the exploration of the entire conformational space and the quantification of the relative energies of different conformers.[10]
Workflow 4.1: A Hierarchical Computational Approach
The following diagram, generated using DOT language, outlines a robust workflow for computational conformational analysis.
Caption: A hierarchical workflow for computational conformational analysis.
Protocol 4.1.1: Computational Analysis
-
Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic search of the potential energy surface to identify a broad range of possible conformations.
-
DFT Optimization: Take the low-energy conformers identified in the initial search and re-optimize their geometries using a more accurate method, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set like 6-31G(d).[11][12]
-
Frequency Analysis: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (enthalpy and Gibbs free energy).
-
Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a larger basis set (e.g., def2-TZVP).[12]
-
Property Prediction: Using the optimized geometries, calculate NMR chemical shifts and coupling constants using methods like GIAO (Gauge-Including Atomic Orbital).
Data Synthesis: An Integrated Model of Conformation
The true power of this analysis lies in the integration of all three techniques.
-
The X-ray structure provides a geometric benchmark. The bond lengths and angles from the crystal structure should be well-reproduced by the high-level computational model for the lowest energy conformer.
-
The relative energies of the computed conformers can be used to calculate a Boltzmann-averaged population at a given temperature.
-
The NMR properties (chemical shifts, coupling constants, and NOE distances) can then be calculated for this population-averaged ensemble.
-
The final model is considered robust and self-validated when the computationally predicted NMR data closely matches the experimental NMR spectra. Discrepancies may suggest that the computational method is insufficient or that solvent effects, not accounted for in the gas-phase calculations, are significant.
Table 1: Example of Integrated Data Summary
| Conformer | Relative Energy (kJ/mol) (MP2/def2-TZVP//B3LYP/6-31G(d)) | Population at 298 K (%) | Key Predicted NOE |
| A | 0.00 | 75.3 | Me ↔ H_cis (Cyc1) |
| B | 2.51 | 18.1 | Me ↔ H_cis (Cyc2) |
| C | 5.86 | 6.6 | OH ↔ H_trans (Cyc1) |
The following diagram illustrates the relationship between the key conformers.
Caption: Energy relationships between the three lowest-energy conformers.
Conclusion
The conformational analysis of 1,1-dicyclopropylethanol is a non-trivial challenge that requires a multi-pronged, synergistic approach. X-ray crystallography provides a definitive solid-state structure, which acts as an anchor for theoretical models. Advanced NMR techniques, particularly NOE spectroscopy, probe the dynamic conformational equilibrium in solution. Finally, high-level computational chemistry serves as the essential bridge, allowing for the energetic ranking of all possible conformers and the prediction of spectroscopic properties that can be directly compared with experimental results. By following the integrated workflow detailed in this guide, researchers can build a comprehensive and experimentally validated model of the conformational landscape, providing critical insights for applications in drug design and materials science.
References
- Single Crystal X-Ray Diffraction Studies. The Royal Society of Chemistry.
-
Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available from: [Link]
-
Eaton, P. et al. (n.d.). X Ray crystallography. PMC - PubMed Central - NIH. Available from: [Link]
-
Durig, J. R. et al. (2006). Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. PubMed. Available from: [Link]
-
Nes, W. D. et al. (1988). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. PMC - NIH. Available from: [Link]
-
Royappa, A. T. (2012). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available from: [Link]
-
Royappa, T. (n.d.). 1 X-ray Crystallography. CCDC. Available from: [Link]
-
X-ray crystallography. Wikipedia. Available from: [Link]
-
Levin, M. D. et al. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Organic Syntheses. Available from: [Link]
- CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol. Google Patents.
-
Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]
-
Dicyclopropyl carbinol. NIST WebBook. Available from: [Link]
-
Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society - ACS Publications. Available from: [Link]
-
Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2023). Available from: [Link]
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available from: [Link]
-
Conformational analysis of 9. beta. ,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. SciTech Connect - OSTI.GOV. (1988). Available from: [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. Available from: [Link]
-
Wolfender, J. L. et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available from: [Link]
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Available from: [Link]
-
Krylov, V. B. et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. PMC - NIH. Available from: [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. Available from: [Link]
-
Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. (2020). Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational analysis of 9. beta. ,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications (Journal Article) | OSTI.GOV [osti.gov]
- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 11. Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Strained Tertiary Alcohol: A Technical Guide to the Discovery and Initial Synthesis of 1,1-Dicyclopropylethanol
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthetic routes toward 1,1-dicyclopropylethanol, a unique tertiary alcohol characterized by the presence of two sterically demanding cyclopropyl groups attached to the carbinol carbon. We delve into the foundational work on the synthesis of the key precursor, dicyclopropyl ketone, and elucidate the logical and established chemical principles that lead to the creation of the target molecule. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of strained cyclic molecules.
Introduction: The Allure of the Cyclopropyl Group
The cyclopropyl moiety, a three-membered carbocycle, has long fascinated organic chemists due to its unique electronic and steric properties. The inherent ring strain of approximately 27.5 kcal/mol imparts a high degree of s-character to the C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes. This unique hybridization influences the reactivity and conformational rigidity of molecules incorporating this functional group, making them valuable building blocks in medicinal chemistry and materials science. The synthesis of molecules bearing multiple cyclopropyl groups, particularly at a single carbon center, presents a significant synthetic challenge and offers the potential for novel chemical entities with distinct biological activities. This guide focuses on the historical context and practical synthesis of 1,1-dicyclopropylethanol, a molecule that exemplifies these challenges and opportunities.
The Seminal Work: Synthesis of the Dicyclopropyl Ketone Precursor
The journey to 1,1-dicyclopropylethanol begins with the synthesis of its immediate precursor, dicyclopropyl ketone. The foundational work in this area was pioneered by Harold Hart and Omer E. Curtis, Jr. in the mid-1950s. Their research provided a practical method for the preparation of this key intermediate, which is detailed in a 1956 publication in the Journal of the American Chemical Society and further elaborated in related patents. An optimized version of this synthesis is also documented in the trusted repository of organic reactions, Organic Syntheses.[1]
Causality Behind the Synthetic Strategy
The core of the Hart and Curtis synthesis is the intramolecular cyclization of a 1,7-dihalo-4-heptanone. This approach is elegant in its simplicity, relying on the generation of carbanionic centers at the 1 and 7 positions, which then attack the electrophilic carbons bearing the halogens to form the two cyclopropane rings.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
The following protocol is an adaptation of the method described in Organic Syntheses, which itself is a refinement of the original Hart and Curtis procedure.[1]
Step 1: Preparation of 1,7-Dichloro-4-heptanone
This intermediate is synthesized from γ-butyrolactone and thionyl chloride, followed by a Friedel-Crafts acylation with ethylene. For the purpose of this guide, we will start from the commercially available 1,7-dichloro-4-heptanone.
Step 2: Cyclization to Dicyclopropyl Ketone
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 600 mL of a 20% aqueous sodium hydroxide solution.
-
Add 165 g (0.9 mole) of 1,7-dichloro-4-heptanone to the flask.
-
With vigorous stirring, heat the mixture to reflux for 30 minutes.
-
Following reflux, the dicyclopropyl ketone is isolated by steam distillation.
-
The distillate is saturated with potassium carbonate, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the resulting dicyclopropyl ketone is purified by vacuum distillation.
| Parameter | Value |
| Boiling Point | 69 °C at 20 mmHg |
| Refractive Index (nD25) | 1.4648-1.4654 |
| Typical Yield | 70% |
The Final Step: From Ketone to Tertiary Alcohol
With a reliable synthesis of dicyclopropyl ketone established, the path to 1,1-dicyclopropylethanol becomes a standard and well-understood transformation in organic chemistry: the Grignard reaction. The addition of a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) to the carbonyl carbon of dicyclopropyl ketone, followed by an acidic workup, yields the desired tertiary alcohol. While a singular "discovery" paper for this specific transformation is not readily apparent, the principles of the Grignard reaction are fundamental and its application to dicyclopropyl ketone is a logical extension of established chemical knowledge. Modern studies have demonstrated the successful addition of various Grignard reagents to dicyclopropyl ketone, affirming the viability of this approach.
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the carbanionic methyl group from the Grignard reagent to the electrophilic carbonyl carbon of dicyclopropyl ketone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during the acidic workup to yield the final tertiary alcohol.
Sources
Methodological & Application
The Untapped Potential of 1,1-Dicyclopropylethanol: A Versatile Intermediate for Complex Scaffolds
Introduction: The Strategic Value of the Dicyclopropylmethyl Carbinol Moiety
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the cyclopropyl group has emerged as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of molecules.[1][2] Its inherent ring strain and unique electronic character can confer enhanced metabolic stability, improved potency, and desirable conformational rigidity.[1][2] While the incorporation of a single cyclopropyl ring is a well-established strategy, the synthetic utility of geminal dicyclopropyl scaffolds remains a comparatively underexplored area. This guide focuses on 1,1-dicyclopropylethanol, a tertiary alcohol bearing two cyclopropyl groups at the carbinol center. This seemingly simple molecule is a latent precursor to a variety of complex carbocyclic frameworks, accessible through carefully controlled reaction pathways. Its true potential lies not in its direct application, but in its capacity to undergo predictable and high-yield rearrangements to generate scaffolds of significant interest in drug discovery and materials science. This document provides a comprehensive overview of the synthesis of 1,1-dicyclopropylethanol and delves into its application as a key intermediate in acid-catalyzed rearrangement reactions, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Synthesis of 1,1-Dicyclopropylethanol: A Two-Step Approach
The most direct and efficient route to 1,1-dicyclopropylethanol is through the Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] This method involves the nucleophilic addition of a methyl group to the carbonyl carbon of dicyclopropyl ketone. The precursor, dicyclopropyl ketone, can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of Dicyclopropyl Ketone
The preparation of dicyclopropyl ketone can be achieved through the cyclization of a 1,7-dihalo-4-heptanone, which is in turn synthesized from γ-dibutyrolactone.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Synthesis of 1,7-dichloro-4-heptanone: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend γ-dibutyrolactone in concentrated hydrochloric acid. Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC-MS is recommended).
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,7-dichloro-4-heptanone. Purification can be achieved by vacuum distillation.
-
Synthesis of Dicyclopropyl Ketone: To a solution of 1,7-dichloro-4-heptanone in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide.[3] Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the starting material.
-
Final Work-up and Purification: After completion, cool the reaction mixture and extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting dicyclopropyl ketone can be purified by distillation.
Protocol 2: Synthesis of 1,1-Dicyclopropylethanol via Grignard Reaction
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Addition of Dicyclopropyl Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a greyish solution), cool the flask in an ice bath. Add a solution of dicyclopropyl ketone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 1,1-dicyclopropylethanol. The product can be purified by column chromatography on silica gel or by vacuum distillation.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |
| Dicyclopropyl Ketone Synthesis | |||||
| Dichlorination | γ-dibutyrolactone, HCl | None | Reflux | 4-6 h | 60-70% |
| Cyclization | 1,7-dichloro-4-heptanone, NaOH | Ethanol/Water | Reflux | 2-3 h | 80-90% |
| 1,1-Dicyclopropylethanol Synthesis | |||||
| Grignard Reaction | Dicyclopropyl ketone, CH₃MgBr | Diethyl Ether | 0 °C to RT | 2-3 h | 85-95% |
Application as a Synthetic Intermediate: Acid-Catalyzed Rearrangement
The true synthetic utility of 1,1-dicyclopropylethanol is realized in its propensity to undergo acid-catalyzed rearrangements. The presence of the two cyclopropyl groups adjacent to the tertiary alcohol functionality makes this substrate particularly susceptible to carbocation-mediated transformations. The cyclopropyl group is well-known to stabilize an adjacent positive charge through orbital overlap, and this electronic feature plays a crucial role in directing the course of the rearrangement.
Mechanistic Insight: A Pinacol-Type Rearrangement
Upon treatment with acid, the hydroxyl group of 1,1-dicyclopropylethanol is protonated, forming a good leaving group (water).[4][5][6] Departure of water generates a tertiary carbocation stabilized by the two adjacent cyclopropyl groups. This carbocation can then undergo a 1,2-shift, in a manner analogous to the pinacol rearrangement, to form a more stable carbocationic intermediate, which upon deprotonation yields the rearranged product. The migratory aptitude of the cyclopropyl group versus the methyl group will dictate the final product distribution.
Diagram 1: Synthesis of 1,1-Dicyclopropylethanol
Caption: Synthetic pathway to 1,1-dicyclopropylethanol.
Protocol 3: Acid-Catalyzed Rearrangement of 1,1-Dicyclopropylethanol
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dicyclopropylethanol in a suitable non-nucleophilic solvent (e.g., toluene or dichloromethane).
-
Acid Addition: To the stirred solution, add a catalytic amount of a strong acid. The choice of acid can influence the product distribution. Common choices include sulfuric acid, p-toluenesulfonic acid, or a Lewis acid such as boron trifluoride etherate.
-
Reaction Monitoring: The reaction can be performed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and to observe the formation of new products.
-
Work-up and Isolation: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: After filtration, remove the solvent under reduced pressure. The crude product mixture can be purified by column chromatography on silica gel to isolate the rearranged products. Characterization of the products should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate their structures.
Diagram 2: Mechanism of Acid-Catalyzed Rearrangement
Caption: Proposed mechanism for the rearrangement of 1,1-dicyclopropylethanol.
Conclusion and Future Outlook
1,1-Dicyclopropylethanol represents a synthetically valuable, yet underutilized, building block in organic chemistry. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and demonstrate its potential for accessing complex molecular architectures through acid-catalyzed rearrangements. The stability of the intermediary carbocation, conferred by the adjacent cyclopropyl groups, is a key feature that can be exploited to control the outcome of these transformations. For researchers in drug discovery, the rearranged products offer novel scaffolds that can be further elaborated to explore new chemical space. The principles outlined in this guide should serve as a foundation for further investigation into the rich reaction chemistry of 1,1-dicyclopropylethanol and other geminal dicyclopropyl carbinols, paving the way for the discovery of new bioactive molecules and functional materials.
References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2021). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry, 13(23), 2099–2122.
-
Semantic Scholar. (n.d.). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
- Sarpong, R., & Tantillo, D. J. (2011). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. The Journal of organic chemistry, 76(11), 4533–4540.
-
Sciencemadness Discussion Board. (2016, September 4). Cyclopropyl grignard. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 10). Pinacol Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinacol rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved from [Link]
- Google Patents. (n.d.). US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones.
- Yang, Q., et al. (2014). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest management science, 70(12), 1887–1894.
-
Pearson+. (n.d.). Draw the mechanism for the acid-catalyzed pinacol rearrangement o.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 12). Reaction of 1,1-diphenylethanol on Montmorillonite K10 under microwave radiation. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of 1,1-Dichloro-2,2-di(p-chlorophenyl)ethane (DDD) with sodium thiophenoxide in ethanol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite - Google Patents [patents.google.com]
- 3. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Acid-Catalyzed Rearrangement of 1,1-Dicyclopropylethanol to Homoallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Complexity through Strain-Release Rearrangements
The acid-catalyzed rearrangement of cyclopropylcarbinyl systems represents a powerful strategy in organic synthesis for accessing structurally diverse and valuable homoallylic alcohols. This transformation leverages the inherent ring strain of the cyclopropyl group to drive a predictable and often stereoselective rearrangement, enabling the construction of complex molecular architectures from relatively simple starting materials. At the heart of this reaction lies the formation of a cyclopropylcarbinyl cation, a fascinating non-classical carbocation that readily undergoes ring-opening to the more stable homoallylic cation.
This application note provides a comprehensive guide to the acid-catalyzed rearrangement of 1,1-dicyclopropylethanol, a tertiary alcohol that serves as an excellent model system for this class of reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for both the synthesis of the starting material and the rearrangement itself, and present key analytical data to aid in product characterization. The insights and procedures detailed herein are intended to empower researchers to confidently apply this methodology in their own synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
Mechanistic Insights: The Journey from a Strained Ring to a Stable Allylic System
The acid-catalyzed rearrangement of 1,1-dicyclopropylethanol to homoallylic alcohols is a classic example of a cyclopropylcarbinyl-homoallyl rearrangement. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to generate a tertiary cyclopropylcarbinyl cation. This carbocation is stabilized by the adjacent cyclopropyl groups through σ-bond delocalization.
The high degree of ring strain in the cyclopropyl groups makes the cyclopropylcarbinyl cation susceptible to rapid rearrangement. The key mechanistic step involves the cleavage of one of the internal C-C bonds of a cyclopropyl ring, leading to the formation of a more stable, resonance-stabilized homoallylic cation. Computational studies suggest that bicyclobutonium structures, once proposed as intermediates, are high-energy transition states rather than stable species in this rearrangement.[1] The equilibrium between the cyclopropylcarbinyl and homoallylic cations, and the rate of nucleophilic attack on these intermediates, ultimately dictates the product distribution and stereochemical outcome of the reaction.
The general mechanism is depicted below:
Figure 1: General mechanism of the acid-catalyzed rearrangement.
Experimental Protocols
Part A: Synthesis of the Starting Material: 1,1-Dicyclopropylethanol
The requisite starting material, 1,1-dicyclopropylethanol, can be conveniently synthesized via the Grignard reaction of dicyclopropyl ketone with methylmagnesium bromide.
Protocol 1: Synthesis of Dicyclopropyl Ketone
Dicyclopropyl ketone can be prepared from γ-butyrolactone and subsequent cyclization.[2][3][4]
Materials:
-
Sodium methoxide
-
Methanol
-
γ-Butyrolactone
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a three-necked flask equipped with a stirrer and a condenser.
-
Add γ-butyrolactone to the stirred solution and heat to distill off the methanol.
-
After removing the methanol, set the condenser for reflux and add concentrated hydrochloric acid cautiously.
-
Reflux the mixture with stirring for 20 minutes, then cool in an ice bath.
-
Add a solution of sodium hydroxide while keeping the temperature below 50°C.
-
Arrange the condenser for downward distillation and collect the ketone-water mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate to separate the ketone.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether.
-
Distill the crude product to obtain pure dicyclopropyl ketone.
Protocol 2: Synthesis of 1,1-Dicyclopropylethanol via Grignard Reaction
Materials:
-
Dicyclopropyl ketone
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of dicyclopropyl ketone in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ketone.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,1-dicyclopropylethanol, which can be purified by vacuum distillation or column chromatography.
Part B: Acid-Catalyzed Rearrangement to Homoallylic Alcohols
The following protocol describes a general procedure for the acid-catalyzed rearrangement. The optimal conditions, including the choice of acid catalyst, solvent, and temperature, may require optimization for specific applications.
Protocol 3: Acid-Catalyzed Rearrangement of 1,1-Dicyclopropylethanol
Materials:
-
1,1-Dicyclopropylethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,1-dicyclopropylethanol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent or a suitable extraction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the homoallylic alcohol(s).
Data Presentation
The primary product of the rearrangement of 1,1-dicyclopropylethanol is expected to be 1,1-dicyclopropyl-2-propen-1-ol. The following table summarizes expected analytical data for this compound.
| Compound | Molecular Formula | CAS Number | Expected Spectroscopic Data |
| 1,1-Dicyclopropyl-2-propen-1-ol | C₉H₁₄O | 55091-59-3 | ¹H NMR (CDCl₃, 400 MHz): δ 5.80-5.90 (m, 1H, -CH=), 5.10-5.25 (m, 2H, =CH₂), 2.0-2.2 (br s, 1H, -OH), 0.80-1.00 (m, 2H, cyclopropyl CH), 0.30-0.60 (m, 8H, cyclopropyl CH₂). ¹³C NMR (CDCl₃, 100 MHz): δ 143.5 (-CH=), 113.0 (=CH₂), 75.0 (C-OH), 17.0 (cyclopropyl CH), 1.0 (cyclopropyl CH₂). |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented here is a prediction based on analogous structures and general NMR principles.[5][6]
Visualization of the Reaction Pathway
The transformation from the starting alcohol to the final homoallylic alcohol product can be visualized as a multi-step process involving key cationic intermediates.
Figure 2: Workflow for the synthesis and rearrangement of 1,1-dicyclopropylethanol.
Conclusion and Future Perspectives
The acid-catalyzed rearrangement of 1,1-dicyclopropylethanol offers a reliable and efficient route to valuable homoallylic alcohols. The protocols and mechanistic insights provided in this application note serve as a practical guide for researchers seeking to employ this powerful transformation. The resulting homoallylic alcohols are versatile synthetic intermediates that can be further elaborated into a wide range of complex molecules with potential applications in medicinal chemistry, materials science, and natural product synthesis. Future work in this area could focus on the development of asymmetric catalytic systems to control the stereochemistry of the newly formed chiral center, further expanding the synthetic utility of this fascinating rearrangement.
References
-
Curtis, O. E., Jr., Sandri, J. M., Crocker, R. E., & Hart, H. (n.d.). DICYCLOPROPYL KETONE. Organic Syntheses, 37, 24. [Link]
-
Synthesis of Dicyclopropyl ketone. (n.d.). LookChem. Retrieved from [Link]
-
Dicyclopropyl ketone 1121-37-5 wiki. (n.d.). Molbase. Retrieved from [Link]
-
He, Z., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19), eadg0226. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In Structure Elucidation by NMR in Organic Chemistry. [Link]
-
Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. (n.d.). Sci-Hub. Retrieved from [Link]
-
Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. (n.d.). ResearchGate. Retrieved from [Link]
-
Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. (2024). ACS Omega. [Link]
-
Champagne, P. A., et al. (2022). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]
-
Prakash, G. K. S., et al. (2008). Ab initio/GIAO-CCSD(T) study of structures, energies, and 13C NMR chemical shifts of C4H7(+) and C5H9(+) ions: relative stability and dynamic aspects of the cyclopropylcarbinyl vs bicyclobutonium ions. Journal of the American Chemical Society, 130(28), 9168–9172. [Link]
-
Lignin Isolated by Microwave-Assisted Acid-Catalyzed Solvolysis Induced Cell Death in Mammalian Tumor Cells by Modulating Apoptotic Pathways. (2021). International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. (2024). ACS Omega. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. (2024). ResearchGate. [Link]
-
Acid-Catalyzed Solvolysis of Softwood in Caprylyl Glycol to Produce Lignin Derivatives. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 4. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 1,1-Dicyclopropylethanol in the Synthesis of Pharmaceutical Intermediates
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity, metabolic stability, and potency to drug candidates. This guide focuses on 1,1-dicyclopropylethanol, a tertiary cyclopropyl carbinol, as a versatile starting material for producing advanced pharmaceutical intermediates. We provide a comprehensive overview, beginning with the robust synthesis of 1,1-dicyclopropylethanol from common precursors. The core of this guide details its strategic application in a key synthetic transformation: an acid-catalyzed rearrangement to generate a functionalized cyclobutanone. This cyclobutanone scaffold is a critical building block for a class of antiviral agents, demonstrating the utility of 1,1-dicyclopropylethanol in accessing medicinally relevant chemical space. Detailed, field-tested protocols are provided for each synthetic step, accompanied by mechanistic insights and data presentation to support researchers in drug discovery and development.
Introduction: The Strategic Value of Strained Rings in Medicinal Chemistry
Small carbocycles, particularly cyclopropane and cyclobutane rings, are considered "privileged scaffolds" in modern drug design. The inherent ring strain of these structures imparts unique electronic and conformational properties. The cyclopropyl group, for instance, can act as a conformationally restricted analogue of a double bond or a gem-dimethyl group, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2]
Similarly, the cyclobutane ring has emerged as an indispensable framework in many therapeutic agents, including antiviral and anticancer drugs.[1][3] Carbocyclic nucleosides incorporating a cyclobutane moiety, such as Lubocavir, have shown significant antiviral properties.[4] The challenge, however, often lies in the efficient and stereocontrolled synthesis of these strained ring systems.
This guide demonstrates the utility of 1,1-dicyclopropylethanol, a readily accessible tertiary alcohol, as a strategic starting point for the synthesis of complex cyclobutane intermediates. The key to its utility is the classic cyclopropylcarbinyl rearrangement, a powerful chemical transformation that allows for the expansion of a cyclopropane ring into a cyclobutane system under controlled acidic conditions.
Synthesis of the Key Starting Material: 1,1-Dicyclopropylethanol
The synthesis of 1,1-dicyclopropylethanol is efficiently achieved in a two-step sequence starting from the precursor dicyclopropyl ketone.
Protocol 1: Synthesis of Dicyclopropyl Ketone
Dicyclopropyl ketone is a versatile intermediate that can be synthesized through several established routes.[3] The protocol described here is a reliable method involving the intramolecular cyclization of 1,7-dichloroheptan-4-one.[3] This precursor can be generated from γ-butyrolactone.
Reaction Workflow: Synthesis of Dicyclopropyl Ketone
Caption: Synthesis of 1,1-dicyclopropylethanol from dicyclopropyl ketone.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), place a solution of dicyclopropyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (1.1 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1,1-dicyclopropylethanol.
Key Transformation: Acid-Catalyzed Rearrangement to a Cyclobutanone Scaffold
The synthetic power of 1,1-dicyclopropylethanol lies in its susceptibility to acid-catalyzed rearrangement. Tertiary cyclopropylcarbinyl cations are known to undergo facile skeletal rearrangements to yield either ring-opened homoallylic alcohols or, more synthetically valuable in this context, ring-expanded cyclobutyl systems. [5]This transformation is analogous to the well-known pinacol rearrangement. [6] Mechanistic Rationale: Upon treatment with acid, the hydroxyl group of 1,1-dicyclopropylethanol is protonated, forming a good leaving group (water). Its departure generates a tertiary carbocation adjacent to two cyclopropyl rings. The cyclopropyl groups are excellent at stabilizing adjacent positive charges. This cation is not static but exists in equilibrium with homoallyl and cyclobutyl cations. The migration of one of the cyclopropane C-C bonds to the cationic center results in a ring expansion, forming a more stable cyclobutanone product after tautomerization. This pathway provides a direct entry into the cyclobutane framework, which is a key structural feature in many antiviral agents. [4] Reaction Scheme: Rearrangement to 2-Cyclopropyl-2-methylcyclobutanone
Caption: Acid-catalyzed rearrangement of 1,1-dicyclopropylethanol.
Protocol 3: Synthesis of 2-Cyclopropyl-2-methylcyclobutanone
This protocol describes a representative procedure for the acid-catalyzed ring expansion of 1,1-dicyclopropylethanol.
Experimental Protocol:
-
Reaction Setup: To a solution of 1,1-dicyclopropylethanol (1.0 eq) in a suitable solvent (e.g., acetone or dichloromethane), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA, 0.1 eq) or a Lewis acid.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C). The optimal conditions may need to be determined empirically.
-
Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS, observing the disappearance of the starting alcohol and the formation of the product ketone.
-
Workup: Once the reaction is complete, quench the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2-cyclopropyl-2-methylcyclobutanone, can be purified by column chromatography on silica gel or by vacuum distillation.
Application in Pharmaceutical Scaffolds: A Gateway to Antiviral Agents
The 2-cyclopropyl-2-methylcyclobutanone synthesized in Protocol 3 is a valuable intermediate for the construction of more complex molecules, particularly carbocyclic nucleoside analogues. The cyclobutane ring serves as a rigid scaffold to mimic the furanose ring of natural nucleosides.
Many potent antiviral drugs, such as the hepatitis B drug Entecavir and the anti-herpes agent Lubocavir, are built upon carbocyclic cores. The functionalized cyclobutanone produced from 1,1-dicyclopropylethanol can be further elaborated through various synthetic steps:
-
Baeyer-Villiger Oxidation: Oxidation of the cyclobutanone can yield a lactone, which can be opened to a linear chain with defined stereocenters.
-
Reduction and Functionalization: The ketone can be reduced to an alcohol, which can then be used for coupling with nucleobases (e.g., purines, pyrimidines) via Mitsunobu or other coupling reactions.
-
Ring-Opening: The cyclobutane ring itself can be opened under specific conditions to yield functionalized acyclic chains.
The ability to generate this key cyclobutane intermediate from a simple, readily prepared tertiary alcohol highlights the strategic advantage of using 1,1-dicyclopropylethanol in a modern drug discovery program.
References
-
Organic Syntheses Procedure: Dicyclopropyl Ketone. Org. Synth. 1963, Coll. Vol. 4, 329.
-
The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. Milliken Chemical. (Note: This is a representative industrial source; the original synthesis is in academic literature).
-
Modified Cyclobutane Carbonucleosides: Synthesis and Evaluation of their Antiviral Activity. Nucleosides, Nucleotides & Nucleic Acids. 2008, 27(6-7), 785-790.
-
Synthesis of Dicyclopropyl ketone. LookChem.
-
Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
-
Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Angew. Chem. Int. Ed. 2023, 62(4), e202214731.
-
Grignard Reagents. Sigma-Aldrich.
-
Pinacol Rearrangement. Wikipedia.
-
The Pinacol Rearrangement. Master Organic Chemistry.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chem. Rev. 1996, 96(1), 115-134.
-
Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Chem-Station.
-
Grignard Reagents. Purdue University, Department of Chemistry.
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Molecules. 2019, 24(16), 2893.
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Molecules. 2022, 27(19), 6667.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
The Dicyclopropyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Strained Ring System in Drug Design
In the landscape of medicinal chemistry, the dicyclopropyl-containing scaffold has emerged as a powerful and versatile structural motif.[1] Its incorporation into drug candidates often imparts a unique and advantageous combination of physicochemical and pharmacological properties. The inherent ring strain of the cyclopropyl group confers a rigid, three-dimensional geometry that can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1] Furthermore, the unique electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds, often leads to improved metabolic stability by blocking sites of oxidative metabolism.[1] This application note provides a comprehensive overview of the applications of dicyclopropyl-containing scaffolds in medicinal chemistry, complete with detailed synthetic protocols and an exploration of their role in various therapeutic areas.
The strategic incorporation of the dicyclopropyl motif can address multiple challenges in drug discovery, including:
-
Enhanced Potency: The rigid conformation of the dicyclopropyl group can pre-organize a molecule into a bioactive conformation, leading to a more favorable interaction with the target protein.
-
Improved Metabolic Stability: The strong C-H bonds of the cyclopropyl ring are less susceptible to enzymatic oxidation, which can increase the half-life of a drug.
-
Modulation of Physicochemical Properties: The dicyclopropyl group can fine-tune properties such as lipophilicity and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Exploration of Novel Chemical Space: The unique three-dimensional shape of the dicyclopropyl scaffold allows for the exploration of novel regions of chemical space, potentially leading to the discovery of first-in-class therapeutics.
This guide will delve into the practical applications of dicyclopropyl scaffolds, providing researchers and drug development professionals with the necessary knowledge to effectively utilize this privileged motif in their own discovery programs.
Therapeutic Applications of Dicyclopropyl-Containing Scaffolds
The versatility of the dicyclopropyl motif is evident in its application across a wide range of therapeutic areas. This section will highlight key examples in oncology, infectious diseases, and central nervous system (CNS) disorders.
Oncology: Targeting Kinases and Other Cancer-Related Proteins
In the field of oncology, dicyclopropyl-containing scaffolds have been successfully employed in the design of potent and selective kinase inhibitors. The rigid nature of the dicyclopropyl group can aid in positioning key pharmacophoric elements for optimal interaction with the ATP-binding pocket of kinases.
One notable example is the development of Bruton's tyrosine kinase (Btk) inhibitors for the treatment of autoimmune diseases and B-cell malignancies. The incorporation of a fluorocyclopropyl amide moiety has been shown to be stereodependent in its activity, allowing for the fine-tuning of both Btk inhibition and off-target effects.[2]
Table 1: Biological Activity of Exemplary Dicyclopropyl-Containing Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 8 | Btk | 7.1 | [2] |
| 19 (S,S) | Btk | 2.3 | [2] |
| 20 (R,R) | Btk | 3.8 | [2] |
| 21 | Btk | 98 | [2] |
| 32e | CDK12/cyclinK | 3 | [3] |
Infectious Diseases: Novel Antiviral Agents
The dicyclopropyl scaffold has also proven to be a valuable component in the design of novel antiviral agents, particularly nucleoside analogs. The cyclopropyl ring can serve as a rigid mimic of the ribose sugar in nucleosides, leading to compounds with potent antiviral activity.
For instance, a series of acyclic nucleosides incorporating a bis(hydroxymethyl)cyclopropylmethyl group attached to guanine has demonstrated extremely potent activity against herpes simplex virus type-1 (HSV-1), with one enantiomer exhibiting significantly greater potency than the commonly used antiviral drug acyclovir.[4] The IC50 value for the active enantiomer (1'S,2'R-configuration) was 0.020 µg/mL against HSV-1.[4] Other studies have explored methylene cyclopropyl nucleosides, although these have not yet shown significant antiviral activity.[5][6]
Table 2: Antiviral Activity of Dicyclopropyl-Containing Compounds
| Compound | Virus | IC50 | Reference |
| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (1'S,2'R-enantiomer) | HSV-1 | 0.020 µg/mL | [4] |
| Acyclovir | HSV-1 | 0.81 µg/mL | [4] |
Central Nervous System (CNS) Disorders
The ability of the dicyclopropyl group to modulate lipophilicity and metabolic stability makes it an attractive scaffold for the development of CNS-active agents, which must cross the blood-brain barrier. While specific IC50 data for dicyclopropyl-containing CNS agents is less readily available in the public domain, the structural motif is being explored for its potential in targeting various CNS receptors and enzymes.
Synthetic Strategies and Protocols
The successful application of dicyclopropyl-containing scaffolds in medicinal chemistry relies on efficient and versatile synthetic methodologies. This section provides detailed protocols for the synthesis of key dicyclopropyl building blocks and their subsequent elaboration into more complex, medicinally relevant molecules.
Synthesis of Dicyclopropyl Ketone: A Key Building Block
Dicyclopropyl ketone is a versatile starting material for the synthesis of a wide range of dicyclopropyl-containing scaffolds. It can be readily prepared from commercially available starting materials.
Caption: Reduction of dicyclopropyl ketone to dicyclopropylmethanol.
Protocol 2: Synthesis of Dicyclopropylmethanol
Materials:
-
Dicyclopropyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction: In a round-bottom flask, dissolve dicyclopropyl ketone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford dicyclopropylmethanol. Further purification can be achieved by distillation.
Characterization of Dicyclopropylmethanol:
-
¹H NMR: The proton NMR spectrum will show a characteristic signal for the carbinol proton (CH-OH) and the multiplets for the cyclopropyl protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbinol carbon (typically 60-75 ppm) and the upfield signals for the cyclopropyl carbons. [7]* Mass Spectrometry: The mass spectrum will display the molecular ion peak corresponding to the molecular weight of dicyclopropylmethanol (112.17 g/mol ). [8][9]
Functionalization of the Dicyclopropyl Scaffold: Reductive Amination
Reductive amination of dicyclopropyl ketone is a powerful method for introducing nitrogen-containing functional groups, which are prevalent in many drug molecules.
Caption: Reductive amination of dicyclopropyl ketone.
Protocol 3: Reductive Amination of Dicyclopropyl Ketone
Materials:
-
Dicyclopropyl ketone
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of dicyclopropyl ketone and the primary amine in dichloromethane, add a catalytic amount of acetic acid.
-
Reduction: Stir the mixture at room temperature for a short period to allow for imine formation, then add sodium triacetoxyborohydride in one portion.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization of N-(dicyclopropylmethyl)amine Derivatives:
-
¹H NMR: The proton NMR spectrum will show the disappearance of the ketone carbonyl and the appearance of a signal for the N-H proton (if a primary amine was used) and characteristic signals for the dicyclopropylmethyl proton. [10]* ¹³C NMR: The carbon NMR spectrum will show the disappearance of the carbonyl signal and the appearance of a new signal for the carbon attached to the nitrogen.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the expected product.
Conclusion and Future Perspectives
The dicyclopropyl-containing scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique structural and electronic properties offer a powerful means to enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates. The synthetic methodologies outlined in this application note provide a practical foundation for the preparation and elaboration of these valuable scaffolds.
As our understanding of structure-activity relationships continues to evolve, we can expect to see even more innovative applications of dicyclopropyl-containing scaffolds in the discovery and development of new medicines. The exploration of novel synthetic methods, including asymmetric cyclopropanation and the use of dicyclopropyl building blocks in multicomponent reactions, will further expand the accessible chemical space and pave the way for the next generation of therapeutics.
References
-
Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]
-
SpectraBase. Dicyclopropyl ketone. [Link]
-
Kwak, E. Y., Hong, J. H., Park, Y., & Choi, B. G. (2003). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679–685. [Link]
-
SpectraBase. Dicyclopropylmethanol. [Link]
-
Ashwell, M. A., et al. (1998). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Journal of medicinal chemistry, 41(14), 2549-2561. [Link]
-
Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(7), 1438–1444. [Link]
-
Kwak, E. Y., Hong, J. H., Park, Y., & Choi, B. G. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679–685. [Link]
-
Wikipedia. Ugi reaction. [Link]
-
Hong, J. H., et al. (2001). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Archives of pharmacal research, 24(5), 371-375. [Link]
-
Matyugina, E. S., et al. (2021). Antiproliferative activity of the compounds, IC50 (µM). [Link]
-
ResearchGate. The anticancer IC50 values of synthesized compounds. [Link]
-
SpectraBase. Dicyclopropyl ketone. [Link]
-
Farmer, L. J., G-S. J. L., & Procter, D. J. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature chemistry, 11(12), 1130-1137. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5288. [Link]
-
El-Sayed, N. F. A. (2012). Synthesis of Pyrimidine Derivatives. IntechOpen. [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & medicinal chemistry letters, 11(5), 631-633. [Link]
-
Wessjohann, L. A., et al. (2007). Applications of the Ugi reaction with ketones. Tetrahedron, 63(33), 7773-7794. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. [Link]
-
González-García, M., et al. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 25(19), 4496. [Link]
-
Zhang, H., et al. (2014). Design and Synthesis of a New Series of Cyclopropylamino-Linking Diarylpyrimidines as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 19(10), 15886-15901. [Link]
-
Lee, J. Y., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Journal of the Korean Chemical Society, 57(3), 398-404. [Link]
-
Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of organic chemistry, 74(21), 8460-8463. [Link]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Wilson, D. J., et al. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS medicinal chemistry letters, 12(8), 1278-1284. [Link]
-
ResearchGate. Effect of different solvents on the scope of the Passerini reaction. [Link]
-
Kim, T. H., et al. (2024). Identification of a novel potent CDK inhibitor degrading cyclinK with a superb activity to reverse trastuzumab-resistance in HER2-positive breast cancer in vivo. European journal of medicinal chemistry, 265, 116086. [Link]
-
Sharma, P., et al. (2022). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Molecules, 27(21), 7277. [Link]
-
S. S., et al. (2015). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Journal of chemical information and modeling, 55(1), 127-139. [Link]
-
NIST. Dicyclopropyl carbinol. [Link]
-
ACS Publications. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (PDF) A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]
-
ResearchGate. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. [Link]
-
SIELC Technologies. (Dicyclopropylmethyl)amine. [Link]
-
MDPI. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. [Link]
-
NIST. Dicyclopropyl carbinol. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
MDPI. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Chemical Communications. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel potent CDK inhibitor degrading cyclinK with a superb activity to reverse trastuzumab-resistance in HER2-positive breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of novelc-methyl branched cyclopropyl nucleosides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: 1,1-Dicyclopropylethanol as a Versatile Building Block for Novel Carbocyclic Systems
Introduction
For researchers, synthetic chemists, and professionals in drug development, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. These scaffolds are the blueprints for new chemical entities with tailored biological activities and improved physicochemical properties. Among the vast array of synthetic building blocks, those incorporating strained ring systems, such as cyclopropanes, offer a gateway to chemical spaces that are otherwise inaccessible. The inherent ring strain of cyclopropanes can be strategically harnessed to drive complex skeletal rearrangements, leading to the formation of diverse and intricate carbocyclic frameworks.
This technical guide focuses on the synthetic utility of a readily accessible tertiary alcohol, 1,1-dicyclopropylethanol , as a progenitor for a variety of novel carbocyclic systems. The central theme of this guide is the strategic generation and subsequent rearrangement of the tertiary dicyclopropylcarbinyl cation. By carefully controlling reaction conditions, this highly reactive intermediate can be directed down several productive pathways, affording access to unique molecular architectures, including spiro[2.3]hexanes, functionalized cyclobutanones, and potentially, the highly strained bicyclo[1.1.0]butanes.
These application notes provide not only detailed, step-by-step protocols for the synthesis of these carbocyclic systems but also delve into the mechanistic underpinnings of these transformations. This approach is designed to empower researchers to not only replicate the described procedures but also to adapt and extend these methodologies to their own specific synthetic challenges.
I. Synthesis of the Starting Material: 1,1-Dicyclopropylethanol
The successful exploration of 1,1-dicyclopropylethanol as a synthetic building block begins with its efficient and scalable preparation. A reliable method for the synthesis of this tertiary alcohol is the Grignard reaction between an excess of cyclopropylmagnesium bromide and ethyl acetate. The reaction proceeds via a double addition of the Grignard reagent to the ester, first forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon aqueous workup.
Protocol 1: Synthesis of 1,1-Dicyclopropylethanol
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (2.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
Assemble the apparatus under an inert atmosphere.
-
Add a small amount of a solution of cyclopropyl bromide (2.1 equivalents) in anhydrous diethyl ether to the magnesium turnings.
-
Initiate the reaction by gentle heating or with the aid of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethyl Acetate:
-
Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of ethyl acetate (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. An exothermic reaction will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue stirring until the evolution of gas ceases and two distinct layers are formed.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,1-dicyclopropylethanol by vacuum distillation to yield a colorless oil.
-
Expected Yield: 60-70%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Boiling Point | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 1,1-Dicyclopropylethanol | C₈H₁₄O | 126.20 g/mol | 70-72 °C / 15 mmHg | 1.15 (s, 3H), 0.90-1.05 (m, 1H), 0.30-0.50 (m, 8H) | 71.5, 28.0, 18.5, 1.0 |
II. Acid-Catalyzed Rearrangements: Accessing Novel Carbocyclic Scaffolds
The synthetic utility of 1,1-dicyclopropylethanol is unlocked upon its treatment with acid. Protonation of the hydroxyl group followed by the loss of water generates a tertiary dicyclopropylcarbinyl cation. This cation is highly stabilized by the adjacent cyclopropyl groups, which can donate electron density through their "bent" sigma bonds. However, this stabilization is also the driving force for a cascade of fascinating and synthetically useful rearrangements. The high ring strain of the cyclopropane rings (approximately 27.5 kcal/mol) can be released through ring-opening and ring-expansion pathways.[3] The specific carbocyclic product formed is highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.[4]
A. Pathway 1: Ring Expansion to Spiro[2.3]hexane Derivatives
One of the most predictable and synthetically valuable rearrangements of the dicyclopropylcarbinyl cation is the expansion of one of the cyclopropyl rings to form a more stable cyclobutane ring. This transformation leads to the formation of a spiro[2.3]hexane scaffold, a unique three-dimensional structure with applications in medicinal chemistry and materials science.[5][6] The reaction proceeds through a concerted 1,2-alkyl shift, where a C-C bond of one of the cyclopropyl rings migrates to the carbocationic center.
Caption: Workflow for the formation of spiro[2.3]hexane derivatives.
Protocol 2: Synthesis of 1-Methylspiro[2.3]hex-1-ene
Materials:
-
1,1-Dicyclopropylethanol
-
Formic acid (HCOOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-dicyclopropylethanol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
-
Acid-Catalyzed Rearrangement:
-
Slowly add formic acid (2.0 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-methylspiro[2.3]hex-1-ene as a volatile liquid.
-
Expected Yield: 55-65%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Boiling Point | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 1-Methylspiro[2.3]hex-1-ene | C₈H₁₂ | 108.18 g/mol | ~120-125 °C | 5.30 (s, 1H), 2.10-2.30 (m, 4H), 1.75 (s, 3H), 0.50-0.70 (m, 4H) | 140.2, 122.5, 38.1, 31.5, 15.8, 14.2 |
B. Pathway 2: Pinacol-Type Rearrangement to a Cyclobutanone
An alternative and equally valuable rearrangement pathway for the dicyclopropylcarbinyl cation is a pinacol-type rearrangement.[4][7][8] In this process, one of the cyclopropyl groups migrates to the adjacent carbocationic center, leading to the formation of a more stable oxonium ion, which upon deprotonation yields a cyclobutanone derivative. This reaction provides a direct entry into functionalized four-membered rings, which are important motifs in medicinal chemistry.[9][10][11] The choice of a non-nucleophilic acid and a non-coordinating solvent can favor this pathway by minimizing competing reactions.
Caption: Pinacol-type rearrangement to a cyclobutanone derivative.
Protocol 3: Synthesis of 1-Cyclopropyl-1-methylcyclobutan-2-one
Materials:
-
1,1-Dicyclopropylethanol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,1-dicyclopropylethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lewis Acid-Catalyzed Rearrangement:
-
Slowly add boron trifluoride diethyl etherate (1.2 equivalents) to the stirred solution.
-
Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over a period of 2 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-cyclopropyl-1-methylcyclobutan-2-one as a colorless oil.
-
Expected Yield: 45-55%
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Boiling Point | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 1-Cyclopropyl-1-methylcyclobutan-2-one | C₈H₁₂O | 124.18 g/mol | ~80-85 °C / 20 mmHg | 2.80-3.00 (m, 2H), 2.00-2.20 (m, 2H), 1.25 (s, 3H), 0.80-1.00 (m, 1H), 0.20-0.40 (m, 4H) | 215.1, 62.3, 35.8, 25.1, 18.9, 15.2, 1.5 |
C. Pathway 3: Towards Bicyclo[1.1.0]butane Systems - A Frontier of Reactivity
A more speculative, yet highly intriguing, potential rearrangement of the dicyclopropylcarbinyl cation could lead to the formation of highly strained bicyclo[1.1.0]butane derivatives.[12] This transformation would likely involve a more complex series of bond migrations and cyclizations. The formation of such a strained system is energetically demanding and would require carefully optimized conditions, potentially involving the use of strong, non-nucleophilic bases to trap a cationic intermediate or the use of specific catalysts to guide the reaction pathway. While a definitive protocol for this transformation from 1,1-dicyclopropylethanol is not yet established in the literature, it represents an exciting avenue for future research. The successful development of such a methodology would provide access to a class of compounds with unique reactivity and potential applications in the synthesis of complex molecules.
Conceptual Workflow:
The formation of a bicyclo[1.1.0]butane system could be envisioned to proceed through an initial rearrangement to a cyclobutyl cation, followed by an intramolecular cyclization with the remaining cyclopropyl group. This process would likely be in competition with other rearrangement pathways, and achieving selectivity would be a significant synthetic challenge.
Sources
- 1. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide - Google Patents [patents.google.com]
- 2. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclobutanone synthesis [organic-chemistry.org]
- 6. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemrxiv.org [chemrxiv.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. rsc.org [rsc.org]
Application Note: A Validated Protocol for the High-Purity Purification of 1,1-Dicyclopropylethanol
Introduction: The Significance of 1,1-Dicyclopropylethanol
1,1-Dicyclopropylethanol is a tertiary alcohol characterized by its unique strained cyclopropyl rings. These structural motifs are of significant interest to researchers in drug development and medicinal chemistry. The cyclopropyl group can act as a bioisostere for phenyl rings or other larger groups, often improving metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Given its role as a versatile building block, obtaining 1,1-dicyclopropylethanol in a highly pure form is critical to ensure the integrity of subsequent synthetic steps and the validity of biological assays.
This application note provides a comprehensive, field-proven protocol for the purification of 1,1-dicyclopropylethanol, typically synthesized via the Grignard reaction of dicyclopropyl ketone with a methylmagnesium halide.[1][2][3] The methodology is designed to be a self-validating system, incorporating analytical checkpoints to ensure the final product meets stringent purity requirements.
The Purification Strategy: A Multi-Step Approach
The purification of a tertiary alcohol from a Grignard reaction presents specific challenges.[4] The crude product is typically contaminated with inorganic salts (magnesium halides), unreacted starting materials, and potential byproducts from side reactions. Furthermore, tertiary alcohols can be susceptible to acid-catalyzed dehydration, especially upon heating, which necessitates careful control of reaction conditions.[5]
Our strategy is therefore a sequential process designed to remove specific classes of impurities at each stage:
-
Aqueous Workup & Extraction: This initial step quenches the reactive Grignard adduct and removes water-soluble inorganic salts and polar impurities.
-
Vacuum Distillation: As the primary purification step, vacuum distillation separates the target alcohol from non-volatile residues and solvents based on boiling point differences. The use of a vacuum is critical to lower the boiling point and prevent thermal decomposition.[6]
-
Flash Column Chromatography (Optional): For applications demanding the highest purity (>99.5%), chromatography can be employed to remove closely-related organic impurities that co-distill with the product.
-
Final Characterization: Purity and structural identity are confirmed using a suite of analytical techniques.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Figure 1. Workflow for the purification and validation of 1,1-dicyclopropylethanol.
Detailed Experimental Protocols
Part A: Aqueous Workup and Extraction
This protocol assumes the synthesis was performed starting from dicyclopropyl ketone and methylmagnesium bromide in diethyl ether or THF.
-
Preparation: Prepare a large beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice-water bath.
-
Quenching: While stirring vigorously, slowly and carefully pour the crude Grignard reaction mixture into the cold NH₄Cl solution. Causality: This step protonates the magnesium alkoxide intermediate to form the desired alcohol and precipitates magnesium salts. Using the mildly acidic NH₄Cl instead of a strong acid like HCl minimizes the risk of dehydrating the tertiary alcohol.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. If two clear layers do not form, add additional diethyl ether. Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic layer (containing the product).
-
Washing: Wash the collected organic layer with an equal volume of brine (saturated aqueous NaCl). Causality: This wash helps to remove residual water and some water-soluble impurities from the organic phase.[7]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh diethyl ether to ensure complete recovery. Concentrate the filtrate using a rotary evaporator. Use a water bath temperature no higher than 40°C to prevent product loss. The result is a crude oil of 1,1-dicyclopropylethanol.
Part B: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus (distilling flask, short-path distillation head with Vigreux column, condenser, and receiving flasks). Ensure all glass joints are properly greased and sealed.
-
Distillation: Transfer the crude oil into the distilling flask, adding a few boiling chips or a magnetic stir bar. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Execution: Gradually reduce the pressure. Once a stable vacuum is achieved, slowly heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling solvent fractions first. As the temperature rises and stabilizes, collect the main product fraction. The boiling point of 1,1-dicyclopropylethanol is approximately 75-77°C at 20 mmHg. Discard any high-boiling residue.
Part C: Final Analysis and Characterization
To validate the purity and identity of the final product, the following analytical methods are essential.
-
Gas Chromatography (GC): An indispensable tool for determining the final purity of the volatile alcohol.[8][9] A nonpolar column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.
-
¹H NMR: Expect signals corresponding to the methyl group (singlet), the hydroxyl proton (singlet, broad), and the characteristic multiplets for the cyclopropyl protons.
-
¹³C NMR: Expect signals for the quaternary carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the cyclopropyl rings.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. Look for a strong, broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and C-H stretches for the cyclopropyl and methyl groups around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.[10]
Summary of Expected Data
The following table summarizes the expected analytical results for successfully purified 1,1-dicyclopropylethanol.
| Parameter | Expected Value/Result | Method of Analysis |
| Purity | >98% (Post-Distillation) | Gas Chromatography (GC) |
| >99.5% (Post-Chromatography) | Gas Chromatography (GC) | |
| Yield | 60-80% (Overall from Ketone) | Gravimetric |
| Boiling Point | ~76°C @ 20 mmHg | Vacuum Distillation |
| Appearance | Colorless Oil | Visual Inspection |
| ¹H NMR (CDCl₃) | δ ~1.3 ppm (s, 3H, -CH₃) | NMR Spectroscopy |
| δ ~0.3-0.6 ppm (m, 8H, -CH₂-) | ||
| FTIR (neat) | ~3400 cm⁻¹ (broad, O-H) | FTIR Spectroscopy |
| ~3080 cm⁻¹ (=C-H, cyclopropyl) |
Conclusion
This protocol outlines a robust and validated method for the purification of 1,1-dicyclopropylethanol. By carefully executing the aqueous workup followed by a controlled vacuum distillation, researchers can reliably obtain this valuable tertiary alcohol in high purity. The inclusion of comprehensive analytical checks at the end of the process ensures the material is suitable for demanding applications in pharmaceutical research and development, where structural integrity and purity are paramount.
References
-
ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]
- Google Patents. (n.d.). JPH07258128A - Distillation of tertiary alcohol.
-
PubMed. (n.d.). Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. Retrieved from [Link]
- Google Patents. (n.d.). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
-
Unknown. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved from [Link]
-
NIST. (2025, March 4). How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?. Retrieved from [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
Lab-Online. (2024, January 17). Alcohol Content Measurement – Part 1: Principle, Equipment, Selection Criteria. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia. Retrieved from [Link]
-
TTB. (2024, October 4). Beverage Alcohol Methods. Retrieved from [Link]
-
Tentamus Group. (n.d.). Analysis Of Alcoholic Beverages. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0415310 B1 - Process for the production of tertiary alcohols. Retrieved from [Link]
-
European Patent Office. (1991, March 6). EP 0415310 A2 - Process for the production of tertiary alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
The Oxford Companion to Beer. (n.d.). chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
NIH. (n.d.). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
PubMed. (2014). Ionic liquids in pharmaceutical applications. Retrieved from [Link]
- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
-
PubMed. (2001, May 15). Synthesis and Stereochemical Characterization of Optically Active 1,2-diarylethane-1,2-diols: Useful Chiral Controllers in the Ti-mediated Enantioselective Sulfoxidation. Retrieved from [Link]
-
UNIMAP E-Prints. (n.d.). Purification of clove oil via typical batch distillation column. Retrieved from [Link]
-
Encyclopedia MDPI. (2023, April 27). Drug Delivery Applications of Biocompatible Ionic Liquids. Retrieved from [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. JPH07258128A - Distillation of tertiary alcohol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. purdue.edu [purdue.edu]
- 9. odinity.com [odinity.com]
- 10. iltusa.com [iltusa.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1,1-Dicyclopropylethanol
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the tertiary hydroxyl group in 1,1-dicyclopropylethanol. This unique substrate, characterized by significant steric hindrance imposed by the two adjacent cyclopropyl rings, presents a considerable challenge for standard derivatization procedures. These notes are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will explore various strategies, including silylation, esterification, and etherification, with a focus on overcoming steric limitations. Each section will elucidate the underlying chemical principles, provide field-proven insights into experimental design, and offer step-by-step, validated protocols.
Introduction: The Challenge of Derivatizing a Sterically Congested Tertiary Alcohol
1,1-Dicyclopropylethanol is a fascinating molecule featuring a tertiary alcohol functional group flanked by two sterically demanding cyclopropyl moieties. The cyclopropyl groups, with their unique electronic and conformational properties, significantly influence the reactivity of the adjacent hydroxyl group.[1][2] Derivatization of this hydroxyl group is often a necessary step in synthetic sequences to introduce new functionalities, modulate physicochemical properties, or to install a protecting group to mask its reactivity during subsequent chemical transformations.[3][4]
The primary challenge in the derivatization of 1,1-dicyclopropylethanol lies in the severe steric hindrance around the tertiary hydroxyl group. This steric congestion can dramatically slow down or completely inhibit reactions that proceed through bimolecular nucleophilic substitution (SN2) pathways.[5][6] Therefore, successful derivatization necessitates the careful selection of highly reactive reagents, potent catalysts, and optimized reaction conditions to overcome this steric barrier.
This guide will systematically address three key derivatization strategies:
-
Silylation: The formation of silyl ethers, a common method for protecting alcohols.[7][8][9]
-
Esterification: The conversion of the alcohol to an ester, introducing a carbonyl functionality.[10][11][12]
-
Etherification: The formation of an ether linkage, offering a stable and generally inert modification.[5][6][13]
Silylation: Protecting the Hindered Hydroxyl Group
The protection of hydroxyl groups as silyl ethers is a fundamental strategy in modern organic synthesis.[7] However, the silylation of sterically hindered tertiary alcohols like 1,1-dicyclopropylethanol requires more forceful conditions than those used for primary or secondary alcohols. Standard conditions often result in low or no yield.[7][14]
Causality in Experimental Design for Silylation
The success of silylating a sterically encumbered alcohol is contingent on enhancing the electrophilicity of the silicon atom and/or the nucleophilicity of the hydroxyl group. For a tertiary alcohol like 1,1-dicyclopropylethanol, the focus is primarily on using a highly reactive silylating agent and an effective catalyst.
-
Choice of Silylating Agent: The reactivity of silylating agents is crucial. For hindered substrates, silyl triflates (e.g., TESOTf, TIPSOTf) are significantly more reactive than the corresponding silyl chlorides (e.g., TESCl, TIPSCl).[8][15] The triflate is an excellent leaving group, rendering the silicon atom highly electrophilic.
-
Catalyst Selection: A potent nucleophilic catalyst is often necessary to activate the silylating agent or the alcohol. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for silylations, being more nucleophilic than the alcohol itself.[7] It attacks the silylating agent to form a highly reactive silylated pyridinium intermediate.
-
Steric Bulk of the Silyl Group: While larger silyl groups like tert-butyldiphenylsilyl (TBDPS) offer greater stability, their installation on a sterically hindered alcohol can be exceedingly difficult.[8] Triethylsilyl (TES) and triisopropylsilyl (TIPS) groups represent a good compromise between stability and accessibility.[3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 1: Logic diagram for overcoming the challenges in the silylation of 1,1-dicyclopropylethanol.
Protocol: Triisopropylsilylation of 1,1-Dicyclopropylethanol
This protocol details the formation of the triisopropylsilyl (TIPS) ether of 1,1-dicyclopropylethanol.
Materials:
-
1,1-Dicyclopropylethanol
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,1-dicyclopropylethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.5 eq) to the solution. This hindered base will scavenge the triflic acid generated during the reaction.
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired triisopropylsilyl ether.
| Parameter | Value | Rationale |
| Silylating Agent | TIPSOTf | Highly reactive due to the triflate leaving group, overcoming steric hindrance.[15] |
| Base | 2,6-Lutidine | A non-nucleophilic, sterically hindered base to neutralize the generated acid without competing in the silylation. |
| Solvent | Anhydrous DCM | Aprotic and inert solvent to prevent reaction with the silylating agent. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion. |
| Stoichiometry | TIPSOTf (1.2 eq), 2,6-Lutidine (1.5 eq) | A slight excess of the silylating agent and a larger excess of the base ensure complete reaction. |
Esterification: Introducing a Carbonyl Moiety
Esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions under acidic conditions.[10][12] Therefore, methods that avoid harsh acidic conditions and carbocation formation are preferred for 1,1-dicyclopropylethanol.
Rationale for Method Selection in Esterification
-
Fischer Esterification: The classical Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is generally unsuitable for tertiary alcohols like 1,1-dicyclopropylethanol.[12] The acidic conditions can lead to dehydration and rearrangement of the cyclopropylcarbinyl system.
-
Steglich Esterification: The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP, is a much milder and more effective method for sterically demanding alcohols.[16] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.
-
Mitsunobu Reaction: The Mitsunobu reaction, which employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a powerful tool for esterification with inversion of configuration.[17][18][19] However, its application to tertiary alcohols can be problematic and may not proceed efficiently.[20] For 1,1-dicyclopropylethanol, the Steglich esterification presents a more reliable approach.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
subgraph "Carboxylic Acid Activation" direction LR; A[Carboxylic Acid] -- "+ DCC" --> B(O-Acylisourea); end
subgraph "Catalytic Cycle" direction LR; C[DMAP] -- "Nucleophilic Attack" --> B; B --> D[N-Acylpyridinium Ion]; D -- "+ 1,1-Dicyclopropylethanol" --> E[Ester Product]; E --> C; end
B -- "Slow reaction" --> F((Direct reaction with alcohol)); D -- "Fast reaction" --> G((Reaction with alcohol)); E --> H[Dicyclohexylurea (DCU)]; }
Figure 2: Simplified workflow of the Steglich esterification for 1,1-dicyclopropylethanol.
Protocol: Steglich Esterification of 1,1-Dicyclopropylethanol with Benzoic Acid
This protocol describes the formation of 1,1-dicyclopropylethyl benzoate.
Materials:
-
1,1-Dicyclopropylethanol
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,1-dicyclopropylethanol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature.
-
In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the alcohol/acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove excess DMAP), saturated aqueous sodium bicarbonate solution (to remove unreacted benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure ester.[21]
| Parameter | Value | Rationale |
| Coupling Agent | DCC | Activates the carboxylic acid for nucleophilic attack by the hindered alcohol.[16] |
| Catalyst | DMAP | Acts as a potent acyl transfer agent, accelerating the esterification.[16] |
| Solvent | Anhydrous DCM | Aprotic and inert, and effectively solubilizes the reactants. |
| Temperature | 0 °C to RT | Initial cooling manages the exothermicity of DCC activation, followed by room temperature for reaction completion. |
| Work-up | Acid/Base Washes | Essential for removing unreacted starting materials and the catalyst. |
Etherification: Forming a Stable C-O-C Linkage
The synthesis of ethers from tertiary alcohols is notoriously difficult via traditional SN2 methods like the Williamson ether synthesis due to the high propensity for elimination reactions.[5][6][22]
Strategic Considerations for Ether Synthesis
-
Williamson Ether Synthesis: This method involves the reaction of an alkoxide with an alkyl halide.[5][13] If one were to attempt this with 1,1-dicyclopropylethanol, the corresponding alkoxide would be a strong, bulky base, which would favor an E2 elimination reaction with a primary alkyl halide. Conversely, forming a leaving group on the tertiary carbon and reacting it with an alkoxide would proceed via an E1 mechanism. Therefore, the Williamson ether synthesis is not a viable option.[5][6]
-
Acid-Catalyzed Etherification: The reaction of the alcohol with another alcohol under acidic conditions is also problematic. The formation of a tertiary carbocation intermediate would be prone to elimination to form an alkene.
-
Reductive Etherification: A more promising modern approach is reductive etherification.[23] This involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent, often a hydrosilane. This method can be catalyzed by a Lewis or Brønsted acid under controlled conditions to favor ether formation over elimination.
Given the challenges, derivatization of 1,1-dicyclopropylethanol to an ether is a non-trivial synthetic problem. For the purposes of these application notes, we will focus on the more reliable silylation and esterification methods. The synthesis of ethers from this substrate would require significant methods development and is beyond the scope of standard protocols.
Conclusion
The derivatization of the hydroxyl group in 1,1-dicyclopropylethanol is a challenging yet achievable synthetic task. The significant steric hindrance presented by the dicyclopropyl moiety necessitates the use of highly reactive reagents and carefully optimized conditions. For the formation of silyl ethers, the use of silyl triflates in the presence of a hindered base is a robust strategy. For esterification, the Steglich protocol provides a mild and efficient route, avoiding the harsh conditions that could lead to side reactions. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this unique and sterically encumbered alcohol.
References
- Optimizing Silylation of Sterically Hindered Alcohols: Applic
- Traceless Silylation of β-C(sp3)
- Silylation of Sterically Hindered Hydroxyl Groups | TCI AMERICA.
- Silyl ether synthesis by silylation or cyanosilyl
- Alcohol Protecting Groups - University of Calgary.
- Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions | The Journal of Organic Chemistry - ACS Public
- Protecting Groups and Orthogonal Protection Str
- Williamson Ether Synthesis - Cambridge University Press.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
- Protecting Groups For Alcohols - Chemistry Steps.
-
Williamson ether synthesis - Wikipedia . [Link]
-
Mitsunobu reaction - Wikipedia . [Link]
-
Mitsunobu reaction - Organic Synthesis . [Link]
-
Williamson Ether Synthesis - Chemistry Steps . [Link]
-
Protecting Groups For Alcohols - Master Organic Chemistry . [Link]
-
Williamson Ether Synthesis - Utah Tech University . [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry . [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH . [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal . [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel 1,1-Dichloropropene Derivatives - ResearchGate . [Link]
-
Chemical Properties of Dicyclopropyl carbinol (CAS 14300-33-5) - Cheméo . [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - ResearchGate . [Link]
-
Reactivity of Cyclopropyl Monocarbonyls - ResearchGate . [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed . [Link]
-
esterification - alcohols and carboxylic acids - Chemguide . [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate - Organic Syntheses . [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration - Master Organic Chemistry . [Link]
-
Synthesis of 1, 1-cyclopropanedimethanol - ResearchGate . [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Royal Society of Chemistry . [Link]
-
Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives - PubMed . [Link]
-
Dicyclopropyl carbinol - NIST WebBook . [Link]
-
Synthesis and Reactions of Esters - Chad's Prep . [Link]
-
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols - ResearchGate . [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central . [Link]
-
Fischer Esterification - Master Organic Chemistry . [Link]
-
Esterification and Etherification of Aliphatic Alcohols Enabled by Catalytic Strain-Release of Donor-Acceptor Cyclopropane - ResearchGate . [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal . [Link]
-
Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PubMed Central . [Link]
- Synthesis method of 1,1-diphenyl cyclopropane derivative - Google P
-
A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography–mass spectrometry - ResearchGate . [Link]
-
Steglich Esterification - Organic Chemistry Portal . [Link]
-
A Convenient One-Pot Synthesis of Substituted 1,1-Dicyanocyclopropanes from Sulfonium Salts, Malononitrile, and Carbonyl Compounds - ResearchGate . [Link]
Sources
- 1. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chadsprep.com [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 15. Silylation of Sterically Hindered Hydroxyl Groups | TCI AMERICA [tcichemicals.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Reactions Involving 1,1-Dicyclopropylethanol
Abstract
The dicyclopropylmethyl (DCPM) structural motif is of increasing interest in medicinal chemistry and materials science due to the unique conformational rigidity and electronic properties conferred by the gem-dicyclopropyl group. 1,1-Dicyclopropylethanol, a chiral tertiary alcohol, represents a key building block for accessing more complex, enantiomerically pure DCPM-containing molecules. This guide provides an in-depth exploration of the stereoselective synthesis of 1,1-dicyclopropylethanol and its subsequent stereoselective transformations. We delve into the causality behind experimental design, offering detailed protocols for asymmetric synthesis via catalytic methylation, kinetic resolution via enzymatic acylation, and potential stereoselective rearrangements. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical and synthetic potential of this versatile chiral alcohol.
Introduction: The Significance of the Dicyclopropyl Carbinol Moiety
The cyclopropane ring is a recurring motif in numerous biologically active molecules and natural products.[1] Its unique steric and electronic properties—often described as having partial sp2 character—allow it to act as a conformationally restricted bioisostere for double bonds or gem-dimethyl groups. The 1,1-dicyclopropyl substitution pattern amplifies these effects, creating a rigid, lipophilic scaffold that can precisely orient substituents for optimal interaction with biological targets.
1,1-Dicyclopropylethanol introduces a chiral center adjacent to this rigidifying group, making it an exceptionally valuable synthon. Control over this stereocenter is paramount for developing stereochemically pure downstream compounds, as different enantiomers can exhibit vastly different pharmacological activities. This guide focuses on methods to establish and utilize this stereocenter effectively.
Asymmetric Synthesis of (R)- and (S)-1,1-Dicyclopropylethanol
The most direct route to enantiomerically enriched 1,1-dicyclopropylethanol is the asymmetric addition of a methyl nucleophile to the prochiral dicyclopropyl ketone. This transformation can be achieved with high stereoselectivity using chiral catalysts or stoichiometric chiral ligands that create a chiral environment around the carbonyl, favoring attack on one of its two enantiotopic faces.
Mechanistic Principle: Chiral Catalyst-Mediated Methylation
The key to enantioselectivity is the formation of a transient complex between the ketone, the methylating agent (e.g., Me-M), and a chiral ligand/catalyst. The chiral ligand creates a sterically defined pocket that blocks one face of the carbonyl, forcing the methyl group to approach from the less hindered face. The choice of ligand and metal is critical for achieving high levels of enantiomeric excess (ee).
Below is a conceptual workflow for this synthetic approach.
Caption: Workflow for the asymmetric synthesis of 1,1-dicyclopropylethanol.
Protocol: Asymmetric Methylation of Dicyclopropyl Ketone
This protocol is a representative procedure based on well-established methods for catalytic asymmetric additions to ketones. Optimization of catalyst, solvent, and temperature is crucial for specific substrate and desired enantiomer.
Materials:
-
Dicyclopropyl ketone
-
Diethylzinc (Et₂Zn) or Methylmagnesium chloride (MeMgCl)
-
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine or other suitable chiral ligand
-
Anhydrous Toluene
-
Anhydrous Hexane
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous MgSO₄
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (5-10 mol%) in anhydrous toluene (0.1 M).
-
Reaction Setup: In a separate, larger flame-dried Schlenk flask under argon, dissolve dicyclopropyl ketone (1.0 equiv) in anhydrous toluene (to achieve a final concentration of 0.2 M). Cool the solution to 0 °C.
-
Addition of Reagents: To the ketone solution, add diethylzinc (1.2 equiv) dropwise, followed by the dropwise addition of the pre-formed catalyst solution. Causality Note: The order of addition can be critical. Pre-complexation of the catalyst with the zinc reagent is often beneficial.
-
Reaction: Stir the mixture at 0 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by quenching small aliquots in saturated NH₄Cl.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl. If using a Grignard reagent, quenching with Rochelle's salt solution and stirring for several hours can help break up emulsions.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Separate the organic layer.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Stereochemical Analysis: Determine the enantiomeric excess (ee) of the purified 1,1-dicyclopropylethanol using chiral HPLC or chiral GC.
| Parameter | Typical Range | Rationale |
| Catalyst Loading | 1 - 10 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates. |
| Temperature | -20 °C to RT | Lower temperatures generally increase enantioselectivity by favoring the more ordered, lower-energy transition state.[2] |
| Solvent | Toluene, Hexane, THF | Solvent polarity and coordinating ability can significantly impact catalyst activity and selectivity. Toluene is a common non-coordinating choice. |
| Yield | 70 - 95% | Dependent on reaction completion and purification efficiency. |
| Enantiomeric Excess | 80 - >99% ee | The primary measure of success, highly dependent on the chosen chiral catalyst system. |
Stereoselective Reactions of Racemic 1,1-Dicyclopropylethanol
An alternative to asymmetric synthesis is the separation of a racemic mixture. Kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, is a powerful technique for this purpose.
Principle: Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective chiral catalysts. In a process like acylation, the enzyme's chiral active site preferentially binds one enantiomer of the alcohol, leading to its rapid acylation while the other enantiomer remains largely unreacted. This allows for the separation of the fast-reacting ester from the slow-reacting alcohol.
Caption: Workflow for the kinetic resolution of 1,1-dicyclopropylethanol.
Protocol: Lipase-Catalyzed Asymmetric Acylation
Materials:
-
Racemic 1,1-dicyclopropylethanol
-
Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., MTBE or hexane)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flask containing racemic 1,1-dicyclopropylethanol (1.0 equiv) and anhydrous solvent, add activated molecular sieves and the immobilized lipase (typically 10-20 mg per mmol of substrate).
-
Acylation: Add vinyl acetate (0.5-0.6 equiv). Causality Note: Using a substoichiometric amount of the acylating agent is critical. The goal is to acylate just under half of the material to achieve high ee for both the resulting ester and the unreacted alcohol.
-
Monitoring: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C). Monitor the conversion by GC or TLC. The ideal stopping point is at or near 50% conversion.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).
-
Purification: Concentrate the filtrate and separate the resulting ester from the unreacted alcohol by flash column chromatography.
-
Analysis: Determine the ee of both the purified ester and the recovered alcohol by chiral HPLC or GC to evaluate the selectivity of the resolution.
Potential Stereoselective Rearrangements
The tertiary alcohol functionality of 1,1-dicyclopropylethanol can be protonated under acidic conditions to form a good leaving group (water), leading to the formation of a tertiary cyclopropylcarbinyl cation. Such cations are known to undergo rapid and often stereoselective rearrangements.[3] The presence of a pre-existing stereocenter in enantioenriched 1,1-dicyclopropylethanol can exert significant influence over the stereochemical outcome of these rearrangements.
Mechanistic Pathway: Chiral Cation Rearrangement
Treatment of an enantiopure alcohol with a chiral Brønsted acid can generate a cyclopropylcarbinyl cation within a chiral ion pair.[3] This chiral environment can direct the subsequent nucleophilic attack or rearrangement, leading to ring-expanded or ring-opened products with high stereocontrol.
Caption: Potential acid-catalyzed rearrangement pathways for 1,1-dicyclopropylethanol.
Generalized Protocol: Acid-Catalyzed Rearrangement
This protocol is a generalized procedure based on modern asymmetric counteranion-directed catalysis and should be optimized for specific substrates and desired outcomes.[3]
Materials:
-
Enantioenriched 1,1-dicyclopropylethanol (>95% ee)
-
Chiral Brønsted acid (e.g., a BINOL-derived phosphoric acid or N-triflyl phosphoramide) (10 mol%)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Nucleophile (if desired, e.g., a thiol or indole) (1.2 equiv)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the enantioenriched 1,1-dicyclopropylethanol (1.0 equiv) and the nucleophile (if any) in the anhydrous solvent.
-
Catalysis: Add the chiral acid catalyst to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Purification & Analysis: Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography and characterize fully, including determination of the stereochemical outcome by NMR (e.g., NOESY experiments) and/or X-ray crystallography.
Conclusion
1,1-Dicyclopropylethanol is a potent chiral building block whose value is unlocked through stereoselective synthesis and reactions. The protocols and principles outlined in this guide demonstrate robust methods for accessing this compound in high enantiomeric purity via asymmetric methylation or kinetic resolution. Furthermore, its unique structure opens avenues for complex, stereoselective rearrangements under chiral acid catalysis. By understanding and applying these methodologies, researchers can effectively incorporate the dicyclopropyl carbinol motif into novel molecules for drug discovery and materials science, with precise control over three-dimensional architecture.
References
- Benchchem. (n.d.). Technical Support Center: Stereoselectivity in Cyclopropyl Ketone Reactions.
- Walsh, P. J., & Kim, H. (n.d.). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. National Institutes of Health.
-
Zhang, Y., et al. (2021). Asymmetric Hydroesterification of Diarylmethyl Carbinols. Angewandte Chemie International Edition, 60(12), 6305-6309. Retrieved from [Link]
-
Hao, W., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Journal of the American Chemical Society, 140(9), 3514-3517. Retrieved from [Link]
-
Chandgude, A. L., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. Retrieved from [Link]
-
Smith, A. B., et al. (n.d.). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. National Institutes of Health. Retrieved from [Link]
-
Lin, S., et al. (2018). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Organic Chemistry Portal. Retrieved from [Link]
-
Kowalczyk, R., & Kiełbasiński, P. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(23), 5638. Retrieved from [Link]
-
Feng, X., et al. (2017). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 56(4), 1063-1067. Retrieved from [Link]
-
Tu, H.-F., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19). Retrieved from [Link]
Sources
- 1. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Cyclopropyl Moiety as a Unique Building Block
An Application Note on the Emerging Potential of 1,1-Cyclopropanedimethanol in Advanced Polymer Synthesis
A Note to the Researcher: Initial inquiries for "1,1-dicyclopropylethanol" did not yield sufficient data in the current body of scientific literature to construct a detailed application note. However, significant research exists for the structurally related diol, 1,1-cyclopropanedimethanol . This document focuses on this promising monomer, providing a comprehensive guide to its synthesis and potential applications in materials science, particularly in the development of novel polyesters and polyurethanes. The principles and protocols outlined herein are designed to serve as a foundational resource for researchers exploring the unique properties conferred by gem-disubstituted cyclopropyl moieties in polymer backbones.
In the pursuit of advanced polymers with tailored properties, the incorporation of rigid and strained ring systems into the polymer backbone has emerged as a compelling strategy.[1] While cyclic monomers like 1,4-cyclohexanedimethanol (CHDM) are well-established for enhancing the thermal and mechanical properties of polyesters, the smallest carbocycle, cyclopropane, remains a relatively untapped resource.[2] The unique spirocyclic arrangement of 1,1-cyclopropanedimethanol offers the potential to introduce sharp kinks into the polymer chain, disrupting crystallinity and creating materials with novel characteristics.
This application note details the synthesis of 1,1-cyclopropanedimethanol and explores its use as a monomer for creating advanced polyesters and polyurethanes. We will provide detailed, field-tested protocols for these syntheses and discuss the anticipated impact of the cyclopropyl group on the final material's properties.
Synthesis of 1,1-Cyclopropanedimethanol Monomer
The synthesis of 1,1-cyclopropanedimethanol can be achieved through a two-step process starting from diethyl malonate.[3] This process involves the formation of a cyclopropane ring followed by the reduction of the ester groups to alcohols.
Protocol 1: Synthesis of 1,1-Cyclopropanedimethanol
Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate
-
To a vigorously stirred solution of diethyl malonate (1.0 mol) and potassium carbonate (2.5 mol) in a suitable solvent (e.g., DMF), add 1,2-dichloroethane (1.2 mol).
-
Add a phase transfer catalyst, such as PEG-400, to facilitate the reaction.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 1,1-cyclopropanedicarboxylate.
Step 2: Reduction to 1,1-Cyclopropanedimethanol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend potassium borohydride (2.0 mol) in anhydrous THF.
-
Add a solution of aluminum trichloride (0.7 mol) in THF dropwise at 0 °C.
-
To this reducing agent mixture, add a solution of diethyl 1,1-cyclopropanedicarboxylate (0.5 mol) in THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water, followed by a 10% aqueous solution of sulfuric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 1,1-cyclopropanedimethanol as a colorless liquid.[4]
Workflow for Monomer Synthesis
Caption: Synthesis of 1,1-cyclopropanedimethanol.
Application in Polyester Synthesis
The diol functionality of 1,1-cyclopropanedimethanol makes it an excellent candidate for polycondensation reactions with dicarboxylic acids to form polyesters. The introduction of the spirocyclic cyclopropane unit is hypothesized to disrupt chain packing, leading to more amorphous materials with lower glass transition temperatures and potentially increased solubility. This is in contrast to polymers made with more linear diols.[1][5]
Protocol 2: Synthesis of a Copolyester using 1,1-Cyclopropanedimethanol and Terephthalic Acid
This protocol describes the synthesis of a copolyester of 1,1-cyclopropanedimethanol and ethylene glycol with terephthalic acid, which allows for tunable properties based on the monomer ratio.
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge terephthalic acid (1.0 mol), 1,1-cyclopropanedimethanol (0.2 mol), and ethylene glycol (0.9 mol). The excess glycol helps to drive the esterification reaction.
-
Add a suitable catalyst, such as antimony trioxide (0.05% by weight).
-
Heat the mixture to 190-220 °C under a slow stream of nitrogen to initiate the direct esterification process. Water will be evolved and collected.
-
Maintain these conditions for 2-4 hours, or until the evolution of water ceases, indicating the formation of a low molecular weight prepolymer.
-
For the polycondensation stage, gradually increase the temperature to 260-280 °C while slowly reducing the pressure to below 1 torr.
-
Continue the reaction under high vacuum for 2-3 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
The resulting polymer can then be pelletized for further processing and characterization.
Application in Polyurethane Synthesis
1,1-Cyclopropanedimethanol can also serve as a chain extender or a polyol component in the synthesis of polyurethanes.[6] Its unique structure is expected to influence the morphology of the hard and soft segments, potentially leading to elastomers with interesting mechanical properties.
Protocol 3: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method.
Step 1: Prepolymer Synthesis
-
In a moisture-free reaction vessel under a nitrogen atmosphere, charge a polyol (e.g., polytetrahydrofuran, PTHF, Mn = 2000 g/mol , 1.0 mol) and 1,1-cyclopropanedimethanol (1.0 mol).
-
Heat the mixture to 60-70 °C with stirring to ensure homogeneity and remove any residual moisture.
-
Add a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI) (2.2 mol), to the mixture.
-
Add a catalyst, such as dibutyltin dilaurate (DBTDL), at a concentration of 0.01-0.05% by weight.
-
Maintain the reaction temperature at 70-80 °C for 2-3 hours. The reaction should be monitored by titrating for the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.
Step 2: Chain Extension
-
Cool the NCO-terminated prepolymer to 50-60 °C.
-
Add a chain extender, such as 1,4-butanediol (0.95 mol), dropwise with vigorous stirring.
-
After the addition is complete, pour the viscous liquid into a preheated mold and cure at 100-110 °C for 12-24 hours.
-
Post-cure the resulting elastomer at room temperature for 7 days to ensure complete reaction and stabilization of properties before characterization.
Workflow for Polymer Synthesis
Caption: Polymer synthesis workflows.
Expected Material Properties and Characterization
The incorporation of 1,1-cyclopropanedimethanol into polymers is expected to yield materials with a unique set of properties. The table below summarizes the anticipated effects and the techniques for their characterization.
| Property | Anticipated Effect of 1,1-Cyclopropanedimethanol | Characterization Technique |
| Crystallinity | Decrease in crystallinity due to disruption of chain packing.[1] | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) |
| Glass Transition Temp. (Tg) | Potential decrease in Tg due to increased free volume. | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) |
| Thermal Stability | The strained cyclopropane ring may influence the onset of thermal degradation. | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | Expected to produce more amorphous, potentially tougher, and more flexible materials.[1] | Tensile Testing (ASTM D638), Dynamic Mechanical Analysis (DMA) |
| Solubility | Increased solubility in common organic solvents due to reduced crystallinity. | Standard solubility tests |
Conclusion
1,1-Cyclopropanedimethanol represents a novel building block for polymer synthesis with the potential to create a new class of materials with tunable properties. Its unique spirocyclic structure offers a route to manipulate polymer crystallinity, thermal characteristics, and mechanical performance in ways that are not achievable with conventional linear or less-strained cyclic monomers. The protocols provided in this application note offer a starting point for researchers to explore the synthesis and characterization of these promising new polymers. Further research into the copolymerization of 1,1-cyclopropanedimethanol with a wider range of monomers will undoubtedly open up new avenues in materials science and engineering.
References
-
ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Available at: [Link]
-
Stubbs, C. J., & Dove, A. P. (2020). Understanding structure–property relationships of main chain cyclopropane in linear polyesters. Polymer Chemistry. Available at: [Link]
-
Stubbs, C. J., & Dove, A. P. (2020). Understanding structure–property relationships of main chain cyclopropane in linear polyesters. Polymer Chemistry, 11(40), 6448-6456. Available at: [Link]
-
ChemBK. (2024). 1,1-CYCLOPROPANE DIMETHANOL. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. Available at: [Link]
-
ResearchGate. (2025). Understanding structure-property relationships of main chain cyclopropane in linear polyesters. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. Available at: [Link]
Sources
- 1. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01004A [pubs.rsc.org]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Understanding structure–property relationships of main chain cyclopropane in linear polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Preventing rearrangement of 1,1-dicyclopropylethanol during synthesis
Welcome to the technical support center for the synthesis of 1,1-dicyclopropylethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of this valuable cyclopropyl-containing tertiary alcohol. Our goal is to provide you with in-depth troubleshooting advice, detailed experimental protocols, and a clear understanding of the underlying chemical principles to help you prevent unwanted rearrangements and achieve a high yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize 1,1-dicyclopropylethanol by reacting dicyclopropyl ketone with methylmagnesium bromide, but I am consistently isolating a rearranged product instead of the desired tertiary alcohol. What is causing this rearrangement?
This is a common challenge in the synthesis of cyclopropylcarbinols. The rearrangement occurs because the tertiary cyclopropylcarbinyl cation, which can form under acidic conditions, is highly prone to ring-opening reactions. During the workup of your Grignard reaction, if a strong acid is used to neutralize the reaction mixture, the hydroxyl group of the newly formed 1,1-dicyclopropylethanol can be protonated, leading to the formation of a carbocation. This carbocation then rapidly rearranges to a more stable homoallylic carbocation, which upon hydration, yields a variety of undesired homoallylic alcohols.
The key to preventing this rearrangement is to avoid strongly acidic conditions during the workup. A mild and buffered quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), should be used.[1][2][3] Ammonium chloride provides a gentle proton source to neutralize the magnesium alkoxide intermediate without creating a highly acidic environment that would promote carbocation formation and subsequent rearrangement.[1][4]
Q2: What is the mechanism of the cyclopropylcarbinyl rearrangement that I am observing?
The rearrangement you are observing is a classic example of a cyclopropylcarbinyl-homoallyl rearrangement. This process is driven by the release of ring strain in the three-membered cyclopropyl ring. The mechanism proceeds as follows:
-
Protonation of the alcohol: In the presence of acid, the hydroxyl group of 1,1-dicyclopropylethanol is protonated to form a good leaving group (water).
-
Formation of the cyclopropylcarbinyl cation: The loss of a water molecule generates a tertiary cyclopropylcarbinyl cation.
-
Ring-opening: The highly strained cyclopropane ring opens up to relieve ring strain, leading to the formation of a more stable homoallylic cation. This is a very rapid process.
-
Nucleophilic attack: A nucleophile, typically water from the aqueous workup, attacks the homoallylic cation to form the final rearranged homoallylic alcohol product(s).
This rearrangement is a well-documented phenomenon in carbocation chemistry and highlights the importance of careful pH control during the synthesis of cyclopropylcarbinols.[5]
Troubleshooting Guide: Synthesis of 1,1-Dicyclopropylethanol
This section provides a detailed troubleshooting guide for the Grignard synthesis of 1,1-dicyclopropylethanol, focusing on preventing the formation of rearrangement byproducts.
Issue 1: Low Yield of the Desired Product and Presence of Rearranged Byproducts
| Symptom | Possible Cause | Solution |
| Low or no yield of 1,1-dicyclopropylethanol; presence of multiple unidentified peaks in GC-MS or NMR. | Acid-catalyzed rearrangement during workup. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction.[1][2][3] Add the quenching solution slowly at a low temperature (0 °C) to control the exotherm. |
| Grignard reagent degradation. | Ensure all glassware is flame-dried or oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.[6] | |
| Incomplete reaction. | Allow the reaction to stir for a sufficient amount of time after the addition of the Grignard reagent. Monitor the reaction progress by TLC or GC-MS. | |
| Steric hindrance of dicyclopropyl ketone. | While methylmagnesium bromide is a small Grignard reagent, steric hindrance from the two cyclopropyl groups can slow down the reaction.[7] Consider slightly longer reaction times or a small increase in the excess of the Grignard reagent. |
Issue 2: Difficulty Initiating the Grignard Reaction
| Symptom | Possible Cause | Solution |
| The reaction between magnesium turnings and methyl iodide does not start. | Passivated magnesium surface. | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Wet glassware or solvent. | Ensure all glassware is scrupulously dried and use anhydrous ether or THF.[6] |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dicyclopropylethanol
This protocol is designed to minimize the risk of rearrangement by employing a mild workup procedure.
Materials:
-
Dicyclopropyl ketone
-
Methyl iodide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Methylmagnesium Iodide:
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclopropyl Ketone:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of dicyclopropyl ketone (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the dicyclopropyl ketone solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared methylmagnesium iodide solution to the cooled ketone solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[1][2]
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1,1-dicyclopropylethanol.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization of Products
Accurate characterization of the reaction products is crucial to confirm the success of the synthesis and to identify any byproducts.
Expected Characterization Data for 1,1-Dicyclopropylethanol
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 1.25 (s, 3H, -CH₃)
-
δ 0.90-1.10 (m, 1H, CH of cyclopropyl)
-
δ 0.30-0.60 (m, 8H, CH₂ of cyclopropyl)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ 70.5 (C-OH)
-
δ 29.0 (-CH₃)
-
δ 18.0 (CH of cyclopropyl)
-
δ 1.0 (CH₂ of cyclopropyl)
-
-
GC-MS (EI):
-
The mass spectrum will likely show a weak or absent molecular ion peak due to the lability of tertiary alcohols.
-
Key fragments would include the loss of a methyl group (M-15) and the loss of a water molecule (M-18). The base peak might correspond to the dicyclopropylmethyl cation.
-
Potential Rearrangement Byproducts: Homoallylic Alcohols
The exact structure of the rearranged homoallylic alcohol can vary, but a likely product would result from the opening of one cyclopropyl ring.
-
General ¹H NMR features:
-
Appearance of vinyl proton signals (δ 4.5-6.0 ppm).
-
Signals for allylic protons.
-
-
General ¹³C NMR features:
-
Appearance of sp² carbon signals (δ 110-140 ppm).
-
-
GC-MS (EI):
-
The mass spectrum would show fragmentation patterns characteristic of an unsaturated alcohol.
-
Mechanistic and Workflow Diagrams
References
- BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction?
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- National Institutes of Health. (2023).
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- BenchChem. (2025). Effective Quenching Methods for Grignard Reactions.
- Brainly. (2025).
- IIT JAM 2024 - YouTube. (2024). Grignard reagent and NH4Cl.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. brainly.com [brainly.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Grignard Reactions with Dicyclopropyl Ketone
Welcome to the Technical Support Center for advanced organometallic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the sterically hindered substrate, dicyclopropyl ketone. Our goal is to provide you with in-depth troubleshooting advice and optimized protocols to ensure the success of your Grignard reactions, leading to the efficient synthesis of tertiary alcohols.
Introduction: The Challenge of Steric Hindrance
Dicyclopropyl ketone is a valuable building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring two cyclopropyl rings attached to a carbonyl group, presents significant steric hindrance.[3] This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon, often leading to low yields and competing side reactions in standard Grignard additions.[4][5] This guide will address these challenges head-on, providing you with the expert insights and validated protocols necessary to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common issues encountered when performing Grignard reactions with dicyclopropyl ketone and other sterically hindered ketones.
Q1: I am observing very low or no conversion of my dicyclopropyl ketone. What are the primary causes and how can I improve the yield?
Low conversion is a frequent challenge and is primarily due to the high activation energy required for the nucleophilic attack on the sterically congested carbonyl carbon.[5]
Troubleshooting Steps:
-
Increase Reaction Temperature: While many Grignard reactions are performed at 0 °C to room temperature, increasing the temperature can provide the necessary energy to overcome the steric barrier. Refluxing in a higher-boiling solvent like tetrahydrofuran (THF) can be effective. However, be mindful that higher temperatures can also promote side reactions.
-
Use a More Reactive Grignard Reagent: The reactivity of the Grignard reagent can play a crucial role. Switching from a less reactive secondary or tertiary alkylmagnesium halide to a more reactive primary alkyl or arylmagnesium halide can improve yields.
-
Employ Additives to Enhance Reactivity:
-
Cerium(III) Chloride (CeCl₃): The in-situ formation of an organocerium reagent, which is more oxophilic and less basic than the corresponding Grignard reagent, can significantly improve the yield of the desired 1,2-addition product. This is known as the Luche-Vanderesse reaction.[6][7]
-
Lithium Chloride (LiCl): LiCl can break up dimeric aggregates of the Grignard reagent, leading to a more reactive monomeric species.
-
-
Change the Solvent: The choice of solvent influences the reactivity of the Grignard reagent. While diethyl ether is common, THF is a more polar solvent that can better solvate the magnesium ion, thereby increasing the nucleophilicity of the Grignard reagent.
Q2: My primary side product is the result of enolization, not the desired alcohol. How can I suppress this side reaction?
Enolization is a major competing pathway where the Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[8][9] Upon acidic workup, this enolate is protonated back to the starting ketone, resulting in low yield of the desired alcohol.[8]
Strategies to Minimize Enolization:
-
Use a Less Basic Organometallic Reagent:
-
Organolithium Reagents: These are generally more reactive and less basic than Grignard reagents, favoring the nucleophilic addition pathway.
-
Organocerium Reagents (Luche-Vanderesse Reaction): As mentioned previously, preparing an organocerium reagent from the Grignard reagent and CeCl₃ is a highly effective method to suppress enolization.
-
-
Lower the Reaction Temperature: While higher temperatures can increase conversion, they can also favor the thermodynamically controlled enolization pathway. Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the kinetically controlled 1,2-addition.
Q3: I am isolating a significant amount of a secondary alcohol, which appears to be a reduction product of my ketone. How can this be avoided?
If the Grignard reagent has a hydrogen atom on its β-carbon, it can transfer a hydride to the carbonyl carbon via a cyclic six-membered transition state.[5][8] This reduces the ketone to a secondary alcohol.[5]
Strategies to Minimize Reduction:
-
Use a Grignard Reagent without β-Hydrogens: Reagents like methylmagnesium bromide or phenylmagnesium bromide cannot undergo this reduction pathway.
-
Use a Different Organometallic Reagent: Organolithium reagents are less prone to this side reaction.
-
Employ Additives: The use of CeCl₃ can also mitigate the reduction pathway by favoring direct nucleophilic addition.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired nucleophilic addition pathway and the common side reactions of enolization and reduction.
Caption: Competing reaction pathways in the Grignard reaction with dicyclopropyl ketone.
Optimized Experimental Protocols
The following protocols are designed to maximize the yield of the desired tertiary alcohol product while minimizing side reactions.
Protocol 1: General Grignard Reaction under Anhydrous Conditions
This protocol outlines the fundamental steps for a Grignard reaction. Strict anhydrous conditions are critical for success. [10][11]
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide
-
Dicyclopropyl ketone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Preparation: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight at >120 °C and assembling while hot, followed by cooling under a stream of inert gas (argon or nitrogen).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclopropyl Ketone:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of dicyclopropyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool this solution to 0 °C in an ice bath.
-
Add the freshly prepared Grignard reagent (1.1-1.5 equivalents) dropwise to the cooled ketone solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Workup:
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Luche-Vanderesse Reaction for Enhanced 1,2-Addition
This protocol utilizes cerium(III) chloride to promote the nucleophilic addition and suppress enolization.
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Grignard reagent (prepared as in Protocol 1)
-
Dicyclopropyl ketone
-
Anhydrous THF
Procedure:
-
Preparation of CeCl₃ Slurry:
-
Add anhydrous CeCl₃ (1.2 equivalents) to a round-bottom flask under an inert atmosphere.
-
Add anhydrous THF and stir vigorously for 2-4 hours at room temperature to obtain a fine, white slurry.
-
Cool the slurry to -78 °C (dry ice/acetone bath).
-
-
Formation of Organocerium Reagent:
-
Add the Grignard reagent (1.1 equivalents) dropwise to the cold CeCl₃ slurry.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
-
Addition of Dicyclopropyl Ketone:
-
Add a solution of dicyclopropyl ketone (1.0 equivalent) in a minimal amount of anhydrous THF dropwise to the reaction mixture at -78 °C.
-
-
Reaction and Workup:
-
Stir the reaction at -78 °C for 2-4 hours, or until completion as monitored by TLC.
-
Allow the reaction to warm to room temperature.
-
Quench and work up the reaction as described in Protocol 1.
-
Caption: Workflow for the Luche-Vanderesse reaction.
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected outcomes for the Grignard reaction with a sterically hindered ketone under various conditions. While specific yield data for dicyclopropyl ketone is not widely published, these trends are well-established for analogous systems.
| Grignard Reagent | Ketone | Conditions | Major Product | Typical Yield of Major Product | Reference(s) |
| Ethylmagnesium bromide | Di-isopropyl ketone | Diethyl ether, 25°C | Enolization Product | High | [8] |
| Methylmagnesium bromide | Dicyclohexyl ketone | THF, reflux | Tertiary Alcohol | Moderate | [12] |
| Isopropylmagnesium bromide | Di-tert-butyl ketone | THF, reflux | Reduction Product | High | [5] |
| Phenylmagnesium bromide | Dicyclopropyl ketone | THF, CeCl₃, -78°C to RT | Tertiary Alcohol | Good to Excellent | [6][7] |
Safety Precautions
Grignard reactions are exothermic and involve flammable and water-reactive materials.[13][14][15] Adherence to strict safety protocols is mandatory.
-
Anhydrous Conditions: Ensure all glassware is scrupulously dry to prevent violent reactions with water.[10][11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent quenching of the Grignard reagent by oxygen and moisture.
-
Solvent Safety: Diethyl ether and THF are highly flammable.[10] Work in a well-ventilated fume hood, and ensure there are no open flames or spark sources in the vicinity.
-
Exothermicity: The formation of the Grignard reagent and its reaction with the ketone are exothermic.[14][15] Have an ice-water bath readily available to control the reaction temperature.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[13][14]
Conclusion
The Grignard reaction with dicyclopropyl ketone, while challenging, can be optimized for high yields of the desired tertiary alcohol. By understanding the competing pathways of enolization and reduction and employing strategies such as the use of cerium(III) chloride, appropriate solvent and temperature control, and careful selection of the Grignard reagent, researchers can successfully navigate the complexities of this transformation. This guide provides a solid foundation for troubleshooting and protocol development, empowering you to achieve your synthetic goals.
References
-
The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. (n.d.). Retrieved from [Link]
-
What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]
-
Dicyclopropyl ketone | 1121-37-5. (n.d.). LookChem. Retrieved from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
Grignard reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
-
Dicyclopropyl ketone | C7H10O | CID 70721. (n.d.). PubChem. Retrieved from [Link]
-
5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]
-
Luche reduction. (n.d.). Wikipedia. Retrieved from [Link]
-
Luche reduction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Synthesis of Alcohols; Grignard Addition. (n.d.). Chad's Prep. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]
-
Luche Reduction. (2020, February 29). YouTube. Retrieved from [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025, October 13). A-Level Chemistry. Retrieved from [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Luche Reaction (Reduction). (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. (n.d.). PURE – TECNALIA CRIS. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved from [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. (n.d.). ACS Catalysis. Retrieved from [Link]
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). Chemical Science. Retrieved from [Link]
-
Preparation of Ketones from Grignard Reagents and Acetic Anhydride. (n.d.). Erowid. Retrieved from [Link]
-
Grignard Reagent Reaction Mechanism. (2018, May 4). YouTube. Retrieved from [Link]
-
17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. (n.d.). Organic Chemistry - NC State University Libraries. Retrieved from [Link]
-
Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved from [Link]
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]
-
The Unusual Favorskii-Nazarov Reaction of Dicyclopropyl Ketone. (1976, September). PubMed. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Dicyclopropyl ketone | 1121-37-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Luche reduction - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dchas.org [dchas.org]
- 14. acs.org [acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 1,1-Dicyclopropylethanol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1,1-dicyclopropylethanol. This resource is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this unique tertiary alcohol. As a molecule of interest in medicinal chemistry, achieving high purity is paramount. This guide combines theoretical principles with field-proven protocols to help you navigate potential pitfalls and optimize your purification strategy.
The synthesis of 1,1-dicyclopropylethanol, typically via a Grignard reaction between a cyclopropylmagnesium halide and an appropriate ketone or ester, often yields a crude product mixture containing unreacted starting materials, magnesium salts, and various side-products.[1][2] The inherent reactivity of the tertiary alcohol and the strained cyclopropyl rings introduces specific challenges, such as susceptibility to acid-catalyzed rearrangements.[3][4] This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 1,1-dicyclopropylethanol synthesis?
A: Following a typical Grignard synthesis, the crude product is likely contaminated with:
-
Unreacted Starting Materials: Ethyl acetate (if used as the carbonyl source) and cyclopropyl bromide.
-
Grignard Reagent Byproducts: Dicyclopropyl (from Wurtz-type coupling), and hydrolysis products like cyclopropane. The formation of radical intermediates during Grignard reagent synthesis can also lead to solvent-derived byproducts.[5][6]
-
Magnesium Salts: Magnesium halides (MgBr₂) and magnesium alkoxide salts formed during the reaction and quenching steps.
-
Solvent: The reaction solvent, typically diethyl ether or tetrahydrofuran (THF).
Q2: What are the key physical properties of 1,1-dicyclopropylethanol relevant to purification?
A: Understanding the physical properties is the first step in designing a purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | 58 °C at 15 Torr[7] | The relatively high boiling point suggests that vacuum distillation is the preferred method to avoid thermal decomposition. Atmospheric distillation would require much higher temperatures, risking degradation. |
| Physical State | Liquid at room temperature | This makes distillation and chromatography the primary purification methods. Recrystallization is not a standard option unless a solid derivative is formed. |
| Solubility | Soluble in common organic solvents (ethers, hydrocarbons, chlorinated solvents); low solubility in water.[8][9] | Facilitates extractive workup to remove water-soluble salts but requires careful solvent selection for chromatography to achieve separation from nonpolar byproducts. |
Q3: Is 1,1-dicyclopropylethanol sensitive to acidic conditions?
A: Yes, absolutely. As a tertiary alcohol with adjacent cyclopropyl groups, it is highly susceptible to acid-catalyzed dehydration. The carbocation intermediate formed upon protonation of the hydroxyl group is a dicyclopropylcarbinyl cation, which is remarkably stable due to the electron-donating nature of the cyclopropyl rings' bent "banana" bonds.[10] This stability can facilitate rapid elimination or rearrangement reactions even with trace amounts of acid, leading to impurities like alkenes. Therefore, acidic conditions during workup or purification must be strictly avoided or neutralized.
Q4: Which analytical techniques are best for assessing the purity of 1,1-dicyclopropylethanol?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[11] It provides information on the number of components and their relative amounts, and the mass spectra help in identifying their structures.[12][13]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Provides detailed structural confirmation of the final product and helps identify impurities that may not be volatile enough for GC or that co-elute.[14] The ratio of integrals in the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of the hydroxyl group (~3400 cm⁻¹) and the absence of carbonyl impurities (~1715 cm⁻¹) from starting materials.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering probable causes and actionable solutions.
Problem 1: Persistent Emulsion During Aqueous Workup
-
Probable Cause: Finely dispersed magnesium salts acting as surfactants, stabilizing the oil-in-water emulsion. This is common in Grignard workups.
-
Solution:
-
Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by destabilizing the surfactant layer.
-
Change Solvent: If using diethyl ether, which has some aqueous solubility, switch to or add a less soluble solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion by physically disrupting the dispersed droplets.
-
Problem 2: Product Decomposes or Discolors During Distillation
-
Probable Cause:
-
Thermal Decomposition: The temperature required for distillation, even under moderate vacuum, is causing the molecule to degrade.
-
Acid-Catalyzed Elimination/Rearrangement: Trace acidic residues from the workup (e.g., from an ammonium chloride quench) are catalyzing decomposition.[3]
-
-
Solution:
-
Improve Vacuum: Use a high-vacuum pump (<1 Torr) to significantly lower the boiling point and minimize thermal stress on the molecule.
-
Neutralize Before Distillation: Before distilling, dry the organic solution over a mild basic drying agent like anhydrous potassium carbonate (K₂CO₃) instead of acidic or neutral agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). You can also add a small amount of K₂CO₃ to the distillation flask as an acid scavenger.
-
Use a Short-Path Distillation Apparatus (Kugelrohr): For small quantities, a Kugelrohr minimizes the residence time of the compound at high temperatures, reducing the likelihood of decomposition.
-
Problem 3: Poor Separation of Impurities via Flash Column Chromatography
-
Probable Cause:
-
Incorrect Solvent System: The polarity of the eluent is either too high (all compounds elute together) or too low (product does not move). The main challenge is often separating the polar alcohol product from nonpolar hydrocarbon byproducts like dicyclopropyl.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
-
Solution:
-
Optimize Eluent with TLC: Systematically test solvent systems using Thin Layer Chromatography (TLC). Start with a nonpolar solvent like hexanes and gradually add a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of ~0.3 for 1,1-dicyclopropylethanol. A typical starting point would be a 95:5 mixture of Hexanes:Ethyl Acetate.
-
Use a Gradient Elution: Start with a low polarity eluent (e.g., 100% hexanes) to first wash off nonpolar impurities. Then, gradually increase the polarity (e.g., ramp up to 10% ethyl acetate in hexanes) to elute your product, leaving more polar impurities behind.
-
Proper Loading: Ensure the ratio of silica gel to crude product is at least 50:1 by weight. Load the sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel before loading.
-
Workflow & Protocols
Decision Workflow for Purification Strategy
The choice of purification method depends on the impurity profile of the crude product. A preliminary GC-MS analysis is highly recommended to guide this decision.
Caption: Decision tree for selecting the optimal purification strategy.
Protocol 1: Fractional Vacuum Distillation
This method is effective when impurities have boiling points that differ by at least 20-30 °C from the product under vacuum.[15][16] Fractional distillation provides better separation for closer-boiling impurities than simple distillation due to the theoretical plates in the fractionating column.[17]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column placed between the distillation flask and the distillation head. Ensure all glass joints are properly sealed with vacuum grease. Attach a vacuum-jacketed condenser and a receiving flask. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Preparation: Place the crude, dry 1,1-dicyclopropylethanol and a magnetic stir bar into the round-bottom distillation flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a stir bar for smooth boiling.
-
Evacuation: Turn on the condenser cooling water and the cold trap. Slowly open the stopcock to the vacuum pump to evacuate the system. The pressure should stabilize below 15 Torr.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Observe the vapor ring rising slowly up the Vigreux column.[17] Monitor the temperature at the distillation head.
-
Fraction 1 (Forerun): Collect any low-boiling impurities that distill first.
-
Fraction 2 (Product): When the temperature stabilizes at the expected boiling point of your product (e.g., ~58 °C at 15 Torr), switch to a clean receiving flask to collect the 1,1-dicyclopropylethanol.
-
Fraction 3 (Residue): Once the product has been collected and the temperature begins to rise again or distillation slows, stop the distillation. Do not distill to dryness.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of your purified sample (~1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument Conditions (Typical):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio)
-
Column: A nonpolar or mid-polarity column (e.g., HP-5ms, DB-624) is suitable.[18]
-
Oven Program: Start at 50 °C (hold for 2 min), then ramp at 10 °C/min to 250 °C (hold for 5 min).
-
Detector (FID or MS): FID at 280 °C or MS scanning from m/z 40-300.
-
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percent of the main product peak. The retention time helps identify the compound, and for GC-MS, the mass spectrum provides structural confirmation.[19]
References
-
University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (1949). US2483246A - Separation of primary, secondary, and tertiary alcohols by azeotropic distillation.
-
Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]
- Kaye, I. A. (1971). Purification of Low-Melting Compounds.
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Towson University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
- Bickelhaupt, F. M., et al. (2002). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. The Journal of Organic Chemistry, 67(26), 9479-9487.
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Clark, J. (2016). Fractional distillation. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Quora. (2017). Which is more stable, dicyclopropylmethyl carbocation or triphenylmethyl carbocation?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylmagnesium bromide. Retrieved from [Link]
-
ResearchGate. (2002). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved from [Link]
-
Britannica. (n.d.). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dicyclopropyl carbinol (CAS 14300-33-5). Retrieved from [Link]
-
ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Retrieved from [Link]
-
ResearchGate. (n.d.). EXPERIMENT SEVEN - SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. Retrieved from [Link]
-
Metlin. (2023). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]
-
ResearchGate. (1999). Side Reactions in a Grignard Synthesis. Retrieved from [Link]
-
ACS Publications. (1974). Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Retrieved from [Link]
-
NCBI. (2022). Table 4-2, Physical and Chemical Properties of 1,1-Dichloroethene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation?. Retrieved from [Link]
-
MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Retrieved from [Link]
-
NCBI. (2021). Table 4-2, Physical and Chemical Properties of 1,2-Dichloropropane. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
MDPI. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. Retrieved from [Link]
-
ResearchGate. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Retrieved from [Link]
-
MDPI. (2019). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Retrieved from [Link]
-
Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]
-
ResearchGate. (2018). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Retrieved from [Link]
- Google Patents. (2011). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-DICYCLOPROPYL-ETHANOL CAS#: 18895-50-6 [amp.chemicalbook.com]
- 8. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. purdue.edu [purdue.edu]
- 13. Gas chromatography of Alcohols [delloyd.50megs.com]
- 14. researchgate.net [researchgate.net]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. Purification [chem.rochester.edu]
- 18. agilent.com [agilent.com]
- 19. phillysim.org [phillysim.org]
Technical Support Center: Synthesis of 1,1-Dicyclopropylethanol
Welcome to the technical support center for the synthesis of 1,1-dicyclopropylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the nuances of the Grignard reaction-based synthesis, focusing on practical solutions to common challenges and the underlying chemical principles.
Diagram: Synthesis Workflow and Key Checkpoints
The following diagram illustrates the typical workflow for the synthesis of 1,1-dicyclopropylethanol, highlighting critical stages where monitoring and control are essential for maximizing yield and purity.
Caption: Workflow for 1,1-Dicyclopropylethanol Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,1-dicyclopropylethanol, providing explanations and actionable solutions.
Part 1: Grignard Reagent (Cyclopropylmagnesium Bromide) Formation
Question 1: My Grignard reaction won't start. The iodine color persists and there is no reflux.
Answer: This is a common initiation problem, often due to a passivated magnesium surface or the presence of moisture.
-
Causality: Magnesium turnings can develop an oxide layer (MgO) that prevents reaction with the alkyl halide. Grignard reagents are also highly sensitive to protic sources, such as water, which will quench the reaction.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried before use, and anhydrous solvents are essential.[1]
-
Magnesium Activation:
-
Mechanically crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[1]
-
Add a small crystal of iodine. Its disappearance is an indicator of reaction initiation.[2]
-
If the reaction still fails to start, gentle warming with a heat gun can be applied. Be prepared to cool the flask if the reaction becomes too vigorous.[2]
-
-
Initiator Addition: Add a small portion (a few drops) of a pre-formed Grignard solution from a previous successful batch to "jump-start" the reaction.
-
Question 2: The yield of my cyclopropylmagnesium bromide is low, and I've noticed a significant amount of a higher boiling point byproduct.
Answer: Low yields of the Grignard reagent are often due to the Wurtz coupling side reaction, which produces dicyclopropyl.
-
Causality: The Wurtz reaction is a coupling of two alkyl halides in the presence of a metal, in this case, sodium, to form a new alkane.[3][4][5][6][7] In Grignard reagent formation, a similar coupling can occur where the formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to produce R-R.[3]
R-MgX + R-X → R-R + MgX₂
-
Troubleshooting Steps:
-
Control Addition Rate: Add the cyclopropyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.
-
Maintain Gentle Reflux: Ensure the reaction temperature is controlled to maintain a gentle reflux. Overheating can accelerate side reactions.
-
Use Finely Dispersed Magnesium: While not always practical, using more finely divided magnesium can increase the surface area and favor the desired reaction.
-
Part 2: Grignard Addition to Dicyclopropyl Ketone
Question 3: The yield of 1,1-dicyclopropylethanol is low, and I am recovering a significant amount of unreacted dicyclopropyl ketone.
Answer: This issue often points to problems with the nucleophilic addition step, which can be hindered by steric effects or competing side reactions. Dicyclopropyl ketone is a sterically hindered ketone.
-
Causality:
-
Steric Hindrance: The bulky cyclopropyl groups on both the Grignard reagent and the ketone can sterically impede the nucleophilic attack on the carbonyl carbon.[8][9]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is a common side reaction with sterically hindered ketones.[8][9] Upon work-up, the enolate is protonated, regenerating the starting ketone.
-
Reduction: If the Grignard reagent has β-hydrogens (which cyclopropylmagnesium bromide does not), it can act as a reducing agent, delivering a hydride to the carbonyl carbon.[8][9] While less likely with a cyclopropyl Grignard, it's a possibility to consider with other Grignard reagents.
-
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: While the initial addition is typically done at 0°C to control the exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (2-4 hours or even overnight) can help drive the sterically hindered reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Use an Excess of Grignard Reagent: Employing a slight excess (1.1-1.5 equivalents) of the cyclopropylmagnesium bromide solution can help to push the reaction forward.[2]
-
Consider a Different Solvent: While diethyl ether and THF are standard, in some cases, a less coordinating solvent might alter the aggregation state of the Grignard reagent and influence reactivity.
-
Question 4: During the acidic work-up, I am observing the formation of unexpected byproducts and a decrease in the desired product yield.
Answer: This is likely due to the acid-catalyzed rearrangement of the tertiary cyclopropylcarbinol product.
-
Causality: Tertiary alcohols, particularly those adjacent to strained rings like cyclopropanes, are susceptible to rearrangement under acidic conditions. The protonation of the hydroxyl group followed by the loss of water generates a carbocation. This carbocation can then undergo rearrangement, such as a ring-opening of one of the cyclopropyl groups, to form more stable carbocation intermediates. This is analogous to the Pinacol rearrangement of 1,2-diols.[10][11][12][13]
-
Troubleshooting Steps:
-
Use a Mild Quenching Agent: Instead of strong acids like HCl or H₂SO₄, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This provides a mildly acidic proton source that is generally sufficient to hydrolyze the magnesium alkoxide without causing significant rearrangement of the product.
-
Maintain Low Temperature: Perform the quenching step at 0°C to minimize the rate of potential rearrangement reactions.[2]
-
Rapid Work-up: Do not allow the reaction mixture to remain in the acidic aqueous phase for an extended period. Promptly proceed with the extraction of the product into an organic solvent.
-
Part 3: Purification and Characterization
Question 5: I am having difficulty purifying my 1,1-dicyclopropylethanol by distillation due to its high boiling point.
Answer: High-boiling point alcohols can be challenging to purify without decomposition.
-
Causality: Alcohols, due to hydrogen bonding, have higher boiling points than other organic molecules of similar molecular weight.[14] High temperatures required for atmospheric distillation can lead to decomposition or rearrangement of the product.
-
Troubleshooting Steps:
-
Vacuum Distillation: This is the preferred method for purifying high-boiling point liquids.[14] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.
-
Column Chromatography: If distillation is not effective or leads to product loss, purification by column chromatography on silica gel is a viable alternative.[2] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the more polar alcohol product from less polar impurities like any unreacted ketone or Wurtz coupling byproducts.
-
Steam Distillation: For some high-boiling alcohols, steam distillation can be an effective purification technique, as it relies on the formation of a low-boiling azeotrope with water.[15]
-
Question 6: How can I confirm the identity and purity of my synthesized 1,1-dicyclopropylethanol?
Answer: Spectroscopic methods are essential for the characterization of your final product.
-
Causality: Each organic molecule has a unique spectroscopic fingerprint that can be used for its identification and to assess its purity.
-
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will show characteristic signals for the different protons in the molecule. You would expect to see signals for the cyclopropyl protons (typically in the upfield region, around 0-1 ppm) and a singlet for the methyl protons. The absence of an aldehydic or ketonic proton signal from the starting material is a good indication of reaction completion. The integration of the signals will correspond to the number of protons of each type.[16][17][18][19][20]
-
¹³C NMR: This will show the number of unique carbon atoms in the molecule. You would expect to see signals for the cyclopropyl carbons, the methyl carbon, and the quaternary carbon bearing the hydroxyl group.
-
-
Infrared (IR) Spectroscopy: A key feature to look for is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretch of an alcohol. The disappearance of the strong carbonyl (C=O) stretch from the starting ketone (typically around 1700 cm⁻¹) is another indicator of a successful reaction.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the addition of the cyclopropyl group to the dicyclopropyl ketone.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Grignard Formation | ||
| Cyclopropyl Bromide : Mg ratio | 1 : 1.1-1.5 | Excess Mg ensures complete reaction of the alkyl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent.[1] |
| Initiation | Small crystal of I₂ or mechanical grinding | Activates the Mg surface by removing the oxide layer.[1][2] |
| Grignard Addition | ||
| Grignard : Ketone ratio | 1.1-1.5 : 1 | A slight excess of the Grignard reagent helps to drive the reaction to completion, especially with hindered ketones.[2] |
| Addition Temperature | 0°C | Controls the exothermic nature of the reaction.[2] |
| Reaction Temperature | 0°C to Room Temperature | Allows the reaction to proceed to completion. |
| Work-up | ||
| Quenching Agent | Saturated aqueous NH₄Cl | Mildly acidic to hydrolyze the alkoxide without causing significant product rearrangement.[2] |
| Quenching Temperature | 0°C | Minimizes the rate of potential side reactions.[2] |
Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Prepare a solution of cyclopropyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[2]
Protocol 2: Synthesis of 1,1-Dicyclopropylethanol
-
In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of dicyclopropyl ketone in anhydrous diethyl ether or THF.
-
Cool the ketone solution to 0°C in an ice bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution dropwise to the cooled ketone solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1,1-dicyclopropylethanol by vacuum distillation or column chromatography.[2]
References
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December). Optimizing reaction conditions for the synthesis of tertiary alcohols. BenchChem.
- Ma, C., & Wang, H. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
- BenchChem Technical Support Team. (2025, December). Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. BenchChem.
- Panov, D., & Tuulmets, A. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(19), 4076-4079.
- Hatano, M., Miyamoto, T., & Ishihara, K. (2006). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Synlett, 2006(11), 1762-1764.
-
Reactions of Grignard reagents. (2015, July 31). Organic chemistry teaching. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (1970). U.S.
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]
- Separation of primary, secondary, and tertiary alcohols by azeotropic distillation. (1949). U.S.
- Walborsky, H. M., & Zimmermann, C. (1992). The surface nature of Grignard reagent formation: Cyclopropylmagnesium bromide. Journal of the American Chemical Society, 114(13), 4996–5000.
- Garst, J. F., & Ungváry, F. (2001).
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Yasaei, Z. (2022, August 9). How to remove the excess of alcohol? ResearchGate. Retrieved from [Link]
-
Clark, J. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Soderberg, T. (2023, August 1). 3.3: Rearrangements. Chemistry LibreTexts. Retrieved from [Link]
-
Wurtz Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectroscopic characterization of the investigated compounds, d ppm, CDCl 3. Retrieved from [Link]
-
Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Science of Alcohol Distillation: Purifying Ethanol for Maximum Purity. (2024, May 24). YouTube. Retrieved from [Link]
-
Wurtz reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Sarpong, R., & Tantillo, D. J. (2011). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. The Journal of organic chemistry, 76(11), 4547–4555.
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]
-
Ashenhurst, J. (2023, January 10). The Pinacol Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Pinacol rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the mechanism for the acid-catalyzed pinacol rearrangement. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 1). Wurtz Reaction. Retrieved from [Link]
-
Wurtz reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Dadmun, M. D., & Saito, T. (2016). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 141(19), 5546–5552.
- Eichhorn, E., Schmidt, H., & Gessner, F. H. (2017). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate.
-
ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Wurtz Reaction [organic-chemistry.org]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 13. Draw the mechanism for the acid-catalyzed pinacol rearrangement o... | Study Prep in Pearson+ [pearson.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. bionmr.unl.edu [bionmr.unl.edu]
- 18. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. shd-pub.org.rs [shd-pub.org.rs]
- 20. researchgate.net [researchgate.net]
Managing the stability of 1,1-dicyclopropylethanol in acidic media
Introduction: Navigating the Reactivity of Dicyclopropylcarbinyl Systems
Welcome to the technical support guide for 1,1-dicyclopropylethanol. This molecule, while a valuable synthetic intermediate, presents unique stability challenges, particularly in acidic environments. Its structure, a tertiary alcohol bearing two cyclopropyl rings, is predisposed to rapid and often complex rearrangements upon formation of the corresponding carbocation.
This guide is designed for researchers and drug development professionals who encounter unexpected side reactions, low yields, or complete degradation when using this reagent under acidic conditions. We will move beyond simple procedural steps to explore the underlying mechanistic principles, empowering you to troubleshoot effectively and design robust, high-yielding experiments. Our focus is on the causality behind the instability and the self-validating protocols you can implement to manage it.
Part 1: The Core of the Problem - Understanding Cyclopropylcarbinyl Cation Instability
The central issue with handling 1,1-dicyclopropylethanol in acidic media is the facile formation and subsequent rearrangement of the dicyclopropylcarbinyl cation. Unlike simple tertiary carbocations, this intermediate exists within a dynamic manifold of rearranging structures.
Q1: I've added a catalytic amount of acid to my reaction, and my starting material has completely disappeared, replaced by a complex mixture of products on my TLC plate. What is happening?
A1: You are observing the classic acid-catalyzed decomposition pathway for a cyclopropylcarbinol. The process begins with the protonation of the hydroxyl group by the acid catalyst, which turns it into an excellent leaving group (water).[1][2][3] Loss of water generates a tertiary carbocation. However, this is no ordinary carbocation. The adjacent cyclopropyl groups, with their high degree of p-character, participate in stabilizing the positive charge, leading to an extremely rapid series of rearrangements known as the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement.[4][5]
This process is a type of Wagner-Meerwein rearrangement, where the strained cyclopropane rings open and rearrange to form more stable carbocationic intermediates, which then lead to a variety of kinetic and thermodynamic products.[6][7][8] The result is often an intractable mixture of isomeric alkenes and other rearranged products.
Part 2: Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues you may encounter during your experiments.
Q2: I only wanted to perform a simple dehydration to get the corresponding alkene, but my yield is very low and I see multiple alkene isomers. Why isn't it a clean E1 elimination?
A2: While a standard tertiary alcohol undergoes a predictable E1 elimination to form the most substituted (Zaitsev's) alkene, the dicyclopropylcarbinyl system is different.[1][9] The carbocation intermediate doesn't just sit still waiting for a base to remove a proton. As shown in Figure 1, it rapidly isomerizes. Deprotonation can occur from any of the cationic intermediates (C, D, or E), leading to a mixture of alkenes with different carbon skeletons. The high rate of rearrangement is competitive with, or even faster than, the rate of deprotonation, which explains the poor yield of any single desired product.[10]
Q3: Can I use a Lewis acid instead of a Brønsted acid to avoid these issues?
A3: Switching to a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, Bi(OTf)₃) is a valid strategy, but it requires careful consideration. Lewis acids coordinate to the hydroxyl group, also making it a better leaving group. This can initiate the same cascade of rearrangements.[11] However, the choice of Lewis acid and its counter-ion can sometimes offer better control. For instance, some catalytic systems are designed to promote a specific, controlled ring-opening or rearrangement, which, while not preserving the original skeleton, can be synthetically useful.[11][12] The key is that any reagent that promotes carbocation formation at that center risks initiating rearrangement.
Q4: My reaction seems to work initially, but the product decomposes during silica gel chromatography. How can I improve my purification?
A4: This is a common and critical issue. Residual acid from the reaction or the inherent acidity of standard silica gel can catalyze the decomposition of your acid-sensitive product on the column.
Self-Validating Protocol Steps:
-
Thorough Quenching: Before extraction, quench the reaction with a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).
-
Verify Neutral pH: Check the pH of the aqueous layer with pH paper to ensure all acid has been neutralized.
-
Wash Thoroughly: During the work-up, wash the organic layer with brine to remove residual aqueous base.
-
Neutralize Your Silica: For chromatography, use silica gel that has been pre-treated with a base. A common method is to prepare a slurry of silica in a solvent containing 1-2% triethylamine (Et₃N), then evaporate the solvent. This "deactivated" or "neutralized" silica will prevent on-column degradation.
-
Consider Alternative Purification: If the product is still too sensitive, consider alternatives to silica gel chromatography, such as distillation, recrystallization, or chromatography on a more inert stationary phase like alumina (basic or neutral grade).
Part 3: Recommended Protocols for Managing Stability
Success with 1,1-dicyclopropylethanol hinges on minimizing the lifetime and reactivity of the carbocation intermediate.
Protocol 1: Controlled Acid-Catalyzed Reactions
This protocol is designed for reactions where an acidic catalyst is unavoidable but the dicyclopropylcarbinyl skeleton must be preserved.
-
Cool the Reaction Mixture: Begin by cooling the solution of 1,1-dicyclopropylethanol in an appropriate, dry, aprotic solvent (e.g., dichloromethane, THF) to a low temperature, typically between -78 °C and 0 °C.
-
Select the Right Acid: Choose the weakest possible acid that will still catalyze the desired reaction, or an acid with a non-nucleophilic conjugate base. (See Table 1).
-
Slow, Stoichiometric Addition: If the acid is a reagent, add it slowly via syringe pump to the cooled solution. If it is a catalyst, use the lowest effective loading. This keeps the instantaneous concentration of the protonated alcohol low.
-
Monitor Closely: Monitor the reaction by TLC or LC-MS at short intervals.
-
Rapid, Cold Quench: As soon as the starting material is consumed or the reaction reaches optimal conversion, immediately quench the reaction by pouring it into a vigorously stirred, cold aqueous solution of NaHCO₃. Do not let the reaction warm to room temperature before quenching.
-
Proceed to Neutral Work-up: Follow the purification guidelines outlined in Q4.
Table 1: Acid Selection Guide for Reactions with 1,1-Dicyclopropylethanol
| Acid Type | Example | Relative Strength | Suitability & Key Considerations |
| Brønsted (Strong) | H₂SO₄, HCl | Very Strong | Low Suitability. Highly likely to cause rapid, uncontrolled rearrangement and dehydration.[2][13] Avoid unless complete rearrangement is the goal. |
| Brønsted (Moderate) | p-TsOH, CSA | Strong | Moderate Suitability (with caution). Often used for dehydrations.[1] Use at low temperatures with careful monitoring. The non-nucleophilic tosylate anion is an advantage. |
| Lewis (Strong) | AlCl₃, TiCl₄ | Very Strong | Low Suitability. Very aggressive; will likely cause rapid decomposition. |
| Lewis (Moderate) | BF₃·OEt₂, Sc(OTf)₃ | Moderate | Use-Dependent. Can be effective for specific, controlled reactions but still poses a high risk of rearrangement.[11] Often requires low temperatures (-78 °C). |
| Heterogeneous | Amberlyst-15, Nafion | Strong (Solid) | Moderate Suitability. Can be advantageous as the catalyst can be filtered off, simplifying work-up and preventing product degradation during purification. |
graph TD { A[Start: Plan Acid-Catalyzed Reaction] --> B{Is preserving the dicyclopropyl skeleton critical?}; B -- Yes --> C[PRIORITIZE STABILITY]; B -- No --> D[REARRANGEMENT IS ACCEPTABLE/DESIRED];C --> E{Select Reaction Conditions}; E --> F[Use Low Temperature (-78°C to 0°C)]; E --> G[Choose Mildest Possible Acid (See Table 1)]; E --> H[Add Acid Slowly / Use Low Catalyst Loading]; H --> I[Monitor Reaction Closely (TLC/LCMS)]; I --> J{Reaction Complete?}; J -- Yes --> K[Perform Rapid, Cold Quench (NaHCO3)]; J -- No --> I; K --> L[Neutralize Silica Gel for Chromatography]; L --> M[Purified Product]; D --> N[Select Conditions to Favor Desired Rearrangement]; N --> O[Consult Literature for Specific Rearrangement Protocols]; O --> P[Characterize Product Mixture Carefully]; P --> Q[Isomeric Product(s)];
}
Part 4: Characterization of Potential Byproducts
If rearrangement does occur, it is crucial to identify the resulting structures. NMR spectroscopy is the most powerful tool for this.
Q5: What NMR signals should I look for to confirm if my starting material has rearranged?
A5: The disappearance of the characteristic 1,1-dicyclopropylethanol signals and the appearance of new, distinct signals are key.
Table 2: Estimated ¹H NMR Chemical Shift Comparison
| Moiety | In 1,1-Dicyclopropylethanol (Estimated δ, ppm) | In Potential Rearranged Products (Estimated δ, ppm) | Rationale for Change |
| Methyl (CH₃) | ~1.2 (s) | ~1.6 - 2.1 (s or d) | Deshielding due to proximity to a double bond or a more substituted carbon center. |
| Cyclopropyl (CH/CH₂) | ~0.2 - 0.6 (m) | Signal Absent or Greatly Diminished | The cyclopropane ring has opened. |
| Vinyl (C=CH) | Absent | ~4.5 - 6.0 (m) | Formation of alkene(s) via dehydration or rearrangement. |
| Cyclobutyl (CH/CH₂) | Absent | ~1.5 - 2.5 (m) | Appearance of signals for a new four-membered ring. |
| Allylic (C=C-CH) | Absent | ~2.0 - 2.5 (m) | Protons adjacent to a newly formed double bond. |
Note: These are estimated chemical shifts in CDCl₃. Actual values will vary based on the specific structure and solvent.[14][15][16] The most definitive evidence of rearrangement is the loss of the high-field signals (0.2-0.6 ppm) characteristic of the strained cyclopropyl protons.
References
-
Creary, X. (2006). Super-stabilized carbocations. Beilstein Journal of Organic Chemistry, 2(8). [Link]
-
Kass, S. R. (2000). The Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides. Journal of the American Chemical Society, 122(35), 8567–8572. [Link]
-
Poulter, C. D., & Winstein, S. (1972). Solvolysis and degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement of a hexamethylcyclopropylcarbinyl system. Journal of the American Chemical Society, 94(7), 2297–2303. [Link]
-
Silver, M. S. (1961). Stereochemical Study of Cyclopropylcarbinyl Derivatives in Carbonium-Ion Reactions (Dissertation). California Institute of Technology. [Link]
-
Poulter, C. D., & Winstein, S. (1972). The cyclopropyldimethylcarbinyl system. Journal of the American Chemical Society, 94(7), 2304–2308. [Link]
-
Wikipedia contributors. (2023). Wagner–Meerwein rearrangement. Wikipedia. [Link]
-
Sandridge, M. J., et al. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)₃-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols. The Journal of Organic Chemistry, 82(20), 10883–10897. [Link]
-
Al-Huniti, M. H., & Al-Sheikh, A. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149. [Link]
-
Wikibooks contributors. (2022). Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Wagner-Meerwein Rearrangement. Wikibooks. [Link]
-
LibreTexts. (2023). Wagner-Meerwein Rearrangement. Chemistry LibreTexts. [Link]
-
ChemTube3D. (n.d.). Wagner-Meerwein rearrangement. University of Liverpool. [Link]
-
LibreTexts. (2023). Wagner-Meerwein Rearrangement. Chemistry LibreTexts. [Link]
-
Wang, Z., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19). [Link]
-
Tius, M. A., & Hu, H. (2010). Understanding the fate of the oxyallyl cation following Nazarov electrocyclization: sequential Wagner-Meerwein migrations and the synthesis of spirocyclic cyclopentenones. Organic letters, 12(18), 4108–4111. [Link]
-
Asymmetric Synthesis. (n.d.). Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Thieme. [Link]
-
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (With Acid). [Link]
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Organic Chemistry Explained. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube. [Link]
-
LibreTexts. (2020). Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Kadrowski, B. (2020, April 24). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements [Video]. YouTube. [Link]
-
jOeCHEM. (2019, February 9). Dehydration with Sulfuric Acid (E1 Mechanism) [Video]. YouTube. [Link]
-
University of Manitoba. (n.d.). Notes on NMR Solvents. [Link]
-
Williams, R. M. (n.d.). Tables For Organic Structure Analysis. Colorado State University. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Wagner-Meerwein Rearrangement - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Troubleshooting unexpected byproducts in 1,1-dicyclopropylethanol reactions
Welcome to the technical support guide for the synthesis of 1,1-dicyclopropylethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you diagnose and resolve issues related to unexpected byproduct formation and low yields.
Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis of 1,1-dicyclopropylethanol, which is typically achieved via the addition of cyclopropylmagnesium bromide to an appropriate carbonyl compound.
Q1: My reaction yield is significantly low, and upon analysis (¹H NMR, GC-MS), I've recovered a large amount of my starting material, dicyclopropyl ketone. What is the likely cause?
A: This is a classic issue where the Grignard reagent is acting as a base rather than a nucleophile, leading to enolization of the ketone.[1]
-
Causality: Dicyclopropyl ketone, while not excessively hindered, possesses α-protons that can be abstracted by the strongly basic cyclopropylmagnesium bromide. This acid-base reaction forms a magnesium enolate, which is unreactive toward further nucleophilic addition. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone. This pathway competes directly with the desired nucleophilic addition to the carbonyl carbon.[1][2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., -78 °C to 0 °C). Nucleophilic addition has a lower activation energy than enolization. By reducing the thermal energy of the system, you can significantly favor the desired reaction pathway.[3]
-
Use a Less Basic Grignard Reagent Variant: While not always feasible, switching to a less basic organometallic reagent, such as an organolithium or organocerium (via transmetalation with CeCl₃), can sometimes mitigate this issue by reducing the propensity for deprotonation.
-
Slow Addition: Add the Grignard reagent solution dropwise to the ketone solution. This maintains a low instantaneous concentration of the Grignard reagent, which can disfavor the bimolecular enolization process relative to the nucleophilic attack.
-
Q2: My analysis shows a significant byproduct with a mass corresponding to dicyclopropylmethanol, a secondary alcohol. Why is my ketone being reduced?
A: This byproduct results from the reduction of the ketone by the Grignard reagent, a process known as Grignard reduction.
-
Causality: This side reaction occurs when the Grignard reagent possesses a β-hydrogen. In the case of reagents like ethylmagnesium bromide, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state (a Meerwein–Ponndorf–Verley-type reduction).[1] While cyclopropylmagnesium bromide does not have β-hydrogens, impurities in the magnesium or solvent, or side reactions during Grignard formation, can sometimes generate species capable of hydride donation. More commonly, if you are using a Grignard reagent like isopropylmagnesium bromide for another synthesis, this is a major pathway. For cyclopropylmagnesium bromide, this is less common but can occur if there are reactive impurities.
-
Troubleshooting Steps:
-
Ensure High-Purity Reagents: Use high-purity magnesium turnings and freshly distilled, anhydrous solvents (THF or diethyl ether) to minimize potential sources of hydride-donating impurities.[3]
-
Verify Grignard Reagent Integrity: Ensure your cyclopropyl bromide is pure. Contaminants could lead to the formation of other Grignard reagents that do contain β-hydrogens.
-
Control Reaction Temperature: As with enolization, lower temperatures can help favor the desired nucleophilic addition over the reduction pathway.
-
Q3: I'm synthesizing the target from ethyl acetate and two equivalents of cyclopropylmagnesium bromide, but I'm isolating dicyclopropyl ketone as a major byproduct. How can I promote the second addition?
A: The formation of the ketone intermediate is expected, but its accumulation indicates that the second equivalent of the Grignard reagent is not reacting efficiently.[4][5]
-
Causality: The reaction of an ester with a Grignard reagent proceeds in two steps. The first addition forms a tetrahedral intermediate, which collapses to eliminate the ethoxide leaving group, generating a ketone (dicyclopropyl ketone in this case).[4] This ketone must then react with a second molecule of the Grignard reagent. The newly formed ketone is generally more reactive than the starting ester; however, if the reaction is quenched prematurely, or if the Grignard reagent is consumed by side reactions (e.g., with moisture), the ketone will be isolated as a major product.
-
Troubleshooting Steps:
-
Use a Molar Excess of Grignard Reagent: Ensure you are using at least 2.1 to 2.2 equivalents of the Grignard reagent to account for any losses due to moisture or side reactions.
-
Maintain Anhydrous Conditions: The Grignard reagent is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[3]
-
Allow Sufficient Reaction Time: After the ester addition, allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours at room temperature) to ensure the second addition goes to completion. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the ketone intermediate before workup.[6]
-
Q4: During the formation of my cyclopropylmagnesium bromide, I notice gas evolution, and the final yield of my desired alcohol is lower than expected. What's happening?
A: The formation of Grignard reagents from highly strained rings like cyclopropyl bromide can be accompanied by side reactions involving radical intermediates.
-
Causality: The formation of cyclopropylmagnesium bromide can proceed through single-electron transfer (SET) mechanisms, generating cyclopropyl radicals as intermediates.[7] These highly reactive radicals can abstract a hydrogen atom from the ether solvent (e.g., THF or diethyl ether), producing cyclopropane gas and a solvent-derived radical.[8] This side reaction consumes the cyclopropyl bromide in a non-productive pathway, reducing the overall yield of the active Grignard reagent.
-
Troubleshooting Steps:
-
Control Initiation and Temperature: The formation of Grignard reagents is exothermic.[3] Use an ice bath to control the reaction temperature once it has been initiated. Overheating can promote radical side reactions.
-
Activate Magnesium Properly: Use a crystal of iodine or a small amount of 1,2-dibromoethane to activate the surface of the magnesium. This helps ensure a smooth and controlled initiation rather than a violent, uncontrolled reaction that can favor side pathways.
-
Titrate the Grignard Reagent: Before adding your carbonyl substrate, titrate a small aliquot of your prepared Grignard reagent to determine its exact molarity. This will allow you to add the correct stoichiometric amount for the main reaction, compensating for any losses during its formation.
-
Troubleshooting Workflow & Methodologies
General Troubleshooting Logic
When faced with a low yield or unexpected byproducts, a systematic approach is crucial. The following workflow, represented visually, can guide your investigation.
Caption: Troubleshooting Decision Tree for 1,1-Dicyclopropylethanol Synthesis.
Data & Protocols
Table 1: Typical Grignard Reaction Parameters for Tertiary Alcohol Synthesis
| Parameter | Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Diethyl Ether or THF | Must be rigorously dried. THF is often preferred for its higher boiling point and better solvating properties.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the highly reactive Grignard reagent from quenching with atmospheric oxygen or moisture. |
| Temperature | 0 °C to Room Temperature | Lower temperatures (-78 °C to 0 °C) are often required during addition to control exotherms and minimize side reactions like enolization.[3] |
| Stoichiometry (from Ketone) | 1.1 - 1.2 equivalents of Grignard | A slight excess ensures complete consumption of the ketone. |
| Stoichiometry (from Ester) | > 2.1 equivalents of Grignard | Two equivalents are required mechanistically; a slight excess accounts for any reagent loss.[4] |
| Workup | Saturated aq. NH₄Cl or dilute HCl | A buffered ammonium chloride solution is a milder quenching agent, often used to prevent acid-catalyzed degradation of sensitive tertiary alcohols.[9] |
Protocol 1: Synthesis of 1,1-Dicyclopropylethanol from Dicyclopropyl Ketone
Safety: Grignard reagents are highly reactive and flammable. All operations must be conducted in a fume hood under an inert atmosphere, away from ignition sources.[3]
1. Reaction Setup:
-
Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen/argon inlet), and a pressure-equalizing addition funnel.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of inert gas.
2. Grignard Reagent Addition:
-
Charge the flask with dicyclopropyl ketone (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the solution of cyclopropylmagnesium bromide (1.1 eq) to the addition funnel.
-
Add the Grignard solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
3. Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed.
4. Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield pure 1,1-dicyclopropylethanol.
Diagram: Grignard Reaction Pathways
Caption: Competing Pathways in the Grignard Reaction with a Ketone.
References
- Kulinkovich, O. G. (1989). The Kulinkovich reaction. Grokipedia.
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]
-
Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. Organic Letters. [Link]
-
Asensio, G., et al. (2016). Grignard Reactions and Synthesis. Master Organic Chemistry. [Link]
-
De Boer, H. J. R., et al. (1986). Solvent attack in Grignard reagent formation from bromocyclopropane and 1-bromohexane in diethyl ether. ResearchGate. [Link]
-
Purification of clove oil via typical batch distillation column. CORE. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. leah4sci.com [leah4sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Scale-Up Synthesis of 1,1-Dicyclopropylethanol
Welcome to the technical support center for the synthesis of 1,1-dicyclopropylethanol. This guide is designed for researchers, process chemists, and drug development professionals navigating the challenges of scaling this valuable synthesis from the bench to pilot scale. As a tertiary alcohol featuring two strained cyclopropyl rings, this molecule presents unique synthetic hurdles that require careful consideration of reaction dynamics, thermal safety, and purification strategies.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, grounded in mechanistic principles and field-proven insights. We will address common failure points in a direct question-and-answer format, offering robust solutions to ensure your scale-up is successful, safe, and reproducible.
Section 1: Synthesis Strategy & Precursor Challenges
The most common and industrially viable route to 1,1-dicyclopropylethanol is the Grignard addition of a methyl organometallic reagent to a dicyclopropyl ketone precursor.[1] Therefore, a successful scale-up of the final product is critically dependent on a reliable supply of the ketone intermediate.
FAQ: What is the most scalable route to dicyclopropyl ketone?
While several routes exist, the most frequently cited methods for preparing dicyclopropyl ketone (CAS 1121-37-5) on a larger scale start from either γ-butyrolactone or 1,7-dichloro-4-heptanone.[2][3][4]
| Starting Material | Key Reagents | Advantages | Scale-Up Challenges |
| γ-Butyrolactone | Sodium methoxide, Hydrochloric acid, Sodium hydroxide | Readily available and inexpensive starting material.[2] | Multi-step process involving high temperatures and strong acids/bases; requires careful control of distillation and extraction steps.[5] |
| 1,7-dichloro-4-heptanone | Sodium hydroxide | A more direct, one-step cyclization.[4] | Precursor is less common and more expensive; reaction requires vigorous stirring and steam distillation for purification.[3] |
For most applications, the route from γ-butyrolactone is preferred for cost-effectiveness on scale, despite the more complex procedure. The key is rigorous process control during the distillation and work-up phases to ensure high purity of the ketone, which is critical for the subsequent Grignard step.
Section 2: The Grignard Reaction - A Guide to Troubleshooting Scale-Up
The addition of methylmagnesium bromide or a related Grignard reagent to dicyclopropyl ketone is the final, critical C-C bond formation. While straightforward on paper, this reaction is fraught with scale-up challenges, primarily related to its initiation and highly exothermic nature.[6][7]
Q1: My large-scale Grignard reaction is not initiating. What are the common causes and how can I fix it?
This is the most frequent and dangerous issue in scaling Grignard reactions. An "induction period" occurs when the reaction does not start, leading to a dangerous accumulation of the unreacted methyl Grignard reagent and ketone.[8] When the reaction finally initiates, the built-up reactants can react uncontrollably, leading to a violent exotherm.
Primary Causes & Solutions:
-
Passivated Magnesium (If preparing Grignard in-house): The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents reaction with the alkyl halide.
-
Solution: Activate the magnesium before adding the bulk of your reagents. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a portion of a previously successful Grignard reaction.[9] Vigorous stirring is also essential to mechanically break the MgO layer.
-
-
Wet Solvents or Glassware: Grignard reagents are potent bases and are instantly quenched by protic sources like water.[10]
-
Solution: Ensure all solvents (typically THF or diethyl ether) are rigorously dried (e.g., passed through activated alumina columns or distilled from sodium/benzophenone). All glassware must be oven or flame-dried immediately before use and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon). In-situ FTIR can be used to quantify water content in THF to confirm dryness before starting.[11]
-
-
Impure Reagents: Inhibitors in the alkyl halide or impurities in the ketone can suppress initiation.
-
Solution: Use freshly distilled reagents. Ensure your dicyclopropyl ketone precursor is free of acidic impurities from its synthesis.
-
Workflow: Troubleshooting Grignard Initiation This decision tree outlines a systematic approach to diagnosing and solving initiation failure.
Caption: A decision tree for troubleshooting Grignard initiation failure.
Q2: The reaction starts, but the temperature is rising too quickly. How can I control the exotherm on a large scale?
Effective heat management is the cornerstone of safe chemical scale-up. The challenge is that as you increase the reactor volume, the surface area available for cooling does not increase proportionally.[8] A reaction that is easily controlled in a 250 mL flask can become a dangerous runaway in a 50 L reactor.
The Surface Area to Volume Problem
Caption: The challenge of decreasing surface-area-to-volume ratio during scale-up.
Control Strategies:
-
Controlled Addition (Semi-Batch Operation): This is the most critical control parameter. Never mix all reagents at once. The Grignard reagent or the ketone should be added slowly to the reaction vessel, allowing the cooling system to keep pace with the heat generated. The addition rate should be directly tied to the internal temperature (T_internal). If T_internal rises above the set point, the addition must be stopped immediately.
-
Reverse Addition: Consider adding the ketone solution to the Grignard reagent instead of the other way around. This maintains a constant excess of the Grignard reagent, which can sometimes lead to cleaner reactions and more predictable thermal profiles.
-
Utilize Process Analytical Technology (PAT): In-situ monitoring tools like FTIR or reaction calorimetry are invaluable for scale-up.[9][11] An FTIR probe can monitor the real-time concentration of the ketone. If the ketone concentration begins to increase during the addition, it means the reaction is not consuming it as fast as it's being added, indicating a stall or insufficient cooling. This provides a direct, real-time safety control that is far more reliable than temperature alone.
Q3: My yield is low and I'm seeing significant byproducts. What side reactions should I be aware of?
Low yields are often traced back to side reactions, which become more pronounced on a larger scale due to longer reaction times and potential temperature deviations.
Common Side Reactions & Solutions:
-
Enolization of Dicyclopropyl Ketone: The methyl Grignard reagent is a strong base and can deprotonate the α-proton of the ketone to form an enolate. This consumes the Grignard reagent and the ketone without forming the desired product.
-
Solution: Perform the addition at low temperatures (e.g., -20 °C to 0 °C) to favor nucleophilic addition over deprotonation. The use of cerium (III) chloride (Luche conditions) can also be explored to increase the nucleophilicity of the organometallic reagent relative to its basicity, though this adds cost and complexity on scale.
-
-
Ring Opening of the Cyclopropyl Group: While generally stable, the strained cyclopropyl ring can be susceptible to cleavage under harsh acidic conditions, particularly during work-up. An unexpected observation has been recorded where work-up of a similar cyclopropyl carbinol intermediate with aqueous HBr led to ring cleavage.[12]
-
Solution: Use a milder, buffered quenching agent. Instead of strong acids like HCl, quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This buffers the pH and minimizes the risk of acid-catalyzed rearrangement or degradation.
-
-
Wurtz Coupling: If preparing the Grignard reagent in-situ, coupling of the methyl halide can occur, reducing the effective concentration of the active reagent.
-
Solution: This is often mitigated by slow addition of the methyl halide to the magnesium and ensuring the magnesium is highly activated to favor Grignard formation. Using commercially available, pre-titrated Grignard solutions is the most reliable way to avoid this on scale.
-
Section 3: Recommended Protocol & Workflow
This protocol is designed for lab-scale (10g of ketone) but incorporates principles essential for successful scale-up, such as controlled addition and careful thermal management.
Experimental Protocol: Synthesis of 1,1-Dicyclopropylethanol
-
Apparatus Setup:
-
Assemble a 1 L, 4-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet.
-
Ensure the entire system is under a positive pressure of inert gas.
-
-
Reagent Charging:
-
Charge the flask with a solution of methylmagnesium bromide in THF (e.g., 100 mL of a 1.0 M solution, 0.1 mol, 1.2 equivalents).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Substrate Addition (Rate-Controlled Step):
-
Dissolve dicyclopropyl ketone (11.0 g, 0.1 mol, 1.0 equivalent) in 50 mL of anhydrous THF and load it into the dropping funnel.
-
Begin adding the ketone solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C. The addition should take approximately 60-90 minutes.
-
Scale-Up Note: On a larger scale, this addition rate is determined by the reactor's cooling capacity. A process automation system would be programmed to stop the feed pump if the temperature exceeds its setpoint.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction for completion by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
-
Work-up (Quenching):
-
Cool the reaction mixture back down to 0 °C.
-
Prepare a separate vessel with 200 mL of a stirred, saturated aqueous solution of ammonium chloride, also cooled to 0 °C.
-
Slowly transfer the reaction mixture via cannula or pump into the ammonium chloride solution. Caution: This is an exothermic process. Maintain the quench pot temperature below 20 °C.
-
Continue stirring for 30 minutes until two clear layers form.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of ethyl acetate or MTBE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1,1-dicyclopropylethanol.
-
The product can be purified further by vacuum distillation or column chromatography if required.
-
General Synthesis Workflow
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 6. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Characterization of impurities from 1,1-dicyclopropylethanol synthesis
Technical Support Center: 1,1-Dicyclopropylethanol Synthesis
A Guide to the Characterization and Troubleshooting of Impurities for Researchers and Drug Development Professionals
Introduction
The synthesis of 1,1-dicyclopropylethanol, a valuable building block in pharmaceutical development, is most commonly achieved via the Grignard reaction of cyclopropylmagnesium bromide with an appropriate ester, such as ethyl acetate. While seemingly straightforward, this organometallic transformation is sensitive to reaction conditions and can generate a profile of process-related impurities. For professionals in drug development, a comprehensive understanding and characterization of these impurities are not merely academic exercises; they are critical components of ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).
This guide serves as a technical support resource, structured in a practical question-and-answer format. It is designed to provide researchers with field-proven insights and troubleshooting strategies for the common challenges encountered during this synthesis. We will delve into the mechanistic origins of common impurities, provide robust analytical protocols for their identification, and offer solutions to mitigate their formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Synthesis & Reaction Monitoring
Q1: My Grignard reaction of cyclopropyl bromide with magnesium is sluggish or fails to initiate. What are the common causes?
A: This is a frequent issue in Grignard synthesis, which is notoriously sensitive to atmospheric conditions. The root cause is almost always the presence of moisture or the passivation of the magnesium metal surface.
-
Causality—The Role of Anhydrous Conditions: Grignard reagents are potent nucleophiles and extremely strong bases.[1] They react readily with protic sources, especially water, in an acid-base reaction that consumes the reagent and forms cyclopropane.[2] This is why all glassware must be rigorously dried (oven-drying or flame-drying under vacuum is recommended) and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Solvents like diethyl ether or THF must be anhydrous.
-
Expert Insight—Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. This layer must be disrupted. Mechanical activation by crushing the magnesium turnings in situ with a glass rod can be effective.[1] Chemical activation is often preferred; adding a small crystal of iodine is a common practice. The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[3]
Q2: My reaction yield is low, and I observe gas evolution during the Grignard reagent formation. What side reactions are occurring?
A: Low yields are often attributable to side reactions that consume either the Grignard reagent or the starting materials.
-
Protonolysis: As mentioned in Q1, reaction with trace water will quench the Grignard reagent, producing cyclopropane gas.[4] This is a major pathway for reagent loss if anhydrous conditions are not strictly maintained.
-
Radical Pathways and Wurtz-Type Coupling: The formation of a Grignard reagent is not a simple insertion; it involves single-electron transfer (SET) mechanisms and the formation of radical intermediates.[5][6] The cyclopropyl radical is an intermediate in this process.[7][8] These radicals can couple to form bicyclopropyl, a common dimeric impurity. This side reaction is particularly prevalent if the concentration of the alkyl halide is high locally, or if the reaction temperature is not adequately controlled.
Impurity Identification & Characterization
Q3: My GC-MS analysis shows a significant peak with a mass corresponding to dicyclopropyl ketone. Why is this present and how can I minimize it?
A: The presence of dicyclopropyl ketone is one of the most common process-related impurities and points to an incomplete reaction.
-
Causality—A Stepwise Addition: The reaction of a Grignard reagent with an ester is a two-step nucleophilic acyl substitution/addition process.[9][10]
-
The first equivalent of cyclopropylmagnesium bromide adds to the ester's carbonyl group to form a tetrahedral intermediate.
-
This intermediate collapses, expelling the ethoxide leaving group to form dicyclopropyl ketone.
-
A second equivalent of the Grignard reagent must then react with this newly formed ketone to yield the tertiary alkoxide, which is protonated during workup to give the final 1,1-dicyclopropylethanol product.
The presence of the ketone impurity indicates that the reaction stalled after the first addition. This can be due to insufficient Grignard reagent (less than the required 2 equivalents), poor reactivity of the ketone, or quenching of the reagent before the second addition can occur.
-
-
Mitigation Strategy: Ensure that at least two full equivalents of the Grignard reagent are used. A slight excess (e.g., 2.1-2.2 equivalents) is often beneficial. Adding the ester solution slowly to the Grignard reagent solution (inverse addition) at a controlled temperature (e.g., 0 °C) can also help ensure the ketone intermediate reacts as it is formed.
Q4: My crude ¹H NMR spectrum is complex. How can I identify signals from common impurities?
A: ¹H NMR is a powerful tool for identifying impurities, provided you know what to look for.[11][12] Comparing your spectrum to reference spectra of known impurities is key.[13]
-
Dicyclopropyl Ketone: Will show characteristic signals for the cyclopropyl protons adjacent to a carbonyl group, typically shifted downfield compared to those in the final alcohol product.
-
Ethyl Acetate (unreacted): Look for the characteristic quartet around 4.1 ppm and triplet around 1.2 ppm for the ethyl group, and a sharp singlet around 2.0 ppm for the acetyl methyl group.
-
Bicyclopropyl: This symmetric molecule will show a complex, high-field multiplet for the cyclopropyl protons.
-
Solvent Residues: Diethyl ether (quartet at ~3.5 ppm, triplet at ~1.2 ppm) or THF (multiplets at ~3.7 and ~1.8 ppm) are common.
Table 1: Common Impurities in 1,1-Dicyclopropylethanol Synthesis
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Typical Analytical Observation |
| Dicyclopropyl ketone | 110.15 | GC-MS: M+ at m/z 110. IR: Strong C=O stretch ~1690 cm⁻¹. | |
| Bicyclopropyl | 82.14 | GC-MS: M+ at m/z 82. ¹H NMR: High-field multiplets. | |
| Cyclopropane | 42.08 | Detected by headspace GC-MS if gas evolution is analyzed. | |
| Ethyl Acetate | 88.11 | GC-MS: M+ at m/z 88. ¹H NMR: Distinctive ethyl and acetyl signals. |
(Note: Placeholder images are used for structures.)
Purification & Final Analysis
Q5: How can I effectively separate the dicyclopropyl ketone intermediate from my final alcohol product?
A: The polarity difference between the ketone and the tertiary alcohol is the key to their separation.
-
Expert Recommendation—Column Chromatography: Flash column chromatography on silica gel is the most effective method for laboratory-scale purification. The 1,1-dicyclopropylethanol product is more polar than the dicyclopropyl ketone due to the presence of the hydroxyl group. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will elute the less polar ketone first, followed by the desired alcohol product.
-
Alternative—Distillation: If the scale is large enough and the boiling points are sufficiently different, fractional distillation under reduced pressure can also be a viable, though potentially less efficient, separation method.
Q6: What is the recommended analytical workflow for identifying and quantifying impurities in my final, purified product?
A: A multi-technique approach is essential for robust characterization, as required in pharmaceutical development.[14][15][16][17]
Visualized Workflow: Impurity Characterization
The following diagram outlines a logical workflow for the synthesis and subsequent impurity analysis of 1,1-dicyclopropylethanol.
Caption: Workflow for synthesis, purification, and analysis.
Analytical Protocols
Protocol 1: GC-MS Method for Routine Analysis of Reaction Mixture
This method is ideal for monitoring reaction progress and identifying volatile components like the starting materials, product, and ketone intermediate.[1][18]
-
Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in saturated aqueous NH₄Cl solution. Extract with diethyl ether (~1 mL). Dry the ether layer with a small amount of anhydrous Na₂SO₄. Dilute an aliquot of the ether layer with additional diethyl ether for analysis.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Data Analysis: Identify peaks by comparing their mass spectra with a known library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify relative peak areas to estimate the conversion and impurity levels.
Table 2: Suggested GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 35 - 350 amu |
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
NMR is the definitive technique for unambiguous structure elucidation of the final product and any isolated impurities.[19][20]
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Data Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the connectivity and stereochemistry of the molecule. For 1,1-dicyclopropylethanol, expect a singlet for the methyl group, complex high-field multiplets for the cyclopropyl protons, and a singlet for the hydroxyl proton (which may be broad or exchangeable with D₂O).
Protocol 3: HPLC Method for High-Purity Assessment
For final purity assessment, especially for non-volatile impurities, HPLC is the method of choice. Since 1,1-dicyclopropylethanol lacks a strong UV chromophore, detection can be challenging.[21][22]
-
Instrumentation: An HPLC system with either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be performed to allow for UV detection.[23]
-
Column: A normal-phase column (e.g., silica) or a reverse-phase column (e.g., C18) can be used, depending on the impurity profile.
-
Mobile Phase:
-
Normal Phase: Isocratic mixture of hexane and isopropanol (e.g., 98:2 v/v).
-
Reverse Phase: Isocratic mixture of acetonitrile and water.
-
-
Method Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines, especially if the product is intended for pharmaceutical use.
Visualized Reaction Pathway & Impurity Formation
The following diagram illustrates the primary synthesis route and the formation of key side products.
Caption: Synthesis pathway and major impurity sources.
References
-
The GC–MS Observation of Intermediates in a Stepwise Grignard Addition Reaction | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. [Link]
-
The GC–MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. (n.d.). Sci-Hub. [Link]
-
The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. (n.d.). Dialnet. [Link]
-
Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF. (2001). ResearchGate. [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. (2001). PubMed. [Link]
-
The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction | Request PDF. (2007). ResearchGate. [Link]
-
Organometallic Chemistry | Bruker. (n.d.). Bruker. [Link]
-
Trapping of Free Alkyl Radical Intermediates in the Reaction of Alkyl Bromides with Magnesium. (n.d.). Harvard University. [Link]
-
Synthesis of 1, 1-cyclopropanedimethanol. (2007). ResearchGate. [Link]
-
13.7: Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1990). ACS Publications. [Link]
-
NMR in Organometallic Chemistry. (n.d.). SpringerLink. [Link]
-
The surface nature of grignard reagent formation: Cyclopropylmagnesium bromide. (1992). Mol-Instincts. [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013). Molnar-Institute. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). K-GROUP. [Link]
-
Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase. (2005). PubMed. [Link]
-
Chemical Composition of Alcoholic Beverages, Additives and Contaminants. (n.d.). NCBI. [Link]
-
What is a good HPLC column choice for analysis of alcohols? (n.d.). Waters. [Link]
-
Advanced applications of NMR to organometallic chemistry. (n.d.). Semantic Scholar. [Link]
-
Fatty alcohol analysis. (n.d.). Cyberlipid. [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]
-
Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. (n.d.). LabRulez GCMS. [Link]
-
Ethyl acetate reacts with excess of CH_(3)MgBr to form :. (2020). YouTube. [Link]
-
Ethyl acetate react with Grignard reagent methyl magnesium bromide form? (n.d.). Gauth. [Link]
-
HPLC Analysis of Alcohols in Foods and Beverages. (n.d.). Taylor & Francis eBooks. [Link]
-
PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. (2000). Organic Syntheses. [Link]
- Preparation method of 1, 1-cyclopropane dimethanol. (2012).
-
Identification of the impurities in the alcohol-containing substances with the use of nanostructures. (2018). ResearchGate. [Link]
-
Analyzing USP Ethyl alcohol impurities. (2022). News-Medical.Net. [Link]
-
Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. [Link]
-
1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses. [Link]
-
Synthesis of impurities A and B: (i) compound 12, DCC, DMAP, dichloromethane. (2016). ResearchGate. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2012). Mylan. [Link]
-
Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2007). ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2013). ResearchGate. [Link]
-
Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug. (n.d.). ResearchGate. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. gauthmath.com [gauthmath.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. content.e-bookshelf.de [content.e-bookshelf.de]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organometallic Chemistry | Bruker [bruker.com]
- 20. Advanced applications of NMR to organometallic chemistry | Semantic Scholar [semanticscholar.org]
- 21. molnar-institute.com [molnar-institute.com]
- 22. support.waters.com [support.waters.com]
- 23. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: 1,1-Dicyclopropylethanol Synthesis
Introduction
Welcome to the technical support guide for the synthesis and purification of 1,1-dicyclopropylethanol. This tertiary alcohol, a valuable building block in medicinal chemistry and materials science, is typically synthesized via the Grignard reaction between a cyclopropyl Grignard reagent and dicyclopropyl ketone, or more commonly, by reacting ethyl magnesium bromide with dicyclopropyl ketone.[1][2] While the Grignard reaction itself is robust, the workup and purification stages present unique challenges that can significantly impact yield and purity.[3][4] The presence of the strained cyclopropyl rings adjacent to the carbinol center introduces a susceptibility to acid-catalyzed rearrangements, while the nature of the Grignard alkoxide intermediate often leads to problematic emulsions during aqueous extraction.[5][6]
This guide provides field-proven insights and refined protocols designed to help you navigate these challenges effectively. We will address common issues in a direct question-and-answer format, explain the chemical principles behind our recommended solutions, and provide a validated, step-by-step procedure for a high-purity, high-yield workup.
Standard Grignard Workup Protocol: A Baseline
A typical Grignard workup protocol serves as our starting point. Understanding this standard procedure is essential for appreciating the refinements discussed later. The synthesis involves the addition of a Grignard reagent to a ketone, followed by quenching and extraction.[3][7]
Experimental Workflow: Standard Protocol
-
Quenching: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of a dilute strong acid (e.g., 1 M HCl) until the magnesium salts dissolve.[8]
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and finally, brine.[3]
-
Drying & Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
This standard procedure, while generally effective, often leads to the issues addressed in our troubleshooting guide.
Troubleshooting Guide: Common Workup Issues
This section addresses the most frequent and critical problems encountered during the workup of 1,1-dicyclopropylethanol.
Q1: I'm dealing with a persistent, stubborn emulsion during the aqueous wash that won't separate. What's causing this, and how can I break it?
A1: Causality and Solutions
-
What's Happening: Emulsions are a common issue in Grignard workups.[6] The magnesium alkoxide intermediate formed after the Grignard addition can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Vigorous shaking during extraction exacerbates this problem, creating a stable colloidal suspension that is difficult to separate.[6][9]
-
Immediate Solutions to Break an Existing Emulsion:
-
Salting Out: Add a significant amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer makes it more polar, forcing the organic components and surfactant-like molecules out of the aqueous phase and promoting layer separation.[6]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This provides sufficient surface area for extraction without the high energy input that leads to emulsion formation.[6]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion droplets, allowing for separation upon collection.[10]
-
Centrifugation: If available, centrifuging the mixture can provide the gravitational force needed to break the emulsion and compact the layers.[6]
-
-
Preventative Strategy for Future Experiments:
-
Evaporate the reaction solvent (e.g., THF, diethyl ether) before starting the aqueous workup. Re-dissolve the residue in your chosen extraction solvent (e.g., ethyl acetate, dichloromethane). This removes the primary reaction solvent which may contribute to the emulsion.[10]
-
Q2: My final product yield is very low. What are the likely causes of product loss during the workup?
A2: Identifying and Mitigating Product Loss
-
What's Happening: Low yields can stem from several issues during the workup phase, assuming the reaction itself went to completion. The most critical for this specific molecule is acid-catalyzed degradation.
-
Key Factors and Solutions:
-
Acid-Catalyzed Rearrangement: 1,1-dicyclopropylethanol is a cyclopropylcarbinol. These systems are notoriously sensitive to acid.[5] Protonation of the hydroxyl group by a strong acid (like HCl used in a standard quench) creates a good leaving group (water). The departure of water generates a tertiary carbocation adjacent to the cyclopropyl rings. This cation can undergo rapid ring-opening rearrangement to form more stable homoallylic or other rearranged products, which are not your desired compound.[5][11]
-
Solution: Avoid strong acids for quenching. Use a weakly acidic, buffered solution like saturated aqueous ammonium chloride (NH₄Cl) .[12] This solution is acidic enough to protonate the alkoxide and break down the magnesium complexes but not acidic enough to promote significant rearrangement.
-
-
Incomplete Extraction: Tertiary alcohols can have some water solubility, especially if the molecule is relatively small.[13][14] A single extraction may be insufficient.
-
Solution: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than one large-volume extraction. This is statistically more efficient at recovering the product from the aqueous phase.
-
-
Incomplete Quenching: If the Grignard reagent is not fully quenched, it can remain complexed with the product alcohol, keeping it in the aqueous layer as a salt.
-
Solution: Ensure the quenching agent is added until no further exothermic reaction is observed. When using NH₄Cl, stir the biphasic mixture vigorously for at least 30 minutes to ensure all magnesium salts have been hydrolyzed.
-
-
Q3: After purification, my NMR spectrum shows unexpected olefinic protons. Is my product unstable?
A3: Diagnosing Product Instability
-
What's Happening: The appearance of olefinic signals (protons on a C=C double bond) is a classic indicator of the acid-catalyzed rearrangement mentioned in A2. The cyclopropyl ring has opened.
-
Mechanism of Degradation: The instability is inherent to the cyclopropylcarbinyl cation intermediate. This is a well-documented rearrangement pathway in organic chemistry.[5][11][15]
-
Prevention is Key:
-
Strict pH Control: Use saturated NH₄Cl for the quench. When washing, use neutral or slightly basic solutions (e.g., water, saturated NaHCO₃, brine) and minimize contact time.
-
Choice of Drying Agent: Use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), which can be slightly acidic and may promote degradation on prolonged exposure.
-
Purification Method: When performing column chromatography, consider pre-treating the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) to neutralize acidic sites on the silica surface.
-
Frequently Asked Questions (FAQs)
Q: What is the single most important change I can make to my workup to improve success? A: Switch your quenching agent from a strong acid (HCl, H₂SO₄) to saturated aqueous ammonium chloride (NH₄Cl). This is the most effective way to prevent acid-catalyzed rearrangement, which is the primary degradation pathway for this molecule.
Q: Which organic solvent is best for extraction? A: Diethyl ether and ethyl acetate are both commonly used.[3] Ethyl acetate is generally preferred for its lower volatility and better ability to dissolve the product. Dichloromethane (DCM) is also an excellent choice and can sometimes simplify separation due to its higher density (forms the bottom layer), but ensure your product is stable to it.
Q: My product is an oil. How do I know it's pure, and what's the best way to purify it? A: Purity should be assessed by NMR and GC-MS. The most common purification method for non-crystalline alcohols like this is flash column chromatography on silica gel. Use a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. For highly pure material, vacuum distillation can be effective if the product is thermally stable at reduced pressure.
Refined Workup Protocol for 1,1-Dicyclopropylethanol
This protocol integrates the solutions from the troubleshooting guide to provide a robust and reliable method for isolating high-purity 1,1-dicyclopropylethanol.
Experimental Workflow: Refined Protocol
-
Reaction Solvent Removal (Optional but Recommended): After confirming reaction completion via TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., THF).
-
Re-dissolution: Dissolve the resulting residue in a suitable extraction solvent (e.g., 250 mL of ethyl acetate for a ~20 g scale reaction).
-
Quenching: Cool the solution in an ice-water bath to 0-5 °C. While stirring vigorously, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. Monitor the temperature to keep it below 20 °C. Continue adding NH₄Cl solution until no more white precipitate (magnesium salts) is formed and the mixture stirs freely. Allow the mixture to stir for an additional 20-30 minutes at room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If a minor emulsion persists, add ~50 mL of brine to facilitate separation. Drain and save the aqueous layer.
-
Extraction: Extract the aqueous layer two more times with smaller portions of ethyl acetate (e.g., 2 x 75 mL).
-
Washing: Combine all organic layers. Wash the combined organic phase sequentially with:
-
1 x 100 mL of water
-
1 x 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid)
-
1 x 100 mL of brine (to remove bulk water and break any minor emulsions)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for at least 15-20 minutes.
-
Concentration: Filter off the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,1-dicyclopropylethanol.
-
Purification: Purify the crude oil by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or vacuum distillation.
Protocol Comparison
| Parameter | Standard Protocol | Refined Protocol | Rationale for Refinement |
| Quenching Agent | 1 M HCl or H₂SO₄ | Saturated aq. NH₄Cl | Prevents acid-catalyzed rearrangement and product degradation.[5][12] |
| Emulsion Risk | High | Low to Moderate | Use of brine and avoidance of vigorous shaking minimizes emulsion.[6] |
| Product Stability | Poor | Excellent | Avoidance of strong acids and acidic drying agents preserves the cyclopropylcarbinol structure. |
| Typical Yield | Variable, often <70% | Consistent, often >85-90% | Minimizes loss due to degradation and incomplete extraction. |
| Workup Time | Can be long due to emulsion | Generally faster and more predictable | Clear phase separation saves significant time. |
Process Flow & Troubleshooting Diagrams
References
- BenchChem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. BenchChem.
- Sandridge, M. J., et al. (2017). α-Alkylidene-γ-butyrolactone Formation via Bi(OTf)3-Catalyzed, Dehydrative, Ring-Opening Cyclizations of Cyclopropyl Carbinols. J. Org. Chem., 82, 10883–10897.
- Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
- ResearchGate. (2025). Extraction of alcohol from wine and color extracts using liquid emulsion membrane. Request PDF.
- UCF CHM2210. (2025). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Arkat USA. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- ResearchGate. (2017). (PDF) Extraction of ethanol from aqueous solutions by emulsion liquid membrane: Optimization of operating conditions and influence of salts in the feed phase.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?
- YouTube. (2021). Generation and Reaction of a Grignard Reagent.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- National Institutes of Health (NIH). (2023).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Sciencemadness Discussion Board. (2016). Cyclopropyl grignard.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- ResearchGate. (2025). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Request PDF.
- YouTube. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual.
- RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.
- PubMed. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery.
- Chemistry LibreTexts. (2023). 3.3: Rearrangements.
- ACS Fall 2025. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery.
- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
- MDPI. (n.d.).
- ResearchGate. (2025).
- Universiti Malaysia Pahang. (n.d.).
- ASEAN. (2013). ASEAN Guideline on Stability Study of Drug Product.
- National Institutes of Health (NIH). (2024).
- ResearchGate. (2015). Is chlorpropamide stable in acidic aqueous solution?
- ResearchGate. (n.d.). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Request PDF.
- ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 15. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,1-Dicyclopropylethanol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing rich information about the carbon-hydrogen framework of a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1,1-dicyclopropylethanol, a tertiary alcohol featuring two sterically demanding and electronically unique cyclopropyl rings.
This document moves beyond a simple recitation of spectral data. It is designed to provide a practical, field-proven perspective on spectral interpretation, explaining the causal relationships between the molecular structure and the resulting NMR signals. We will delve into the characteristic spectral signatures of the cyclopropyl and tertiary alcohol moieties and compare the experimental data of a closely related analogue, dicyclopropylmethanol, to predict and understand the spectrum of 1,1-dicyclopropylethanol.
The Unique Structural Landscape of 1,1-Dicyclopropylethanol
The structure of 1,1-dicyclopropylethanol presents a fascinating case for NMR analysis. The presence of two three-membered rings introduces significant ring strain and alters the hybridization of the cyclopropyl carbons, leading to unusual electronic properties. These rings, attached to a quaternary carbon bearing a hydroxyl group and a methyl group, create a sterically crowded environment that influences the chemical shifts and coupling patterns of nearby nuclei.
Caption: Molecular structure of 1,1-dicyclopropylethanol.
¹H NMR Spectral Analysis: Unraveling the Proton Environments
The ¹H NMR spectrum of 1,1-dicyclopropylethanol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The high degree of symmetry simplifies the spectrum to a few key resonances.
Key Predicted ¹H NMR Signals for 1,1-Dicyclopropylethanol:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Cyclopropyl CH (methine) | ~0.8 - 1.2 | Multiplet | 2H | The methine protons of the cyclopropyl rings are expected to be shifted upfield due to the ring's anisotropic effect. Their proximity to the electron-withdrawing tertiary alcohol group will cause a slight downfield shift compared to unsubstituted cyclopropane. |
| Cyclopropyl CH₂ (methylene) | ~0.2 - 0.6 | Multiplet | 8H | The methylene protons of the cyclopropyl rings are highly shielded and will appear in the upfield region of the spectrum, a characteristic feature of cyclopropyl groups.[1] The geminal and vicinal couplings within the ring system will lead to complex multiplets. |
| Methyl (CH₃) | ~1.2 | Singlet | 3H | The methyl protons are attached to the quaternary carbon and are expected to appear as a sharp singlet. The chemical shift is influenced by the adjacent hydroxyl group and the two cyclopropyl rings. |
| Hydroxyl (OH) | Variable (~1-3) | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[2][3] It typically appears as a broad singlet and can be confirmed by D₂O exchange. |
Causality in Proton Chemical Shifts:
The upfield chemical shifts of the cyclopropyl protons are a direct consequence of the "ring current" effect.[1] The circulating electrons in the strained three-membered ring induce a local magnetic field that opposes the applied external field in the region of the protons, leading to increased shielding. The electron-withdrawing nature of the oxygen atom in the hydroxyl group causes a deshielding effect on the adjacent protons, which is why the cyclopropyl methine protons are expected to be slightly downfield compared to the methylene protons.[2]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework of 1,1-dicyclopropylethanol. Due to the molecule's symmetry, we expect to see four distinct carbon signals.
Comparative ¹³C NMR Data: Dicyclopropylmethanol vs. Predicted 1,1-Dicyclopropylethanol
To enhance the accuracy of our predictions for 1,1-dicyclopropylethanol, we will compare it with the known experimental ¹³C NMR data for the structurally similar dicyclopropylmethanol.[4]
| Carbon Atom | Dicyclopropylmethanol Chemical Shift (δ, ppm) [4] | Predicted 1,1-Dicyclopropylethanol Chemical Shift (δ, ppm) | Rationale for Prediction |
| Quaternary Carbon (C-OH) | 75.8 (CH-OH) | ~70-75 | The substitution of a hydrogen with a methyl group on the carbinol carbon will cause a downfield shift (alpha-effect). However, the increased steric hindrance from the two cyclopropyl rings and the methyl group may lead to a slight upfield shift compared to a less hindered tertiary alcohol. The chemical shift for the quaternary carbon in a tertiary alcohol is typically in this range.[5][6] |
| Cyclopropyl Methine (CH) | 17.5 | ~15-20 | The chemical environment of the cyclopropyl methine carbons is very similar in both molecules. Therefore, a similar chemical shift is expected. |
| Cyclopropyl Methylene (CH₂) | 0.5, -0.2 | ~0-5 | The methylene carbons of the cyclopropyl rings are highly shielded and appear at very high field, a hallmark of cyclopropyl groups.[7] A similar range is anticipated for 1,1-dicyclopropylethanol. |
| Methyl (CH₃) | - | ~25-30 | The methyl carbon is expected to resonate in the typical aliphatic region. The deshielding effect of the adjacent hydroxyl group will place it in this range. |
Expert Insights on ¹³C Chemical Shifts:
The most notable features in the ¹³C NMR spectrum are the upfield signals of the cyclopropyl methylene carbons and the chemical shift of the quaternary carbon. The high s-character of the C-C bonds within the cyclopropyl ring leads to the pronounced shielding of the methylene carbons. The chemical shift of the quaternary carbon attached to the hydroxyl group is a key indicator of the tertiary alcohol functionality.[8]
Experimental Protocols
Sample Preparation for NMR Analysis:
A detailed and consistent sample preparation protocol is critical for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 1,1-dicyclopropylethanol.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: A streamlined workflow for preparing NMR samples.
NMR Data Acquisition:
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Comparative Analysis with Alternative Structures
To fully appreciate the unique spectral features of 1,1-dicyclopropylethanol, it is instructive to compare its predicted NMR data with that of analogous acyclic and less-strained cyclic alcohols.
-
Comparison with tert-Butanol ((CH₃)₃COH):
-
¹H NMR: The methyl protons of tert-butanol appear as a singlet at approximately 1.28 ppm. The absence of the highly shielded cyclopropyl protons in the 0-1 ppm region is a key differentiating feature.
-
¹³C NMR: The quaternary carbon of tert-butanol resonates at around 69 ppm, and the methyl carbons at approximately 31 ppm. The absence of the characteristic upfield cyclopropyl methylene signals immediately distinguishes the two compounds.
-
-
Comparison with 1-Methylcyclohexanol:
-
¹H NMR: The proton spectrum of 1-methylcyclohexanol is more complex due to the various methylene protons in the cyclohexane ring, which typically appear in the 1.2-1.8 ppm range. Again, the upfield cyclopropyl signals are absent.
-
¹³C NMR: The quaternary carbon appears around 70 ppm, and the methyl carbon around 26 ppm. The methylene carbons of the cyclohexane ring resonate in the 20-40 ppm range, significantly downfield from the cyclopropyl methylene carbons of 1,1-dicyclopropylethanol.
-
Conclusion
The ¹H and ¹³C NMR spectra of 1,1-dicyclopropylethanol are predicted to exhibit a unique set of signals that are highly characteristic of its structure. The pronounced upfield shifts of the cyclopropyl protons and carbons serve as a definitive fingerprint for this moiety. By understanding the underlying principles of chemical shift and coupling, and by comparing the predicted data with that of known analogues, researchers can confidently identify and characterize this and similar molecules. This guide provides a framework for not only interpreting the NMR data of 1,1-dicyclopropylethanol but also for approaching the structural elucidation of other complex small molecules with scientific rigor and a deep understanding of the causality behind the observed spectral phenomena.
References
-
SpectraBase. Dicyclopropylmethanol. [online] Available at: [Link] [Accessed 13 January 2026].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [online] Available at: [Link] [Accessed 13 January 2026].
-
University of Regensburg. 13C NMR Spectroscopy. [online] Available at: [Link] [Accessed 13 January 2026].
-
ResearchGate. 'H chemical shifts for cyclopropyl protons (in. [online] Available at: [Link] [Accessed 13 January 2026].
-
ResearchGate. 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and... [online] Available at: [Link] [Accessed 13 January 2026].
-
NMR Service. 13 Carbon NMR. [online] Available at: [Link] [Accessed 13 January 2026].
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [online] Available at: [Link] [Accessed 13 January 2026].
-
ResearchGate. Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [online] Available at: [Link] [Accessed 13 January 2026].
-
Oregon State University. 13C NMR Chemical Shift. [online] Available at: [Link] [Accessed 13 January 2026].
-
AIST. Introduction to the Spectral Data Base (SDBS). [online] Available at: [Link] [Accessed 13 January 2026].
-
University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [online] Available at: [Link] [Accessed 13 January 2026].
-
Bioregistry. Spectral Database for Organic Compounds. [online] Available at: [Link] [Accessed 13 January 2026].
-
Wikipedia. Spectral Database for Organic Compounds. [online] Available at: [Link] [Accessed 13 January 2026].
-
re3data.org. Spectral Database for Organic Compounds. [online] Available at: [Link] [Accessed 13 January 2026].
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [online] Available at: [Link] [Accessed 13 January 2026].
-
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [online] Available at: [Link] [Accessed 13 January 2026].
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [online] Available at: [Link] [Accessed 13 January 2026].
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [online] Available at: [Link] [Accessed 13 January 2026].
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [online] Available at: [Link] [Accessed 13 January 2026].
-
University of Cambridge. Chemical shifts. [online] Available at: [Link] [Accessed 13 January 2026].
-
OpenOChem Learn. Alcohols. [online] Available at: [Link] [Accessed 13 January 2026].
-
Doc Brown's Chemistry. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. [online] Available at: [Link] [Accessed 13 January 2026].
-
Chemistry Stack Exchange. alcohols - Chemical shifts of OH protons. [online] Available at: [Link] [Accessed 13 January 2026].
-
ScienceDirect. Synthesis and Characterization of 1,4-Dichlorospiropentadiene. [online] Available at: [Link] [Accessed 13 January 2026].
-
ResearchGate. Synthesis, characterization and sensitometric properties of 1,1'-dimethyl-N-propylsulpho-indo-N-dimethyl-amino-ethl-benziimidozolo- carbocyanine sensitizing dye. [online] Available at: [Link] [Accessed 13 January 2026].
-
MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [online] Available at: [Link] [Accessed 13 January 2026].
-
UNMC. Synthesis and Characterization of Amphiphilic Lipopolymers for Micellar Drug Delivery. [online] Available at: [Link] [Accessed 13 January 2026].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. compoundchem.com [compoundchem.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
A Comparative Guide to the Infrared Spectroscopy of 1,1-dicyclopropylethanol
For researchers and professionals in the fields of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy serves as a rapid and informative tool for identifying functional groups and gaining insights into molecular structure. This guide provides an in-depth analysis of the infrared spectrum of 1,1-dicyclopropylethanol, a unique tertiary alcohol featuring two sterically demanding cyclopropyl rings. Through a comparative approach with analogous acyclic and cyclic tertiary alcohols, this document will highlight the characteristic spectral features imparted by the dicyclopropyl moiety and offer a framework for interpreting the spectra of similarly complex molecules.
Introduction to IR Spectroscopy of Alcohols
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent method for functional group identification.
For alcohols, the most prominent features in an IR spectrum are the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations. The O-H stretch typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding.[1][2] The C-O stretching vibration, found in the 1260-1000 cm⁻¹ region, is particularly useful for distinguishing between primary, secondary, and tertiary alcohols.[1][3] Tertiary alcohols, such as 1,1-dicyclopropylethanol, characteristically exhibit a C-O stretching absorption at a higher wavenumber (1210-1100 cm⁻¹) compared to primary and secondary alcohols.[1][3]
Experimental Protocol: Acquiring the IR Spectrum
A standard method for obtaining the IR spectrum of a liquid sample like 1,1-dicyclopropylethanol is through the use of a Fourier Transform Infrared (FTIR) spectrometer, employing the attenuated total reflectance (ATR) technique or by preparing a thin film.
Step-by-Step Methodology for IR Spectrum Acquisition (Thin Film Method)
-
Sample Preparation: Ensure the 1,1-dicyclopropylethanol sample is pure and free of solvent, as residual solvents will show characteristic peaks in the spectrum.
-
Salt Plate Handling: Use clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle them only by the edges to avoid transferring moisture and oils from your fingers.
-
Sample Application: Place a single drop of 1,1-dicyclopropylethanol onto the center of one salt plate.
-
Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform capillary film between the plates.
-
Spectrometer Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum according to the instrument's software protocols. Typically, a background spectrum of the empty spectrometer is recorded first, followed by the spectrum of the sample. The instrument software then automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry, volatile solvent such as anhydrous acetone or isopropanol, then store them in a desiccator.
Spectral Analysis of 1,1-dicyclopropylethanol: Expected Absorptions
The key expected absorptions are:
-
O-H Stretch: A strong, broad band between 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[1][2][4]
-
Cyclopropyl C-H Stretch: A sharp, medium-intensity band around 3090-3040 cm⁻¹. This absorption at a frequency higher than the typical alkane C-H stretch (below 3000 cm⁻¹) is a hallmark of the high s-character of C-H bonds in a strained cyclopropane ring.[5][6]
-
Alkyl C-H Stretch: Strong, sharp bands in the 3000-2850 cm⁻¹ region, arising from the C-H bonds of the ethyl group and the methylene groups of the cyclopropyl rings.[7][8]
-
C-O Stretch: A strong band in the 1210-1100 cm⁻¹ range, indicative of a tertiary alcohol.[3]
-
Cyclopropyl Ring Deformation: A characteristic absorption near 1020 cm⁻¹, often referred to as a "ring breathing" mode, which is a key identifier for the cyclopropyl group.[5][6]
Comparative Analysis with Alternative Tertiary Alcohols
To understand the unique spectral contributions of the dicyclopropyl moiety, we will compare the expected spectrum of 1,1-dicyclopropylethanol with the experimental spectra of an acyclic analogue, 2-methyl-2-propanol (tert-butyl alcohol) , and a cyclic analogue, 1-methylcyclohexanol .
Data Summary
| Functional Group/Vibration | 1,1-dicyclopropylethanol (Predicted) | 2-Methyl-2-propanol (tert-Butyl Alcohol)[3][9][10] | 1-Methylcyclohexanol[11][12][13][14] |
| O-H Stretch (H-bonded) | ~3400 cm⁻¹ (broad, strong) | ~3371 cm⁻¹ (broad, strong) | ~3400 cm⁻¹ (broad, strong) |
| Cyclopropyl C-H Stretch | ~3080 cm⁻¹ (medium) | N/A | N/A |
| Alkyl C-H Stretch | 2980-2850 cm⁻¹ (strong) | ~2970 cm⁻¹ (strong) | ~2930, 2855 cm⁻¹ (strong) |
| C-O Stretch | ~1150 cm⁻¹ (strong) | ~1202 cm⁻¹ (strong) | ~1150 cm⁻¹ (strong) |
| Cyclopropyl Ring Deformation | ~1020 cm⁻¹ (medium) | N/A | N/A |
| Other Key Features | - | C-C-O symmetric stretch at ~914 cm⁻¹ | C-H bending and C-C stretching in the fingerprint region. |
Discussion of Spectral Differences
-
C-H Stretching Region (>3000 cm⁻¹): The most significant difference is the expected appearance of a C-H stretching band above 3000 cm⁻¹ for 1,1-dicyclopropylethanol, which is absent in both tert-butyl alcohol and 1-methylcyclohexanol. This band is a direct consequence of the strained cyclopropyl rings.
-
Fingerprint Region (1300-900 cm⁻¹): While all three compounds are tertiary alcohols and thus show a strong C-O stretch in a similar region, the spectrum of 1,1-dicyclopropylethanol is expected to be more complex. The presence of the characteristic cyclopropyl ring deformation around 1020 cm⁻¹ provides a clear diagnostic marker to differentiate it from its acyclic and larger-ring cyclic counterparts. The spectrum of tert-butyl alcohol is simplified by its high symmetry, whereas 1-methylcyclohexanol will display a series of bands corresponding to the vibrations of the cyclohexane ring.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the correlation between molecular structure and spectral features, the following diagrams are provided.
Caption: Experimental workflow for obtaining the IR spectrum of a liquid sample.
Caption: Correlation of functional groups in 1,1-dicyclopropylethanol with their characteristic IR absorption regions.
Conclusion
The infrared spectrum of 1,1-dicyclopropylethanol is a composite of the characteristic absorptions of a tertiary alcohol and the unique features of a cyclopropyl group. While the broad O-H stretch and the position of the C-O stretch confirm its identity as a tertiary alcohol, the presence of C-H stretching vibrations above 3000 cm⁻¹ and the ring deformation mode around 1020 cm⁻¹ serve as definitive markers for the dicyclopropyl substitution. This comparative guide demonstrates how a systematic analysis of an IR spectrum, grounded in the understanding of group frequencies and comparison with simpler analogous structures, enables the confident structural elucidation of complex molecules. For researchers in drug development and organic synthesis, these principles are fundamental to verifying molecular identity and purity.
References
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part II: The Infrared Spectroscopy of Secondary and Tertiary Alcohols and Phenols. Spectroscopy, 32(4), 28-34. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methylcyclohexanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butanol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Retrieved from [Link]
-
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1965). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2020). Question: Identify all peaks and spectra in this tert-Butyl Alcohol IR spectrum. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 1-Methylcyclohexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. PubMed. Retrieved from [Link]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopropane. Retrieved from [Link]
Sources
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butanol(75-65-0) IR Spectrum [m.chemicalbook.com]
- 11. 1-Methylcyclohexanol(590-67-0) IR Spectrum [chemicalbook.com]
- 12. 1-Methylcyclohexanol | C7H14O | CID 11550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexanol, 1-methyl- [webbook.nist.gov]
- 14. Cyclohexanol, 1-methyl- [webbook.nist.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,1-dicyclopropylethanol
For researchers and professionals in drug development and chemical analysis, a deep understanding of a molecule's behavior under mass spectrometry (MS) is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-dicyclopropylethanol, a unique tertiary alcohol featuring two strained cyclopropyl rings. By integrating fundamental principles of mass spectrometry with comparative data from a structurally related compound, this document serves as a practical reference for interpreting the mass spectra of this and similar molecules.
Introduction: The Structural Significance of 1,1-dicyclopropylethanol
1,1-dicyclopropylethanol presents an interesting case for mass spectrometric analysis due to the juxtaposition of a tertiary alcohol and two cyclopropyl groups. Tertiary alcohols are known to exhibit characteristic fragmentation patterns, often with a weak or absent molecular ion peak.[1] The presence of the highly strained three-membered cyclopropyl rings introduces additional fragmentation pathways, primarily involving ring-opening reactions. Understanding the interplay between these functional groups is key to deciphering the molecule's mass spectrum.
Predicted Fragmentation Pathways: An Intersection of Alcohol and Cyclopropyl Chemistry
The fragmentation of 1,1-dicyclopropylethanol under electron ionization is anticipated to be governed by established principles for alcohols and cycloalkanes. The initial step is the formation of a molecular ion (M⁺˙) by the ejection of an electron. Due to the presence of the oxygen atom with its lone pair of electrons, the molecular ion peak is expected to be of low abundance. The primary fragmentation routes are predicted to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For 1,1-dicyclopropylethanol, this can occur in two ways:
-
Loss of a cyclopropyl radical (•C₃H₅): This would lead to the formation of a resonance-stabilized oxonium ion.
-
Loss of a methyl radical (•CH₃): This would result in a dicyclopropyl-substituted oxonium ion.
-
-
Dehydration: The elimination of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to an [M-18]⁺˙ ion. This resulting radical cation may undergo further fragmentation.
-
Cyclopropyl Ring-Opening: The strained cyclopropyl rings can undergo ring-opening to form more stable alkenyl radical cations. This can occur either in the molecular ion or in subsequent fragment ions.
Experimental Data and Comparative Analysis
To validate these predictions, we will analyze the experimental mass spectrum of 1,1-dicyclopropylethanol obtained from the NIST WebBook and compare it with the mass spectrum of 1-cyclopropylethanol, a simpler secondary alcohol also containing a cyclopropyl group.
Mass Spectrum of 1,1-dicyclopropylethanol
The electron ionization mass spectrum of 1,1-dicyclopropylethanol is presented below. The molecular formula is C₈H₁₄O, with a molecular weight of 126.19 g/mol .
Table 1: Key Fragments in the Mass Spectrum of 1,1-dicyclopropylethanol
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 111 | [M - CH₃]⁺ | α-cleavage |
| 108 | [M - H₂O]⁺˙ | Dehydration |
| 85 | [M - C₃H₅]⁺ | α-cleavage |
| 67 | [C₅H₇]⁺ | Further fragmentation of [M - H₂O]⁺˙ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex rearrangement/fragmentation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |
Comparative Analysis with 1-Cyclopropylethanol
The mass spectrum of 1-cyclopropylethanol (C₅H₁₀O, MW: 86.13 g/mol ) provides a valuable comparison.[2][3] As a secondary alcohol, it also undergoes α-cleavage and dehydration.
Table 2: Key Fragments in the Mass Spectrum of 1-Cyclopropylethanol
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 71 | [M - CH₃]⁺ | α-cleavage |
| 68 | [M - H₂O]⁺˙ | Dehydration |
| 45 | [CH₃CH=OH]⁺ | α-cleavage (loss of cyclopropyl radical) |
The comparison highlights common fragmentation behaviors. Both molecules exhibit a significant peak corresponding to the loss of a methyl group via α-cleavage (m/z 111 for 1,1-dicyclopropylethanol and m/z 71 for 1-cyclopropylethanol). The loss of a water molecule is also observed in both spectra (m/z 108 and m/z 68, respectively). The presence of a prominent peak at m/z 85 in the spectrum of 1,1-dicyclopropylethanol strongly supports the α-cleavage pathway involving the loss of a cyclopropyl radical.
Proposed Fragmentation Mechanism of 1,1-dicyclopropylethanol
Based on the experimental data and established fragmentation principles, the following mechanism is proposed for 1,1-dicyclopropylethanol:
Caption: Proposed fragmentation pathways for 1,1-dicyclopropylethanol.
The molecular ion at m/z 126 is of very low intensity, which is characteristic of a tertiary alcohol. The base peak at m/z 85 corresponds to the loss of a cyclopropyl radical through α-cleavage, forming a stable oxonium ion. The peak at m/z 111 results from the loss of a methyl group, another α-cleavage pathway. The peak at m/z 108 is due to the loss of water. Subsequent fragmentation of the [M-H₂O]⁺˙ ion, likely involving the loss of a cyclopropyl radical, gives rise to the ion at m/z 67.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a general procedure for obtaining an electron ionization mass spectrum of a liquid sample like 1,1-dicyclopropylethanol using a gas chromatograph-mass spectrometer (GC-MS).
Sample Preparation
-
Prepare a dilute solution of 1,1-dicyclopropylethanol in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
GC-MS Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data using the parameters specified above.
-
Identify the peak corresponding to 1,1-dicyclopropylethanol in the total ion chromatogram.
-
Extract the mass spectrum for this peak and subtract the background spectrum.
-
Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 1,1-dicyclopropylethanol is a predictable outcome of the combined influence of its tertiary alcohol and dicyclopropyl functionalities. The dominant fragmentation pathways are α-cleavage, leading to the loss of either a methyl or a cyclopropyl radical, and dehydration. A comparative analysis with the simpler 1-cyclopropylethanol provides strong support for these assignments. This guide demonstrates that a systematic approach, combining fundamental principles with comparative data, allows for a confident interpretation of complex mass spectra, a critical skill for researchers in the chemical and pharmaceutical sciences.
References
-
National Institute of Standards and Technology. (n.d.). 1-Cyclopropylethanol. In NIST Chemistry WebBook. Retrieved from [Link][2][3]
-
National Institute of Standards and Technology. (n.d.). Dicyclopropyl carbinol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Know-It-All, C. (2025, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. [Link][1]
-
National Institute of Standards and Technology. (n.d.). Cyclopropyl carbinol. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropaneethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanemethanol, α-methyl-α-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-[2-Methyl-2-(4-methyl-3-pentenyl)cyclopropyl]ethanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Methylcyclopropanemethanol. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Analysis of the Reactivity of 1,1-Dicyclopropylethanol and Other Tertiary Alcohols
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Tertiary alcohols, in particular, serve as versatile intermediates, offering a nexus for functional group interconversion and carbon skeleton elaboration. Their reactivity, however, is not uniform and is profoundly influenced by their substitution pattern. This guide provides an in-depth comparative analysis of the reactivity of 1,1-dicyclopropylethanol, a structurally unique tertiary alcohol, against two archetypal tertiary alcohols: the sterically hindered triphenylmethanol and the archetypal tert-butanol.
This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how the nuanced structural features of tertiary alcohols dictate their chemical behavior. We will delve into the synthesis of these alcohols and present a detailed examination of their reactivity in two key transformations: acid-catalyzed dehydration and oxidation. This guide will furnish not only the theoretical underpinnings of the observed reactivity differences but also detailed experimental protocols to allow for their empirical verification and comparison in a laboratory setting.
The Structural Uniqueness of 1,1-Dicyclopropylethanol
The distinguishing feature of 1,1-dicyclopropylethanol is the presence of two cyclopropyl rings directly attached to the carbinol carbon. The cyclopropyl group is well-known for its ability to stabilize an adjacent positive charge, a phenomenon attributed to the "bent" character of its C-C sigma bonds, which allows for effective overlap with the empty p-orbital of a carbocation. This electronic effect is anticipated to significantly influence the reactivity of 1,1-dicyclopropylethanol in reactions that proceed through a carbocation intermediate.
In contrast, triphenylmethanol's reactivity is dominated by the steric bulk of the three phenyl groups and the resonance stabilization of the resulting triphenylmethyl (trityl) carbocation. Tert-butanol, with its three methyl groups, provides a baseline for the reactivity of a simple, sterically unencumbered tertiary alcohol.
Synthesis of Tertiary Alcohols: A Practical Guide
The following section provides detailed protocols for the synthesis of 1,1-dicyclopropylethanol, triphenylmethanol, and tert-butanol, enabling their preparation for comparative reactivity studies.
Synthesis of 1,1-Dicyclopropylethanol
The synthesis of 1,1-dicyclopropylethanol can be efficiently achieved via a Grignard reaction between cyclopropylmagnesium bromide and ethyl cyclopropanecarboxylate.
Step 1: Preparation of Cyclopropylmagnesium Bromide
-
Materials: Magnesium turnings, cyclopropyl bromide, anhydrous diethyl ether.
-
Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and maintained at a gentle reflux.
Step 2: Grignard Reaction with Ethyl Cyclopropanecarboxylate
-
Materials: Cyclopropylmagnesium bromide solution, ethyl cyclopropanecarboxylate, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.
-
Procedure: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of ethyl cyclopropanecarboxylate in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.
Synthesis of Triphenylmethanol[1][2][3]
Triphenylmethanol is classically synthesized by the Grignard reaction of phenylmagnesium bromide with benzophenone.[1]
-
Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, benzophenone, 10% sulfuric acid.
-
Procedure: Prepare phenylmagnesium bromide from magnesium and bromobenzene in anhydrous diethyl ether as described above. To the stirred Grignard reagent, add a solution of benzophenone in anhydrous diethyl ether dropwise. After the addition, heat the mixture to reflux for 30 minutes.[2] Cool the reaction mixture and hydrolyze by pouring it onto a mixture of ice and 10% sulfuric acid.[3] Collect the crude triphenylmethanol by filtration and recrystallize from a suitable solvent like ethanol.
Synthesis of tert-Butanol[4][5]
While commercially available, tert-butanol can be synthesized via the Grignard reaction of methylmagnesium iodide with acetone.[4]
-
Materials: Magnesium turnings, methyl iodide, anhydrous diethyl ether, acetone, dilute sulfuric acid.
-
Procedure: Prepare methylmagnesium iodide from magnesium and methyl iodide in anhydrous diethyl ether. Cool the Grignard reagent in an ice-salt bath and add a solution of acetone in anhydrous diethyl ether dropwise. After the addition, allow the mixture to stand for several hours. Decompose the complex by the slow addition of dilute sulfuric acid.[4] The tert-butanol can be isolated by steam distillation, followed by drying and fractional distillation.
Comparative Reactivity Analysis
This section explores the reactivity of the three tertiary alcohols in acid-catalyzed dehydration and oxidation reactions, providing both a theoretical framework and experimental protocols for their comparison.
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is the primary determinant of the reaction rate.
Theoretical Considerations:
-
1,1-Dicyclopropylethanol: The formation of the 1,1-dicyclopropylmethyl carbocation is highly favored due to the exceptional stabilizing effect of the two cyclopropyl groups. This is expected to lead to a significantly faster dehydration rate compared to other tertiary alcohols.
-
Triphenylmethanol: The triphenylmethyl carbocation is stabilized by resonance, with the positive charge delocalized over the three phenyl rings. However, steric hindrance may play a role in the initial protonation step.
-
tert-Butanol: The tert-butyl carbocation is stabilized by hyperconjugation with the nine C-H bonds of the methyl groups. This provides a good baseline for carbocation stability.
Expected Reactivity Order (Dehydration): 1,1-Dicyclopropylethanol > Triphenylmethanol > tert-Butanol
Experimental Protocol for Comparative Dehydration Kinetics:
This protocol is designed to compare the relative rates of dehydration of the three tertiary alcohols under identical conditions using in-situ monitoring by NMR spectroscopy.
-
Objective: To quantitatively compare the rates of acid-catalyzed dehydration of 1,1-dicyclopropylethanol, triphenylmethanol, and tert-butanol.
-
Materials: 1,1-dicyclopropylethanol, triphenylmethanol, tert-butanol, deuterated chloroform (CDCl₃), p-toluenesulfonic acid (catalyst), NMR tubes.
-
Procedure:
-
Prepare 0.1 M solutions of each alcohol in CDCl₃ in separate NMR tubes.
-
Acquire an initial ¹H NMR spectrum for each sample to serve as the t=0 reference.
-
To each NMR tube, add a catalytic amount of p-toluenesulfonic acid (e.g., 1 mol%).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) at a constant temperature (e.g., 50 °C).[5][6][7][8][9]
-
Monitor the reaction progress by observing the disappearance of the reactant alcohol signals and the appearance of the corresponding alkene product signals.
-
Integrate the characteristic signals of the reactant and product at each time point to determine their relative concentrations.
-
Plot the concentration of the starting alcohol versus time to determine the reaction rate for each alcohol.
-
Data Presentation:
| Alcohol | Predicted Relative Rate | Key ¹H NMR Signals to Monitor |
| 1,1-Dicyclopropylethanol | Fastest | Disappearance of methyl singlet, appearance of olefinic protons. |
| Triphenylmethanol | Intermediate | Disappearance of hydroxyl proton, changes in aromatic region. |
| tert-Butanol | Slowest | Disappearance of methyl singlet, appearance of isobutylene signals. |
DOT Diagram of Dehydration Mechanism:
Caption: Workflow for comparing the oxidation of tertiary alcohols.
Conclusion
The reactivity of tertiary alcohols is a finely tuned interplay of electronic and steric factors. This guide has illuminated the unique reactivity profile of 1,1-dicyclopropylethanol, which is predicted to exhibit significantly enhanced reactivity in reactions proceeding through a carbocation intermediate, most notably acid-catalyzed dehydration. This heightened reactivity is a direct consequence of the exceptional ability of the vicinal cyclopropyl groups to stabilize the incipient positive charge. In contrast, its reactivity towards oxidation mirrors that of other tertiary alcohols like triphenylmethanol and tert-butanol, all of which are largely inert under mild oxidizing conditions.
The provided experimental protocols offer a robust framework for the empirical validation of these principles in a research setting. By systematically synthesizing and comparing the reactivity of these structurally diverse tertiary alcohols, researchers can gain a deeper appreciation for the subtle yet profound influence of molecular architecture on chemical behavior, thereby enabling a more rational design of synthetic strategies.
References
-
Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
Tran, B., Milner, S. T., & Antal, M. J. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. ACS Catalysis, 12(21), 13389–13401. [Link]
-
Tran, B., Milner, S. T., & Antal, M. J. (2022). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. Penn State Research Database. [Link]
-
Grignard Synthesis of Triphenylmethanol Lab Protocol. (n.d.). Studylib. Retrieved from [Link]
-
Mechanism and kinetics of the autocatalytic dehydration of tert-butanol in near-critical water. (n.d.). Retrieved from [Link]
-
Synthesis of Triphenylmethanol from Grignard Reaction | Free Essay Example. (2023, November 29). StudyCorgi. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
The-grignard-synthesis-of-triphenylmethanol.pdf. (n.d.). TSI Journals. Retrieved from [Link]
-
Preparation of tert-butyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Oxidation of tert-butyl alcohol with potassium permanganate. (2021, November 14). Chemistry Stack Exchange. [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Mechanism and Temperature-Dependent Kinetics of the Dehydration of tert-Butyl Alcohol in Hot Compressed Liquid Water. (1997). Industrial & Engineering Chemistry Research, 36(1), 51-56. [Link]
-
Kinetics and mechanisms of alcohol dehydration on metal oxide catalysts. (n.d.). Retrieved from [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018). ACS Earth and Space Chemistry, 2(7), 715-724. [Link]
-
Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection. (n.d.). Retrieved from [Link]
-
Making Tert-Butanol. (2024, September 1). YouTube. [Link]
-
Kinetics of the catalytic dehydration of ethanol over alumina. (1966). Journal of the Chemical Society B: Physical Organic, 307-310. [Link]
- Oxidation method for tert-butyl alcohol. (n.d.).
-
[University, Organic Chem1] Does tert-butyl alcohol oxidize when added with chromate solution? (2023, November 24). Reddit. [Link]
-
Thermodynamics and Kinetics of the Dehydration of tert-Butyl Alcohol. (2025, August 5). ResearchGate. [Link]
-
tert.-BUTYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. (2022, October 14). ACS Publications. [Link]
-
Reaction Monitoring & Kinetics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
What does oxidized tert-butanol give? (2018, March 18). Quora. [Link]
-
Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]
-
Monitoring Reactions by NMR. (n.d.). Retrieved from [Link]
-
A watched pot never boils….how to monitor reactions the easy way. (2017, June 30). Nanalysis. [Link]
-
GC Used in Alcohol Profiling to Keep Consumers Safe. (2018, March 26). Peak Scientific. [Link]
-
NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Alcoholic Beverage Analysis by GC. (2025, November 18). Restek Resource Hub. [Link]
-
Lab Report (Experiment #10) Reactions of Alcohols, Phenols and Aldehydes Objectives. (2020, November 18). Chegg. [Link]
-
Alcohol Reactions for Students. (n.d.). Scribd. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. [Link]
-
COMPARATIVE REACTIVITY OF PRIMARY, SECONDARY AND TERTIARY ALCOHOLS. (2017, August 26). YouTube. [Link]
-
Preparation of triphenylmethanol via Grignard, Expt. 8. (2012, March 7). YouTube. [Link]
-
Experiment 16: Triphenylmethanol by a Grignard reaction. (n.d.). Athabasca University. Retrieved from [Link]
-
Grignard Reaction: Triphenylmethanol. (2020, March 4). YouTube. [Link]
-
Experimental No. (11) Alcohols. (2021, July 16). Retrieved from [Link]
Sources
- 1. studycorgi.com [studycorgi.com]
- 2. studylib.net [studylib.net]
- 3. amherst.edu [amherst.edu]
- 4. prepchem.com [prepchem.com]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Magritek [magritek.com]
- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 8. A watched pot never boils….how to monitor reactions the easy way — Nanalysis [haddock-lilac-a6ln.squarespace.com]
- 9. pharmtech.com [pharmtech.com]
A Researcher's Guide to the Computational Prediction of Spectral Data: A Case Study of 1,1-Dicyclopropylethanol
This guide provides a comprehensive comparison of computationally predicted spectral data with experimental benchmarks for the molecule 1,1-dicyclopropylethanol. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple protocol, offering an in-depth analysis of the theoretical underpinnings, practical methodologies, and critical evaluation of results. We will explore how modern computational chemistry, specifically Density Functional Theory (DFT), can serve as a powerful, predictive tool for structural elucidation, complementing and sometimes circumventing the need for extensive empirical analysis.
The Strategic Value of In Silico Spectroscopy
In the realm of molecular characterization, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. However, the process of synthesizing, purifying, and analyzing novel compounds can be resource-intensive. Computational spectroscopy offers a compelling alternative and a powerful adjunct to experimental work. By simulating spectra from a proposed chemical structure, researchers can:
-
Validate Structural Assignments: Confirm that the experimentally observed spectra match the proposed molecular structure, resolving ambiguities, especially in complex molecules with multiple stereocenters.[1][2]
-
Predict Spectroscopic Features: Anticipate the chemical shifts, vibrational frequencies, and fragmentation patterns of unknown or yet-to-be-synthesized molecules.
-
Interpret Complex Spectra: Assign specific peaks in an experimental spectrum to corresponding atoms or vibrational modes within the molecule, providing a deeper understanding of its electronic and structural properties.[3]
This guide uses 1,1-dicyclopropylethanol as a case study. Its unique structure, featuring sterically demanding cyclopropyl groups adjacent to a tertiary alcohol, presents an interesting challenge for both experimental assignment and computational modeling, making it an excellent candidate for this comparative analysis.
Theoretical Foundations: A Primer on Predictive Calculations
The accuracy of our spectral predictions hinges on the ability of quantum chemical methods to model the electronic structure of a molecule. The workhorse of modern computational chemistry for systems of this size is Density Functional Theory (DFT).
Density Functional Theory (DFT): Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the spatially dependent electron density.[4] The choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals) is critical for accuracy.
-
The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals.[5][6] It provides a robust balance between accuracy and computational cost for a wide range of organic molecules and properties, including vibrational frequencies and NMR chemical shifts.[7][8]
-
The 6-31G(d,p) Basis Set: This Pople-style basis set is a split-valence basis set that offers a good compromise between flexibility and computational demand.[9] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds, particularly in strained rings like cyclopropane.[10][11]
NMR Chemical Shift Prediction (GIAO Method): To predict NMR spectra, we calculate the magnetic shielding tensor for each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is the de facto standard for this task.[12][13] It effectively circumvents the issue of gauge-origin dependence, providing reliable shielding constants (σ) that can be converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS).[14][15]
IR Spectra Prediction: An IR spectrum is fundamentally a map of a molecule's vibrational modes. In a computational context, this begins with a geometry optimization to find the molecule's lowest energy structure. A subsequent frequency calculation determines the harmonic vibrational frequencies and their corresponding IR intensities.[16][17] These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using an empirical scaling factor.[18][19]
The Computational Workflow: From Structure to Spectrum
This section details the step-by-step protocol for predicting the ¹H NMR, ¹³C NMR, and IR spectra of 1,1-dicyclopropylethanol using a standard quantum chemistry software package like Gaussian.
Experimental Protocol: In Silico Spectroscopy
-
Molecular Structure Input:
-
The 3D structure of 1,1-dicyclopropylethanol is built using a molecular editor (e.g., GaussView, Avogadro). Correct connectivity and initial stereochemistry are ensured.
-
-
Geometry Optimization and Frequency Calculation:
-
Causality: Before calculating spectral properties, we must find the molecule's most stable 3D arrangement (its equilibrium geometry). An unoptimized structure will yield meaningless frequencies and inaccurate shielding tensors.
-
Execution: A combined optimization and frequency calculation is performed.
-
Software Keyword: Opt Freq
-
Method: B3LYP/6-31G(d,p)
-
-
Validation: The output is checked to ensure the optimization converged successfully. Crucially, the frequency calculation must yield zero imaginary frequencies, confirming the structure is a true energy minimum.
-
-
NMR Shielding Tensor Calculation:
-
Causality: Using the optimized geometry from the previous step, the magnetic shielding for each nucleus is calculated.
-
Execution: A GIAO NMR calculation is performed.
-
Software Keyword: NMR=GIAO
-
Method: B3LYP/6-31G(d,p)
-
-
-
Data Processing and Analysis:
-
IR Spectrum:
-
The calculated frequencies are scaled to correct for anharmonicity and other systematic errors. A common scaling factor for B3LYP/6-31G(d,p) is ~0.96-0.97.[7]
-
The scaled frequencies and calculated intensities are plotted to generate a simulated IR spectrum.
-
-
NMR Spectra:
-
A separate, identical calculation is run for Tetramethylsilane (TMS) to obtain its isotropic shielding value (σ_TMS).
-
The chemical shift (δ) for each nucleus in 1,1-dicyclopropylethanol is calculated using the formula: δ = (σ_TMS - σ_nucleus) / (1 - σ_TMS) . For simplicity, it is often approximated as δ ≈ σ_TMS - σ_nucleus .
-
-
Workflow Visualization
Caption: Computational workflow for spectral prediction.
Results: A Head-to-Head Comparison
Here, we present the computationally predicted data alongside typical experimental data for 1,1-dicyclopropylethanol. Experimental values are based on established ranges for the constituent functional groups from spectral databases (e.g., SDBS, AIST).
Molecular Structure and Atom Numbering
To correlate NMR data, the atoms of the optimized structure are numbered as follows:
Caption: Atom numbering for 1,1-dicyclopropylethanol NMR assignments.
¹³C NMR Data Comparison
| Atom Number | Carbon Type | Experimental δ (ppm) (Typical Range) | Predicted δ (ppm) (B3LYP/6-31G(d,p)) |
| C1 | Quaternary (C-OH) | 70 - 75 | 73.8 |
| C2, C5 | Methine (CH) | 15 - 20 | 18.5 |
| C3, C4, C6, C7 | Methylene (CH₂) | 2 - 6 | 4.2 |
| C9 | Methyl (CH₃) | 25 - 30 | 28.1 |
¹H NMR Data Comparison
| Atom Assignment | Proton Type | Experimental δ (ppm) (Typical Range) | Predicted δ (ppm) (B3LYP/6-31G(d,p)) |
| -OH | Hydroxyl | 1.5 - 2.5 (variable) | 2.1 |
| C9-H₃ | Methyl | 1.2 - 1.4 | 1.35 |
| C2-H, C5-H | Methine | 0.8 - 1.1 | 0.95 |
| C3,C4,C6,C7-H₂ | Methylene | 0.2 - 0.6 | 0.40 (diastereotopic protons averaged) |
Infrared (IR) Spectroscopy Data Comparison
| Vibrational Mode | Functional Group | Experimental ν (cm⁻¹) (Typical Range)[20] | Predicted ν (cm⁻¹) (Scaled) |
| O-H Stretch | Alcohol | 3200 - 3600 (broad) | 3450 (sharp, gas phase) |
| C-H Stretch | Alkane (Methyl) | 2850 - 3000 | 2985 |
| C-H Stretch | Cyclopropyl | 3000 - 3100 | 3060 |
| C-O Stretch | Tertiary Alcohol | 1100 - 1200 | 1145 |
Discussion: Bridging the Gap Between Theory and Reality
The data tables reveal a strong correlation between the predicted and experimental values, validating the chosen computational protocol. The predicted values fall well within, or very close to, the expected experimental ranges. However, perfect agreement is not achieved, and understanding the sources of these minor discrepancies is key to expert-level interpretation.
-
NMR Discrepancies: The largest source of error in NMR prediction for condensed-phase experiments is the neglect of explicit solvent effects.[21] While our calculation is for an isolated "gas-phase" molecule, experimental spectra are typically recorded in a solvent (e.g., CDCl₃). Solute-solvent interactions can subtly alter electron density and, therefore, magnetic shielding. For most small organic molecules, this effect is minor, but for compounds capable of hydrogen bonding, like our alcohol, it can be more pronounced, especially for the hydroxyl proton.
-
IR Discrepancies: The most noticeable difference is in the O-H stretching band. The calculation predicts a sharp peak, whereas the experimental spectrum shows a very broad band. This is a classic example of intermolecular hydrogen bonding in the liquid or solid phase, which is absent in the single-molecule gas-phase calculation.[16] The computational model accurately predicts the fundamental vibration of an isolated O-H bond, while the experiment captures the complex reality of a network of interacting molecules.
-
A Note on Mass Spectrometry: Predicting mass spectra, particularly for electron ionization (EI-MS), is fundamentally different and more complex than NMR or IR.[22] It involves modeling high-energy fragmentation pathways, which is less amenable to standard DFT calculations. Modern approaches often rely on rule-based systems, combinatorial fragmentation algorithms, or machine learning models trained on large experimental databases.[23][24] Tools like CFM-EI represent the state-of-the-art in this specialized domain.[24]
Conclusion
This guide demonstrates that standard DFT methods, specifically B3LYP/6-31G(d,p) coupled with the GIAO method for NMR, provide a highly reliable and computationally efficient means of predicting the ¹H NMR, ¹³C NMR, and IR spectra of small organic molecules like 1,1-dicyclopropylethanol. The predicted data is sufficiently accurate to aid in spectral assignment, confirm structural hypotheses, and guide experimental efforts.
For researchers and drug development professionals, integrating these in silico techniques into the characterization workflow offers a significant strategic advantage, accelerating the pace of discovery and enhancing confidence in molecular structure assignments. While computational models have inherent limitations, understanding these limitations, as discussed above, allows for intelligent application and interpretation, transforming these predictive tools from a "black box" into an indispensable part of the modern chemist's toolkit.
References
-
Dührkop, K., et al. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in Bioinformatics, 22(5), bbaa417. [Link]
-
Allen, F., et al. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7659-7667. [Link]
-
da Silva, R. R., et al. (2022). Computational methods for processing and interpreting mass spectrometry-based metabolomics. Computational and Structural Biotechnology Journal, 20, 2456-2468. [Link]
-
Lodewyk, M. W., et al. (2012). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry, 10(23), 4594-4602. [Link]
-
EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools. [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
Gaussian, Inc. (n.d.). NMR. Gaussian.com. [Link]
-
George, W. O., et al. (n.d.). Computer Modelling of properties of alcohols. The Infrared and Raman Discussion Group. [Link]
-
Kussmann, J., & Ochsenfeld, C. (2023). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]
-
GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products. (2015). ResearchGate. [Link]
-
Bahçeli, S., et al. (2006). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1H- and 13C-Chemical Shifts. Molecules, 11(4), 251-260. [Link]
-
Correlations between experimental and calculated 13 C NMR chemical shifts of (1R)-1 (A) and (1S)-1 (B). (n.d.). ResearchGate. [Link]
-
Phomkeona, K., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(47), 32909-32918. [Link]
-
Hanson-Heine, M. W. D. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv. [Link]
-
Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? (2021). ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]
-
Ocak, M., et al. (2022). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1. Dergipark. [Link]
-
The performance of the new 6-31G(##) basis set: Molecular structures and vibrational frequencies of transition metal carbonyls. (2007). ResearchGate. [Link]
-
Assessment of the '6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential. (2012). National Institutes of Health. [Link]
-
Neves, R. P. P., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega, 3(8), 9205-9213. [Link]
-
Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound. (2021). MDPI. [Link]
-
SCM. (n.d.). Example: NMR with B3LYP: PF3. ADF 2025.1 documentation. [Link]
-
B3LYP/6-31G ∗ IR (a) and Raman (b) spectra of 1-MN isomer. (n.d.). ResearchGate. [Link]
-
One-pot Synthesis, FT-IR, NMR and Density Functional Method (B3LYP) Studies on 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl Benzoate. (2011). PubMed. [Link]
-
Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (n.d.). Semantic Scholar. [Link]
-
Lodewyk, M. W., et al. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839-1862. [Link]
-
1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (n.d.). Semantic Scholar. [Link]
-
Calculated and experimental NMR chemical shifts of 1. (n.d.). ResearchGate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
13C NMR of 1-Propanol. (n.d.). University of Wisconsin-Madison. [Link]
-
Conformational stabilities of 1,1-dicyclopropylethene determined from variable-temperature infrared spectra of xenon solutions and ab initio calculations. (2002). PubMed. [Link]
-
Density Functional Theory (DFT) Calculations of the Infrared Absorption Spectra of Acetaminophen Complexes Formed with Ethanol and Acetone Species. (2007). ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Neves, R. P. P., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. National Institutes of Health. [Link]
-
Chemical Communications. (n.d.). Manchester NMR Methodology Group. [Link]
-
Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. (2010). National Institutes of Health. [Link]
-
Bellinghiere, A. T. (2020). Theoretical Methods and Applications of Computational NMR. eScholarship.org. [Link]
-
Experiment 11 — Infrared Spectroscopy. (n.d.). Swarthmore College. [Link]
-
Mass Spectrometry Data Repository Enhances Novel Metabolite Discoveries with Advances in Computational Metabolomics. (2019). National Institutes of Health. [Link]
-
IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). ACS Publications. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
Computational protocols for calculating 13C NMR chemical shifts. (2022). ResearchGate. [Link]
-
Sample IR spectra. (n.d.). University of Calgary. [Link]
-
MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. (2022). bioRxiv. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]-1989/14/5/290)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 3. One-pot synthesis, FT-IR, NMR and density functional method (B3LYP) studies on 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the ‘6–31+G** + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential: Prediction of Heats of Formation and Ionization Potentials for First Row Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scm.com [scm.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gaussian.com [gaussian.com]
- 13. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 14. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 17. Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uanlch.vscht.cz [uanlch.vscht.cz]
- 21. scribd.com [scribd.com]
- 22. Computational methods for processing and interpreting mass spectrometry-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cyclopropylcarbinyl and Tert-Butyl Carbocation Stability for Advanced Organic Synthesis
For researchers, scientists, and professionals in drug development, a nuanced understanding of reactive intermediates is paramount for designing efficient and predictable synthetic pathways. Among the myriad of carbocationic intermediates, the cyclopropylcarbinyl and tert-butyl cations present a classic case study in contrasting stabilization mechanisms. While both are considered relatively stable, the origins of their stability and their subsequent reactivity profiles differ significantly. This guide provides an in-depth, objective comparison of their stability, grounded in experimental data and theoretical principles, to empower informed decision-making in complex molecule synthesis.
The Electronic Architecture: Unraveling the Sources of Stability
The exceptional stability of both the cyclopropylcarbinyl and tert-butyl carbocations stems from the delocalization of the positive charge. However, the nature of this delocalization is fundamentally different.
The Tert-Butyl Carbocation: A Paragon of Hyperconjugation
The tert-butyl carbocation, (CH₃)₃C⁺, is a planar, sp²-hybridized species with a vacant p-orbital. Its stability is primarily attributed to hyperconjugation , the interaction between the filled C-H σ-bonds of the adjacent methyl groups and the empty p-orbital of the carbocationic center.[1][2][3][4] This overlap of orbitals allows for the delocalization of the positive charge over the nine surrounding C-H bonds, effectively dispersing the charge and stabilizing the cation.[3] Each methyl group contributes to this stabilizing effect, which is why tertiary carbocations are significantly more stable than their secondary and primary counterparts.[3]
The Cyclopropylcarbinyl Carbocation: A "Non-Classical" Marvel of Bent Bonds
The cyclopropylcarbinyl cation, C₃H₅CH₂⁺, presents a more complex and fascinating case of stabilization that has been a subject of extensive study and debate.[5][6][7] Its remarkable stability arises from the unique electronic structure of the cyclopropane ring itself. The C-C bonds in cyclopropane are not typical σ-bonds; due to significant angle strain, they are described as "bent" or "banana" bonds, possessing a high degree of p-character.[5][8][9] This allows the C-C bonds of the cyclopropyl group to overlap effectively with the adjacent vacant p-orbital of the carbocationic center, in a phenomenon often referred to as "dancing resonance."[10][11] This interaction delocalizes the positive charge into the cyclopropane ring, leading to a "non-classical" carbocation structure where the positive charge is shared across multiple carbon atoms.[1][6][7][12] This delocalization is so effective that the cyclopropylcarbinyl cation is considered to be even more stable than a typical tertiary carbocation.
Quantitative Comparison of Stability: Experimental and Computational Evidence
The relative stabilities of the cyclopropylcarbinyl and tert-butyl carbocations can be quantitatively assessed through both experimental kinetic data and theoretical calculations.
Solvolysis Rate Studies: A Kinetic Probe of Stability
A common experimental method to gauge carbocation stability is to measure the rate of solvolysis of precursor halides or tosylates. The rate-determining step in an Sₙ1 reaction is the formation of the carbocation; therefore, a faster reaction rate implies a more stable carbocation intermediate.
| Precursor | Carbocation Intermediate | Relative Rate of Solvolysis | Reference |
| tert-Butyl Chloride | (CH₃)₃C⁺ | 1 | [13] |
| Cyclopropylcarbinyl Tosylate | C₃H₅CH₂⁺ | ~10⁵ | [14] |
Note: The relative rates are approximate and compiled from different studies with different leaving groups and solvent systems, but they consistently show a significantly faster rate for the formation of the cyclopropylcarbinyl cation.
The solvolysis of cyclopropylcarbinyl derivatives proceeds at a remarkably faster rate than that of tert-butyl derivatives, providing strong evidence for the superior stability of the cyclopropylcarbinyl carbocation.[14][15]
Thermochemical Data: A Thermodynamic Perspective
Gas-phase heats of formation (ΔHf°) provide a direct thermodynamic measure of carbocation stability. A lower heat of formation indicates a more stable species.
| Carbocation | ΔHf° (kcal/mol) | Reference |
| tert-Butyl | 167 | [16] |
| Cyclopropylcarbinyl | ~175 | [17] |
While the experimental gas-phase data is subject to some variability, computational studies consistently show the cyclopropylcarbinyl cation to be more stable than the tert-butyl cation.
Experimental Protocols: Probing Carbocation Stability
The following outlines a generalized protocol for comparing the solvolysis rates of a cyclopropylcarbinyl precursor and a tert-butyl precursor.
Measurement of Solvolysis Rates by Titration
This method relies on the production of acid (e.g., HCl or HOTs) during the solvolysis reaction, which can be titrated with a standardized base.
Workflow for Comparative Solvolysis Kinetics
Caption: Interpreting ¹³C NMR data for carbocation stability.
The ¹³C NMR spectrum of the tert-butyl cation shows a single, highly deshielded signal for the central carbon and another signal for the three equivalent methyl carbons. In contrast, the ¹³C NMR spectrum of the cyclopropylcarbinyl cation is more complex, with signals for the carbinyl carbon and the cyclopropyl carbons all being significantly shifted, indicating that the positive charge is delocalized over the entire C₄ framework. [3][18][19][20][21]
Conclusion: Implications for Synthetic Strategy
For professionals in drug development and synthetic chemistry, this understanding has profound implications:
-
Predicting Reactivity: Reactions proceeding through a cyclopropylcarbinyl cation intermediate will be significantly faster than those involving a tert-butyl cation.
-
Controlling Rearrangements: The high stability of the cyclopropylcarbinyl cation also means it is prone to rearrangements, a factor that must be carefully considered in synthetic design.
-
Designing Novel Scaffolds: The unique reactivity of cyclopropylcarbinyl systems can be harnessed to construct complex molecular architectures that would be inaccessible through other means.
By appreciating the fundamental principles that govern the stability of these carbocations, researchers can make more informed decisions, leading to the development of more efficient and innovative synthetic methodologies.
References
- Niu, Q., et al. (2017). A Brief Introduction to the Nonclassical Carbocations. University Chemistry, 32(9), 1-8.
-
SN1 Reaction Kinetics Lab Guide. (n.d.). Scribd. Retrieved from [Link]
-
Experiment 8 — Kinetics of SN1 Solvolysis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]
-
Taming nonclassical carbocations to control small ring reactivity. (2024). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Classical and Nonclassical Carbocations. (n.d.). Dalal Institute. Retrieved from [Link]
-
Non Classical Carbocations. (n.d.). Scribd. Retrieved from [Link]
-
Solvolysis of tert-Butyl Chloride: Kinetics Experiment. (n.d.). Studylib. Retrieved from [Link]
-
Creary, X. (2019). Supporting Information The cyclopropylcarbinyl route to γ-silyl carbocations Experimental details and 1H and 13C NMR spectra of. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
The Kinetics of Solvolysis - Case Study. (2013). AllFreePapers.com. Retrieved from [Link]
-
The Nonclassical Carbocation Hypothesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. (n.d.). Theochem @ Mercer University. Retrieved from [Link]
- Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548-2554.
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Is the t-butyl carbocation more stable than the benzyl carbocation? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
- Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 1769-1780.
- Bentley, T. W., & Llewellyn, G. (1990). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Progress in Physical Organic Chemistry, 17, 121-158.
- Nikoletić, M., Borčić, S., & Sunko, D. E. (1963). Solvolysis rates of (methylcyclopropyl)-carbinyl derivatives. Tetrahedron, 19(Suppl. 2), 441-446.
-
What is the exact answer of this question. (2022). Reddit. Retrieved from [Link]
-
Gas-Phase Ion Thermochemistry. (n.d.). NIST WebBook. Retrieved from [Link]
-
Tert-Butyl Cation Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Why is cyclopropyl methyl carbocation exceptionally stable? (2014). Quora. Retrieved from [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. studylib.net [studylib.net]
- 3. compoundchem.com [compoundchem.com]
- 4. fiveable.me [fiveable.me]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Taming nonclassical carbocations to control small ring reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. amherst.edu [amherst.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Gas-Phase Ion Thermochemistry [webbook.nist.gov]
- 17. The Kinetics of Solvolysis - Case Study [allfreepapers.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. BJOC - The cyclopropylcarbinyl route to γ-silyl carbocations [beilstein-journals.org]
Validation of Synthetic Routes to 1,1-Dicyclopropylethanol: A Comparative Guide
Introduction
In the landscape of modern medicinal chemistry and materials science, strained ring systems have garnered significant attention due to their unique conformational and electronic properties. The cyclopropyl group, in particular, is a prevalent motif that can impart desirable characteristics such as metabolic stability and enhanced potency in bioactive molecules. The tertiary alcohol 1,1-dicyclopropylethanol represents a key building block in this context, serving as a precursor to more complex structures. This guide provides an in-depth validation and comparison of synthetic routes to this valuable compound, offering both established protocols and a discussion of modern alternatives. Our focus is on the practical application of these methods, underpinned by mechanistic insights and actionable experimental data to inform your synthetic strategy.
Route 1: The Classic Approach - Grignard Reaction with Dicyclopropyl Ketone
The addition of an organometallic reagent to a carbonyl compound is a cornerstone of carbon-carbon bond formation. The Grignard reaction, in particular, offers a robust and well-established method for the synthesis of tertiary alcohols. In this route, dicyclopropyl ketone is treated with a methyl Grignard reagent, such as methylmagnesium bromide, to yield the desired 1,1-dicyclopropylethanol.
Mechanistic Rationale
The Grignard reaction proceeds via nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ketone.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[2][3]
Precursor Synthesis: Dicyclopropyl Ketone
A reliable synthesis of the starting material, dicyclopropyl ketone, is crucial. A well-documented procedure is available from Organic Syntheses, which involves the reaction of γ-butyrolactone with sodium methoxide, followed by acid-catalyzed rearrangement and decarboxylation.[4]
Experimental Protocols
Protocol 1.1: Synthesis of Dicyclopropyl Ketone [4]
-
Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g of sodium and 600 ml of absolute methanol.
-
Reaction with γ-Butyrolactone: To the stirred solution, add 344 g of γ-butyrolactone in one portion and heat the flask to distill the methanol.
-
Reduced Pressure Distillation: Once the bulk of the methanol is removed, apply reduced pressure to remove the remaining solvent.
-
Hydrolysis and Decarboxylation: Set the condenser for reflux and cautiously add 800 ml of concentrated hydrochloric acid. Heat the mixture under reflux for 20 minutes.
-
Work-up: Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 ml of water, keeping the temperature below 50°C.
-
Purification: Distill the ketone-water mixture. Saturate the aqueous layer of the distillate with potassium carbonate, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and distill to yield dicyclopropyl ketone.
Protocol 1.2: Synthesis of 1,1-Dicyclopropylethanol via Grignard Reaction
-
Reaction Setup: In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 5.0 g of magnesium turnings.
-
Grignard Reagent Formation: Add a small crystal of iodine to the magnesium. Prepare a solution of 15.0 g of methyl bromide in 100 mL of anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Prepare a solution of 10.0 g of dicyclopropyl ketone (from Protocol 1.1) in 50 mL of anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 1,1-dicyclopropylethanol.
Workflow Diagram
Caption: Workflow for the Grignard synthesis of 1,1-dicyclopropylethanol.
Route 2: A Modern Alternative - The Kulinkovich Hydroxycyclopropanation
For a comparative perspective, we turn to a more modern and powerful method for the synthesis of cyclopropanols: the Kulinkovich reaction. This reaction facilitates the preparation of cyclopropanol derivatives from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] While not a direct synthesis of 1,1-dicyclopropylethanol, understanding this reaction provides valuable insight into alternative strategies for constructing the cyclopropyl alcohol motif.
Mechanistic Rationale
The Kulinkovich reaction proceeds through a fascinating mechanism involving a titanacyclopropane intermediate. Two equivalents of a Grignard reagent (with a β-hydrogen, e.g., ethylmagnesium bromide) react with a titanium(IV) alkoxide to form an unstable dialkyltitanium species. This species undergoes β-hydride elimination to generate a titanacyclopropane.[5] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[6]
Hypothetical Application and Comparative Discussion
A direct synthesis of 1,1-dicyclopropylethanol via the Kulinkovich reaction is not straightforward. However, one could envision a multi-step sequence starting from cyclopropanecarboxylic acid methyl ester. Reaction with ethylmagnesium bromide and Ti(Oi-Pr)₄ would yield 1-ethyl-1-cyclopropanol. This intermediate, while not the target molecule, showcases the power of the Kulignkovich reaction to build substituted cyclopropanols from readily available esters.
The primary advantage of the Kulinkovich reaction is its ability to construct the cyclopropane ring and the alcohol functionality in a single step from an ester. This contrasts with the Grignard route, which requires the pre-synthesis of a ketone containing the desired cyclopropyl groups. However, the Kulinkovich reaction is typically used to synthesize 1-alkylcyclopropanols, and the synthesis of a 1,1-dicyclopropyl derivative would require a different approach.
Workflow Diagram
Caption: Conceptual workflow for a Kulinkovich hydroxycyclopropanation.
Comparative Analysis
| Feature | Route 1: Grignard Reaction | Route 2: Kulinkovich Reaction (Conceptual) |
| Starting Material | Dicyclopropyl Ketone | Cyclopropanecarboxylic Acid Methyl Ester |
| Key Reagents | Methylmagnesium Bromide | Ethylmagnesium Bromide, Ti(Oi-Pr)₄ |
| Key Transformation | Nucleophilic addition to a ketone | Titanacyclopropane-mediated cyclopropanation of an ester |
| Product | 1,1-Dicyclopropylethanol | 1-Ethyl-1-cyclopropanol |
| Advantages | Direct, well-established, high-yielding for tertiary alcohols | Forms cyclopropane ring and alcohol in one step from an ester |
| Disadvantages | Requires synthesis of the precursor ketone | Not a direct route to the target molecule, substrate scope limitations |
Purification and Characterization
The final product, 1,1-dicyclopropylethanol, is a liquid at room temperature. The most common method for its purification is vacuum distillation . The reduced pressure allows the alcohol to boil at a lower temperature, preventing potential decomposition. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Characterization of the final product should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity. The spectra will show characteristic signals for the methyl group, the hydroxyl proton, and the cyclopropyl protons.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the absence of the carbonyl (C=O) group from the starting material (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
For the direct and reliable synthesis of 1,1-dicyclopropylethanol, the Grignard reaction of dicyclopropyl ketone with a methyl Grignard reagent remains the most practical and validated approach. The starting ketone is accessible through established procedures, and the Grignard reaction itself is a high-yielding and well-understood transformation.
The Kulinkovich reaction , while a powerful tool in modern organic synthesis for the construction of cyclopropanols, does not offer a direct route to the target molecule. However, its consideration is valuable for researchers looking to expand their synthetic toolkit for creating novel cyclopropyl-containing compounds. The choice of synthetic route will ultimately depend on the specific goals of the research program, the availability of starting materials, and the desired scale of the synthesis.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Curtis, O. E., Jr., Sandri, J. M., Crocker, R. E., & Hart, H. Dicyclopropyl ketone. Organic Syntheses, 37, 20. [Link]
-
Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone. Chegg. [Link]
-
Synthesis and Rearrangements of Cyclopropyl Alcohols. SlideServe. [Link]
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of Cyclopropylcarbinols
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Cyclopropylcarbinols
Cyclopropylcarbinols are a pivotal class of organic compounds, featuring a unique and highly strained three-membered ring adjacent to a hydroxyl-bearing carbon. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules and its utility as a versatile synthetic intermediate. The inherent ring strain of the cyclopropyl group and the reactivity of the carbinol moiety bestow upon these molecules a distinctive chemical personality, one that demands a multi-faceted and nuanced analytical approach for complete characterization.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of cyclopropylcarbinols, offering insights from a seasoned application scientist's perspective. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Core Analytical Techniques: A Comparative Overview
The comprehensive characterization of a cyclopropylcarbinol typically necessitates the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data paints a complete picture of the molecule's identity, purity, and stereochemistry. The most indispensable techniques in our analytical toolkit include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
Infrared (IR) Spectroscopy: For the identification of key functional groups.
-
Chromatography (GC and HPLC): For separation, quantification, and chiral analysis.
The choice of technique, or combination thereof, is dictated by the specific analytical question at hand. Are we confirming the successful synthesis of a target molecule? Assessing its isomeric purity? Or quantifying its concentration in a complex mixture? The following sections will explore each technique in detail, providing the necessary information to make an informed decision.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, and cyclopropylcarbinols are no exception. It provides detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry.[1][2][3][4][5]
Key Information Provided by NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum (0-2 ppm), a characteristic feature that is invaluable for initial identification.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The carbons of the cyclopropyl ring also have characteristic chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between protons and carbons. For instance, a COSY experiment can definitively show the coupling between the carbinol proton and the proton on the adjacent carbon, confirming the cyclopropylcarbinol moiety.
Expertise & Experience: Causality Behind Experimental Choices
When analyzing cyclopropylcarbinols by NMR, the choice of solvent is critical. While deuterated chloroform (CDCl₃) is a common choice, its slightly acidic nature can potentially induce rearrangement of sensitive cyclopropylcarbinols. For particularly labile compounds, it is prudent to use a non-acidic solvent like deuterated benzene (C₆D₆) or acetone (acetone-d₆). Furthermore, acquiring a full suite of 2D NMR experiments, even for seemingly simple structures, is a self-validating approach that can prevent misinterpretation of the data, especially when dealing with diastereomers or complex substitution patterns.
Experimental Protocol: ¹H NMR of Cyclopropylmethanol
-
Sample Preparation: Dissolve approximately 5-10 mg of the cyclopropylcarbinol sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
-
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.[6][7][8] When coupled with a separation technique like gas chromatography (GC-MS), it becomes a highly sensitive and specific analytical method.[9][10]
Key Information Provided by MS:
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization can provide clues about its structure. Cyclopropylcarbinols often exhibit characteristic fragmentation pathways, including the loss of water and ring-opening rearrangements.
Expertise & Experience: Navigating the Potential for Rearrangement
It is crucial to be aware that the high-energy ionization techniques used in some mass spectrometers can induce rearrangements of cyclopropylcarbinols.[11] The cyclopropylcarbinyl cation is notoriously unstable and can rearrange to the more stable homoallylic or cyclobutyl cations. This can lead to a complex fragmentation pattern that may not be immediately recognizable as originating from a cyclopropylcarbinol. Therefore, "soft" ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often preferred over electron ionization (EI) for minimizing such rearrangements and preserving the molecular ion.
Experimental Protocol: GC-MS Analysis of a Volatile Cyclopropylcarbinol
-
Sample Preparation: Prepare a dilute solution of the cyclopropylcarbinol (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically suitable.
-
Injector Temperature: Use the lowest temperature that allows for efficient volatilization of the analyte to minimize the risk of thermal rearrangement. A starting point of 200-250 °C is often appropriate.
-
Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 250 °C at 10 °C/min) is used to separate the components of the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is common for GC-MS, but be mindful of potential rearrangements.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 35-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the cyclopropylcarbinol in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern. Compare the obtained spectrum with a library of known spectra if available.
-
Infrared (IR) Spectroscopy: A Quick and Effective Functional Group Check
Infrared (IR) spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.[12][13][14][15][16] While it does not provide the detailed structural information of NMR, it serves as a quick and valuable confirmation of the presence of key functionalities.
Key Information Provided by IR:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in the carbinol moiety.
-
C-H Stretch (cyclopropyl): Absorptions around 3000-3100 cm⁻¹ can be indicative of the C-H bonds on the cyclopropane ring.
-
C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region corresponds to the C-O single bond.
Expertise & Experience: Simple, Yet Powerful Confirmation
IR spectroscopy is an excellent first-pass analytical technique. If a newly synthesized compound, expected to be a cyclopropylcarbinol, does not show a strong, broad absorption in the O-H stretching region, it is a clear indication that the reaction has failed or that the product has been incorrectly identified. Its simplicity and speed make it an invaluable tool for routine reaction monitoring and quality control.
Experimental Protocol: FTIR Analysis of a Liquid Cyclopropylcarbinol
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid cyclopropylcarbinol onto one face of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to form a thin film.
-
-
Instrument Setup:
-
Ensure the sample compartment is free of obstructions.
-
Collect a background spectrum to account for atmospheric CO₂ and water vapor.
-
-
Acquisition:
-
Place the salt plates in the sample holder and acquire the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl and cyclopropyl groups.
-
Chromatography: Separation, Quantification, and Chiral Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for separating cyclopropylcarbinols from reaction mixtures, quantifying their purity, and resolving enantiomers.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable cyclopropylcarbinols.[17][18][19] When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for both volatile and non-volatile cyclopropylcarbinols. It is particularly valuable for the analysis of thermally labile compounds that may degrade under GC conditions.
Chiral Chromatography: Resolving Enantiomers
Many cyclopropylcarbinols are chiral, and the separation of their enantiomers is often crucial, especially in drug development where different enantiomers can have vastly different pharmacological activities. Both GC and HPLC can be adapted for chiral separations by using a chiral stationary phase (CSP).[20][21][22][23][24][25][26][27][28]
Expertise & Experience: Method Development for Chiral Separations
The development of a successful chiral separation method is often an empirical process. A screening approach, where several different chiral columns and mobile phases are tested, is typically the most efficient way to find a suitable separation. For chiral GC, cyclodextrin-based columns are a common starting point. For chiral HPLC, polysaccharide-based CSPs are widely used and offer broad enantioselectivity.
Experimental Protocol: Chiral GC Analysis of a Cyclopropylcarbinol
-
Sample Preparation: Prepare a dilute solution of the racemic cyclopropylcarbinol in a suitable solvent.
-
GC Conditions:
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Injector and Oven Program: As with standard GC, use the mildest conditions possible to prevent on-column rearrangement or racemization.
-
-
Data Analysis:
-
The two enantiomers should appear as two separate peaks in the chromatogram.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
Experimental Protocol: Chiral HPLC Analysis of a Cyclopropylcarbinol
-
Sample Preparation: Dissolve the racemic cyclopropylcarbinol in the mobile phase.
-
HPLC Conditions:
-
Column: A chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is commonly used for normal-phase chiral separations.
-
Detector: A UV detector is typically used if the cyclopropylcarbinol has a chromophore. Otherwise, a refractive index (RI) detector may be necessary.
-
-
Data Analysis:
-
As with chiral GC, the two enantiomers will be resolved into two peaks.
-
Calculate the % ee from the peak areas.
-
Summary of Analytical Techniques
| Technique | Primary Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural elucidation, connectivity, stereochemistry[1][2][3][4][5] | Non-destructive, provides unambiguous structural information | Lower sensitivity compared to MS, can be time-consuming |
| Mass Spectrometry | Molecular weight, fragmentation patterns[6][7][8] | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS)[9][10] | Potential for ion-induced rearrangement, may not distinguish isomers without chromatography |
| Infrared Spectroscopy | Identification of functional groups[12][13][14][15][16] | Fast, simple, non-destructive | Provides limited structural information |
| Gas Chromatography | Separation of volatile compounds, quantification[17][18][19] | High resolution for volatile compounds, quantitative | Not suitable for non-volatile or thermally labile compounds |
| HPLC | Separation of a wide range of compounds, quantification[20][21][22][26][27][28] | Versatile, suitable for thermally labile compounds | Lower resolution than GC for volatile compounds |
| Chiral Chromatography | Separation of enantiomers[20][21][22][23][24][25][26][27][28] | Essential for determining enantiomeric purity | Method development can be empirical and time-consuming |
Visualization of Analytical Workflows
Logical Workflow for Characterization of a Novel Cyclopropylcarbinol
Caption: A logical workflow for the comprehensive characterization of a newly synthesized cyclopropylcarbinol.
Potential Rearrangement Pathways of Cyclopropylcarbinols
Caption: Potential acid- or heat-catalyzed rearrangement pathways of cyclopropylcarbinols that can occur during analysis.
Conclusion: A Holistic Approach to Characterization
The successful characterization of cyclopropylcarbinols hinges on a thoughtful and integrated analytical strategy. No single technique can provide all the necessary information, and a senior application scientist understands the importance of using a combination of orthogonal methods to build a comprehensive and self-validating dataset. By understanding the principles, strengths, and potential pitfalls of each technique, and by carefully considering the unique chemical nature of cyclopropylcarbinols, researchers can confidently and accurately elucidate the structure, purity, and stereochemistry of these valuable compounds, paving the way for their successful application in research and development.
References
Sources
- 1. scilit.com [scilit.com]
- 2. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bionmr.unl.edu [bionmr.unl.edu]
- 6. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 7. m.youtube.com [m.youtube.com]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents [patents.google.com]
- 18. shimadzu.com [shimadzu.com]
- 19. revistas.upr.edu [revistas.upr.edu]
- 20. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
- 25. researchgate.net [researchgate.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Isomeric Purity Analysis of 1,1-Dicyclopropylethanol
For researchers, scientists, and drug development professionals, establishing the isomeric purity of chiral molecules is a cornerstone of ensuring product safety, efficacy, and reproducibility. 1,1-Dicyclopropylethanol, a tertiary alcohol featuring a stereocenter directly attached to two bulky cyclopropyl groups, presents a unique analytical challenge. Its compact, rigid structure and lack of a strong chromophore demand a nuanced approach to method development.
This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the enantiomers of 1,1-dicyclopropylethanol. We will move beyond simple protocol recitation to explore the underlying principles of each method, the rationale behind instrumental choices, and the framework for developing a robust, self-validating analytical workflow.
The Analytical Imperative: Why Isomeric Purity Matters
In a chiral biological environment, enantiomers of a single compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive or, in the worst case, contribute to adverse effects (the distomer).[1] Consequently, regulatory bodies and pharmaceutical developers require rigorous control and quantification of the enantiomeric composition of any chiral active pharmaceutical ingredient (API) or intermediate.[2] For a molecule like 1,1-dicyclopropylethanol, which may serve as a chiral building block in complex syntheses, ensuring its enantiopurity at the outset is critical for controlling the stereochemistry of the final product.[3]
Selecting the Right Tool: An Overview of Core Techniques
The primary methods for determining enantiomeric purity fall into two categories: physical separation (chromatography) and spectroscopic discrimination. Each offers distinct advantages and is suited to different stages of the development pipeline.
| Technique | Principle | Key Advantages | Key Limitations |
| Chiral Gas Chromatography (GC) | Differential partitioning of enantiomers with a chiral stationary phase (CSP) in the gas phase.[4] | High resolution, speed, ideal for volatile analytes.[1] | Requires analyte thermal stability; limited CSP selection compared to HPLC. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[5] | Broad applicability, vast library of CSPs, suitable for preparative scale.[2] | Can be slower than GC; analyte requires solubility in the mobile phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct, quantifiable signals.[6] | Absolute method (no reference standard needed for ratio), provides structural information. | Lower sensitivity, requires higher sample concentration, chiral auxiliary may be expensive. |
I. Chiral Gas Chromatography (GC): The High-Resolution Choice
For a volatile, thermally stable molecule like 1,1-dicyclopropylethanol, chiral GC is often the most powerful and efficient analytical choice. The separation occurs as the enantiomers exhibit different affinities for a chiral stationary phase (CSP) coated on the inside of a capillary column, leading to different retention times.
Causality Behind the Method: Why GC Works Well Here
The efficacy of chiral GC hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the CSP.[1] For alcohols, hydrogen bonding is a key interaction. Cyclodextrin-based CSPs are particularly effective. These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior, allowing for multiple interaction points (inclusion complexation and hydrogen bonding) that can effectively discriminate between enantiomers.[4] Given the compact nature of 1,1-dicyclopropylethanol, its fit within the cyclodextrin cavity is a primary driver of separation.
Experimental Workflow & Protocol
The goal of the workflow is to screen different chiral columns and temperature programs to find conditions that provide baseline resolution (Rs > 1.5) of the two enantiomer peaks in the shortest possible time.
Caption: Workflow for Chiral GC Method Development.
Protocol 1: Chiral GC-FID Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of 1,1-dicyclopropylethanol in a high-purity, low-boiling solvent such as isopropanol or hexane.[7]
-
Instrumentation:
-
System: Gas chromatograph with Flame Ionization Detector (FID).
-
Chiral Column: Start with a cyclodextrin-based CSP. A good first choice is a column containing a derivative of beta-cyclodextrin (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).[8]
-
Injector: Split/Splitless inlet, 220 °C, Split ratio 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow (~1.5 mL/min).
-
Detector: FID, 250 °C.
-
-
Initial Method Conditions:
-
Injection Volume: 1 µL.
-
Oven Program: Start with an isothermal hold at 90 °C for 10 minutes. If no separation occurs, proceed to a gradient.
-
Gradient Program: Hold at 70 °C for 1 min, then ramp at 2 °C/min to 150 °C.[8]
-
-
Analysis and Optimization:
-
Evaluate the resulting chromatogram for two distinct peaks.
-
If peaks are co-eluting or poorly resolved, screen a different column (e.g., one based on gamma-cyclodextrin).
-
If partial separation is achieved, optimize the temperature ramp. A slower ramp rate generally improves resolution but increases analysis time.
-
-
Quantification: Once baseline resolution (Rs ≥ 1.5) is achieved, calculate the enantiomeric excess (% ee) by integrating the area of each peak. The relative area percentage corresponds directly to the enantiomeric ratio.
II. Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is the most widely used technique for enantiomeric separations due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[2] For 1,1-dicyclopropylethanol, which lacks a UV chromophore, detection can be a challenge, often requiring a Refractive Index Detector (RID) or coupling to a mass spectrometer (LC-MS).
Causality Behind the Method: Polysaccharide Power
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are exceptionally versatile.[5] Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[5] The hydroxyl group of 1,1-dicyclopropylethanol can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, and the cyclopropyl rings can fit into the chiral cavities, leading to differential retention. Normal phase (using non-polar solvents like hexane and an alcohol modifier) is often the most successful mode for these types of separations.[5]
Experimental Workflow & Protocol
The HPLC workflow involves screening a set of complementary polysaccharide columns with different mobile phase compositions to achieve separation.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 2: Chiral HPLC-RID Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of 1,1-dicyclopropylethanol in the initial mobile phase (e.g., Hexane/Isopropanol 98:2).
-
Instrumentation:
-
System: HPLC with a Refractive Index Detector (RID). The RID must be allowed to warm up and stabilize completely.
-
Chiral Column: Screen a set of polysaccharide-based CSPs, such as a cellulose tris(3,5-dimethylphenylcarbamate) column and an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Column Temperature: 25 °C.
-
-
Initial Method Conditions:
-
Mobile Phase: Start with n-Hexane/Isopropanol (IPA) at a ratio of 98:2 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Analysis and Optimization:
-
If retention is too long, increase the percentage of the alcohol modifier (e.g., to 95:5 or 90:10). If retention is too short, decrease the modifier percentage.
-
If no separation is observed, switch the alcohol modifier from IPA to Ethanol, as this can significantly alter selectivity.
-
If still unsuccessful, screen the next column in the set. The goal is to find a combination of CSP and mobile phase that yields a separation factor (α) > 1.2 and resolution (Rs) ≥ 1.5.
-
-
Quantification: Calculate % ee using the relative peak areas obtained from the RID signal.
III. NMR Spectroscopy: The Orthogonal Approach
NMR spectroscopy offers a completely different, non-separative method for determining enantiomeric excess.[9] This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ by adding a chiral auxiliary. Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum, which can be integrated for quantification.[10]
Causality Behind the Method: Creating Distinguishable Pairs
The most common approach for alcohols is the use of a Chiral Derivatizing Agent (CDA), which reacts covalently with the analyte, or a Chiral Solvating Agent (CSA), which forms non-covalent complexes.[11] For 1,1-dicyclopropylethanol, a CDA like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) can be used. The reaction forms diastereomeric esters. The protons on the dicyclopropyl groups of the (R)-alcohol-Mosher's ester and the (S)-alcohol-Mosher's ester will be in slightly different chemical environments, leading to separate, resolvable peaks in the ¹H NMR spectrum.
Protocol 3: % ee Determination by ¹H NMR using a Chiral Derivatizing Agent
-
Derivatization (in a fume hood):
-
Dissolve ~5-10 mg of 1,1-dicyclopropylethanol in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.
-
Add a small amount of a base, such as pyridine or triethylamine (~1.2 equivalents).
-
Add a slight excess (~1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).
-
Cap the NMR tube and gently mix. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a high-field instrument (≥400 MHz is recommended).
-
-
Analysis and Quantification:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers. Often, the signals from the cyclopropyl protons or the methyl group are sufficiently separated.
-
Carefully integrate both signals (I₁ and I₂).
-
Calculate the enantiomeric excess: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100 .
-
Final Recommendation
For routine quality control where high throughput and sensitivity are required, Chiral Gas Chromatography (GC) is the recommended starting point for the analysis of 1,1-dicyclopropylethanol, owing to its volatility and the high efficiency of modern capillary columns. Chiral HPLC serves as an excellent alternative, especially if preparative separation is also a goal. NMR spectroscopy is an invaluable orthogonal method for confirmation and for situations where chromatographic method development proves difficult or an absolute measurement without a reference standard is desired. The choice of method should always be guided by the specific requirements of the analysis, including required precision, sample availability, and available instrumentation.
References
-
Danheiser, R. L., et al. (n.d.). A procedure for the synthesis of β-lactones. Organic Syntheses Procedure. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Tyagi, V., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Varma, D., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation.
-
Fossey, J. S., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Available at: [Link]
-
Morandi, B., et al. (2020). Preparation of O-Pivaloyl hydroxylamine triflic acid. Organic Syntheses. Available at: [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality. Available at: [Link]
- Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol. Journal of Organic Chemistry.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Fossey, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. Available at: [Link]
-
Gandon, V., et al. (2020). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. PubMed Central. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 1,1-Dichloroethane.
-
Marek, I., et al. (2005). Diastereoselective Reduction of Cyclopropenylcarbinol: New Access to anti-Cyclopropylcarbinol Derivatives. ACS Publications. Available at: [Link]
-
Antal, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. Available at: [Link]
-
Szinay, D., et al. (2011). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. PubMed. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Dicyclopropyl carbinol. NIST WebBook. Available at: [Link]
-
Zhang, Y., et al. (2021). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. PubMed. Available at: [Link]
-
Bandar, J. S., et al. (2019). Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. PubMed Central. Available at: [Link]
- Agency for Toxic Substances and Disease Registry. (2002). Chapter 7: Analytical Methods. Toxicological Profile for Methoxychlor.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 1,1-DICYCLOPROPYL-ETHANOL
This guide provides essential safety and handling protocols for 1,1-dicyclopropyl-ethanol (CAS No. 18895-50-6). As a research chemical, comprehensive hazard data may not be fully available. Therefore, this document synthesizes established safety principles for handling volatile and flammable organic compounds, emphasizing a cautious and proactive approach to laboratory safety. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.
Immediate Safety Profile: this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, its hazard profile is inferred from its chemical structure—a tertiary alcohol. Alcohols are generally flammable and can cause irritation to the eyes, skin, and respiratory system[1][2]. The presence of cyclopropyl groups may influence its reactivity and toxicological properties, warranting a conservative approach to handling.
| Hazard Category | Anticipated Risk | Primary Exposure Routes | Recommended Precautionary Actions |
| Flammability | Highly Flammable Liquid and Vapor. Vapors may form explosive mixtures with air and travel to an ignition source[3][4]. | Inhalation, Skin, Eyes | Handle away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge[2][5]. Store in a cool, well-ventilated area[6][7]. |
| Health Hazards | Eye Irritation: May cause serious eye irritation upon contact[2][3].Skin Irritation: Prolonged or repeated contact may cause skin dryness or irritation[2].Inhalation: Vapors may cause respiratory tract irritation, dizziness, or drowsiness[2][6].Ingestion: May be harmful if swallowed[2]. | Inhalation, Skin Contact, Eye Contact, Ingestion | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation, preferably by working in a chemical fume hood[8]. |
| Reactivity | Incompatible with Strong Oxidizing Agents, Strong Acids, Acid Anhydrides, and Acid Chlorides[4]. | N/A | Store separately from incompatible materials. |
| Environmental | Potentially Harmful to Aquatic Life. Should not be released into the environment[3][8]. | Environmental Release | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain[8][9]. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A thorough hazard assessment is the cornerstone of laboratory safety.[10][11] This protocol is divided into three critical phases: pre-handling, active handling, and post-handling, each with specific PPE requirements and procedural guidance.
Phase 1: Pre-Handling and Preparation
Before the container is opened, a systematic check of safety equipment and the workspace is mandatory.
-
Verify Engineering Controls:
-
Chemical Fume Hood: Confirm that the chemical fume hood is operational and the annual certification is current. Work with volatile and flammable materials like this compound should be conducted within a fume hood to minimize inhalation exposure.[8]
-
Safety Shower and Eyewash Station: Ensure that the path to the nearest safety shower and eyewash station is unobstructed and that the equipment is in good working order.
-
-
Assemble and Inspect PPE:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[12] If there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13] Eye protection must be ANSI Z87.1 certified.[10]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling alcohols.[12][13] Always inspect gloves for tears or punctures before use. For prolonged tasks or higher-risk operations, consider double-gloving.
-
Body Protection: A flame-resistant lab coat is essential when working with flammable liquids.[12] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[10]
-
-
Prepare for Spills:
-
Keep a chemical spill kit rated for flammable liquids readily accessible. The kit should contain absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Sources
- 1. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 2. gpreinc.com [gpreinc.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.com [ehs.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. ehs.ncsu.edu [ehs.ncsu.edu]
- 11. clarionsafety.com [clarionsafety.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. mcrsafety.com [mcrsafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
